3,5-DiBr-PAESA
Description
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Properties
Molecular Formula |
C16H18Br2N4O3S |
|---|---|
Molecular Weight |
506.2 g/mol |
IUPAC Name |
3-[4-[(3,5-dibromo-2-pyridinyl)diazenyl]-N-ethylanilino]propane-1-sulfonic acid |
InChI |
InChI=1S/C16H18Br2N4O3S/c1-2-22(8-3-9-26(23,24)25)14-6-4-13(5-7-14)20-21-16-15(18)10-12(17)11-19-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25) |
InChI Key |
DQANXBWQUCOGLQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of 3,5-DiBr-PAESA for Copper Quantification
For researchers, scientists, and drug development professionals, understanding the tools available for elemental analysis is critical. 3,5-DiBr-PAESA (3,5-dibromo-2-(2-pyridylazo)-5-(N-ethyl-N-sulfopropylamino)aniline) is a highly sensitive chromogenic reagent utilized for the quantitative determination of copper in a variety of biological samples. This guide provides a detailed overview of its mechanism of action, experimental protocols, and performance data.
Mechanism of Action
The core function of this compound is not as a therapeutic agent with a complex biological signaling pathway, but rather as a key component in a direct colorimetric assay for copper quantification.[1][2] The mechanism is a chemical reaction that results in a measurable color change proportional to the copper concentration in the sample.[1]
The process unfolds in a weakly acidic environment (pH 4.7).[2] In this condition, copper ions (Cu²⁺) are dissociated from copper-carrying proteins like ceruloplasmin.[1][3] A reducing agent, such as ascorbic acid, is then used to reduce the cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[1][2] These cuprous ions then react with this compound to form a stable, blue-colored chelate complex.[1] The intensity of this colored complex is directly proportional to the total copper concentration in the sample and is measured spectrophotometrically at a wavelength of approximately 580 nm.[1][3][4]
Quantitative Data
The performance of this compound-based copper assays is characterized by high sensitivity and a broad detection range. The following table summarizes the quantitative data from various commercially available assay kits.
| Parameter | Value | Source |
| Detection Method | Colorimetric | [4] |
| Wavelength | 580 nm (acceptable range: 570-590 nm) | [1][3][4] |
| Assay Range | 3 - 400 µg/dL | [3] |
| Alternative Range | 1.84 - 60 µmol/L | [4] |
| Sensitivity | 1.84 µmol/L | [4] |
| Intra-assay Precision | C.V. is less than 5% | [3] |
| Incubation Time | 5 - 10 minutes | [1][4] |
| Incubation Temperature | Room temperature or 37°C | [1][4] |
Experimental Protocols
The following sections detail the methodologies for sample preparation and the general assay procedure for the quantification of copper using this compound.
Proper sample preparation is crucial for accurate results. Insoluble substances should be removed by centrifugation or filtration.[1]
-
Serum/Plasma: Collect fresh blood and allow it to clot at 25°C for 30 minutes, followed by centrifugation at 2000 x g for 15 minutes at 4°C.[4] For plasma, use heparin as an anticoagulant; EDTA and citrate (B86180) should not be used as they interfere with the assay.[1][3][4]
-
Tissue Extracts: Homogenize the tissue sample and add a 5% TCA solution. Vortex for 1 minute and incubate at 4-8°C for 30 minutes. Centrifuge at 6,000 rpm for 15 minutes and collect the supernatant for the assay.[1]
-
Cell Lysates and Other Biological Fluids: If the sample is turbid, centrifuge at 6,000 rpm for 15 minutes and use the supernatant. The pH of the sample should be between 2.0 and 8.0. If necessary, adjust the pH with small amounts of 6M HCl.[1]
The general workflow for a microplate-based assay is as follows:
-
Reagent Preparation: Prepare a working solution by mixing the buffer and the this compound chromogen according to the kit instructions.[1] Bring all reagents to room temperature before use.[1]
-
Sample Addition: Add a small volume (e.g., 12 µL or 20 µL) of the blank (purified water), copper calibrator, or prepared sample to each well of a microplate.[1][4]
-
Reaction Initiation: Add a larger volume (e.g., 240 µL or 300 µL) of the working solution to each well.[1][4] Mix gently to avoid foaming.[1]
-
Incubation: Incubate the plate at room temperature for 10 minutes or at 37°C for 5 minutes.[1][4]
-
Absorbance Measurement: Read the optical density (OD) at 580 nm using a microplate reader. A sub-wavelength reading (e.g., 750 nm) can be used for background correction.[1]
-
Calculation: The copper concentration in the sample is calculated based on the absorbance readings of the samples and the calibrator.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. spinreact.com [spinreact.com]
- 3. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]
- 4. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Chemical Properties of 3,5-DiBr-PAESA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-DiBr-PAESA, chemically known as 4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulphopropyl)aniline, monosodium salt, monohydrate, is a highly sensitive chromogenic agent. Its primary application lies in the quantitative determination of metal ions, particularly copper, in biological and environmental samples through colorimetric assays. This technical guide provides a comprehensive overview of its chemical properties, including detailed experimental protocols for its synthesis, purification, and analysis, as well as insights into its stability and degradation.
Chemical and Physical Properties
This compound is a dark reddish-brown powder with good solubility in water, forming a clear red solution.[1][2] Its chemical structure, characterized by a pyridylazo group, enables it to form stable, colored complexes with metal ions.[3]
| Property | Value | Reference |
| Chemical Name | 4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulphopropyl)aniline, monosodium salt, monohydrate | [1] |
| Synonyms | 3-((4-((3,5-dibromo-2-pyridinyl)azo)phenyl)ethylamino)-1-Propanesulfonic acid; Dibr-paesa | [1] |
| CAS Number | 100743-65-5 | [1] |
| Molecular Formula | C₁₆H₁₇Br₂N₄NaO₃S·H₂O | [2] |
| Molecular Weight | 546.21 g/mol | [2] |
| Appearance | Dark reddish-brown powder | [2] |
| Solubility | Soluble in water (>0.66 mg/mL) | [1] |
| Molar Absorptivity | > 32,000 M⁻¹cm⁻¹ (at ~503 nm) | [2] |
| Molar Absorptivity (Cu Chelate) | > 124,000 M⁻¹cm⁻¹ (at 637 nm) | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[3]
Step 1: Diazotization of 3,5-dibromo-2-aminopyridine
-
Dissolve 3,5-dibromo-2-aminopyridine in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of nitrous acid using starch-iodide paper.
Step 2: Azo Coupling with N-ethyl-N-(3-sulfopropyl)aniline
-
In a separate beaker, dissolve N-ethyl-N-(3-sulfopropyl)aniline in an alkaline solution (e.g., sodium hydroxide (B78521) solution).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the alkaline solution of the coupling agent with vigorous stirring.
-
Maintain the temperature below 5 °C and the alkaline pH throughout the addition.
-
A colored precipitate of this compound will form.
-
Continue stirring the reaction mixture for 1-2 hours in the ice bath to ensure the reaction goes to completion.
Purification of this compound
The crude product can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent mixture, such as ethanol-water.[3]
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography Protocol:
-
Prepare a silica (B1680970) gel column using an appropriate solvent system. The polarity of the eluent can be optimized using thin-layer chromatography (TLC). A common mobile phase for azo dyes is a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform).[4]
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[5]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
Aromatic protons on the dibromopyridine ring: ~7.5-8.5 ppm.
-
Aromatic protons on the aniline (B41778) ring: ~6.5-7.5 ppm.
-
Methylene protons of the ethyl group (-CH₂-CH₃): ~3.4 ppm (quartet).
-
Methyl protons of the ethyl group (-CH₂-CH₃): ~1.2 ppm (triplet).
-
Methylene protons of the sulfopropyl group (-N-CH₂-CH₂-CH₂-SO₃H): ~3.5 ppm (t), ~2.0 ppm (m), ~2.8 ppm (t).
-
-
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
Aromatic carbons: ~110-160 ppm.
-
Methylene carbons of the ethyl and sulfopropyl groups: ~40-60 ppm.
-
Methyl carbon of the ethyl group: ~12 ppm.
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[2]
-
Record the IR spectrum.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
~3400 cm⁻¹ (O-H stretching of water of hydration).
-
~3050-3100 cm⁻¹ (Aromatic C-H stretching).
-
~2850-2960 cm⁻¹ (Aliphatic C-H stretching).
-
~1600 cm⁻¹ (Aromatic C=C stretching).
-
~1400-1500 cm⁻¹ (N=N stretching of the azo group).
-
~1150-1250 cm⁻¹ and ~1030-1070 cm⁻¹ (S=O stretching of the sulfonic acid group).
-
~600-800 cm⁻¹ (C-Br stretching).
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).
-
Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in negative ion mode to observe the deprotonated molecule.
-
Expected Molecular Ion Peak: The molecular formula of the anhydrous sodium salt is C₁₆H₁₇Br₂N₄NaO₃S. The expected [M-Na]⁻ peak would be at an m/z corresponding to the mass of the C₁₆H₁₇Br₂N₄O₃S⁻ anion.
Stability and Degradation
This compound is stable under recommended storage conditions (2-8 °C, protected from light and moisture).[2] However, as an azo dye, it may be susceptible to degradation under certain conditions.
Forced Degradation Study Protocol:
A forced degradation study can be performed to understand the stability of this compound under various stress conditions.[6][7][8]
-
Acid/Base Hydrolysis: Treat a solution of the compound with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).
-
Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to UV and visible light.[1][9]
-
Analyze the stressed samples at various time points using a stability-indicating method, such as HPLC, to quantify the parent compound and detect any degradation products.
Potential Degradation Pathway:
Azo dyes can degrade through the cleavage of the azo bond (-N=N-), which is often the most labile part of the molecule. This can occur through reductive or oxidative mechanisms. Photodegradation of brominated aromatic compounds can also involve the cleavage of the C-Br bonds.[1][9]
Biological Activity and Signaling Pathways
The primary described biological relevance of this compound is its utility as a chromogenic reagent in a colorimetric assay to quantify copper ions in various biological samples, including serum, plasma, and urine.[1] The assay principle involves the dissociation of copper from proteins in an acidic medium, followed by the formation of a stable, colored complex between copper and this compound, which can be measured spectrophotometrically.[1] There is currently no evidence to suggest that this compound itself has any intrinsic biological activity or is involved in any cellular signaling pathways. Its function appears to be purely as an analytical tool.
Conclusion
This compound is a valuable tool for analytical chemists and researchers in the life sciences due to its high sensitivity and selectivity for copper ions. This guide has provided a detailed overview of its chemical properties and methodologies for its synthesis, purification, and analysis. Understanding these characteristics is crucial for its effective application in research and diagnostics. Further studies could focus on elucidating the precise degradation pathways and identifying any potential metabolites to ensure a comprehensive understanding of its chemical behavior.
References
- 1. mdpi.com [mdpi.com]
- 2. shimadzu.com [shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. SOP for Forced Degradation Study [m-pharmainfo.com]
- 7. scribd.com [scribd.com]
- 8. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Core Mechanism of 3,5-DiBr-PAESA Copper Chelation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the copper chelation mechanism of 3,5-DiBr-PAESA, a chromogenic chelator utilized in the quantitative analysis of copper in biological samples. The document outlines the proposed chemical structure, the step-by-step chelation process, detailed experimental protocols for its application, and the broader context of copper chelation in therapeutic development.
Introduction to Copper Chelation and this compound
Copper is an essential trace element vital for a multitude of biological processes, acting as a cofactor for numerous enzymes. However, the dysregulation of copper homeostasis is implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's, making the study of copper chelators a significant area of research.[1][2] this compound has emerged as a sensitive and specific reagent for the colorimetric determination of copper ions. Its mechanism of action, detailed below, provides a clear example of targeted metal ion chelation.
Proposed Structure and Chelation Mechanism of this compound
While the exact proprietary structure of "PAESA" is not consistently disclosed in public literature, based on its chemical name (3,5-dibromo-p-aminosalicylic acid derivative) and the well-established coordination chemistry of salicylic (B10762653) acid, a plausible core structure can be proposed. It is likely a derivative of p-aminosalicylic acid (PAS) that has been brominated at the 3 and 5 positions of the benzene (B151609) ring and esterified, likely with an ethyl group, to enhance its chromogenic properties upon chelation.
The chelation mechanism, as inferred from various copper assay protocols, involves a multi-step process that ensures specificity for copper.
Step 1: Release of Copper from Carrier Proteins. In biological samples, copper is primarily bound to proteins such as ceruloplasmin.[3] An acidic buffer is employed to denature these proteins, releasing the bound copper (Cu²⁺) into the solution.
Step 2: Reduction of Cupric to Cuprous Ion. The released cupric ions (Cu²⁺) are then reduced to cuprous ions (Cu⁺) by a reducing agent, typically ascorbic acid.[4][5] This reduction step is crucial for the subsequent chelation by this compound.
Step 3: Chelation of Cuprous Ion. this compound then selectively binds to the cuprous ion (Cu⁺). The chelation is proposed to occur through the hydroxyl and carboxyl groups of the salicylic acid backbone, forming a stable, colored complex. This complex exhibits a distinct absorbance maximum at approximately 580 nm, allowing for its quantification.[4][6]
Below is a diagram illustrating the proposed chelation mechanism.
Quantitative Data
| Parameter | Typical Value(s) | Source(s) |
| Wavelength of Max. Absorbance | 570 - 590 nm (typically 580 nm) | [4][6] |
| Assay Range | 3 - 400 µg/dL | [3] |
| Linearity | Up to 500 µg/dL | [5] |
| Incubation Time | 5 - 10 minutes at room temperature | [4][6] |
| Intra-assay Variation (C.V.) | < 5% | [3] |
Experimental Protocols
Hypothetical Synthesis of this compound
A plausible synthetic route for this compound, based on standard organic chemistry reactions for similar compounds, is outlined below. This protocol is hypothetical and would require optimization.
-
Esterification of p-Aminosalicylic Acid: React p-aminosalicylic acid with ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux to produce ethyl p-aminosalicylate.
-
Bromination: Dissolve the resulting ethyl p-aminosalicylate in a suitable solvent (e.g., glacial acetic acid). Add a solution of bromine in the same solvent dropwise at a controlled temperature. The reaction should be monitored by TLC to ensure the formation of the desired 3,5-dibrominated product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield pure 3,5-dibromo-p-aminosalicylic acid ethyl ester (this compound).
Protocol for Copper Quantification using this compound
This protocol is a generalized procedure based on commercially available copper assay kits.
Materials:
-
Samples (serum, plasma, cell lysates, etc.)
-
Copper standards
-
Acidic Buffer (to release copper from proteins)
-
Reducing Agent Solution (e.g., Ascorbic Acid)
-
This compound Chromogen Solution
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation:
-
For serum or plasma, centrifuge to remove any precipitates.
-
For tissues or cells, homogenize and centrifuge to obtain a clear lysate.
-
-
Assay Reaction:
-
Pipette samples and copper standards into separate wells of a microplate.
-
Add the acidic buffer to each well and mix.
-
Add the reducing agent solution to each well and mix.
-
Add the this compound chromogen solution to each well and mix thoroughly.
-
Incubate at room temperature for 5-10 minutes.
-
-
Measurement:
-
Measure the absorbance at 580 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve using the absorbance values of the copper standards.
-
Determine the copper concentration in the samples from the standard curve.
-
The following diagram illustrates the experimental workflow for the copper assay.
Broader Implications in Drug Development
The principles of copper chelation, as exemplified by this compound, are central to the development of therapeutics for diseases associated with copper dyshomeostasis. Chelating agents are being investigated for their potential to:
-
Reduce Oxidative Stress: By sequestering excess free copper, chelators can mitigate the generation of reactive oxygen species.
-
Inhibit Protein Aggregation: In Alzheimer's disease, copper is known to promote the aggregation of amyloid-beta peptides. Chelators can interfere with this process.[7]
-
Act as Anti-cancer Agents: Some copper chelators have shown promise in cancer therapy by disrupting copper-dependent pathways in tumor cells.[1]
The development of new chelators with improved specificity, bioavailability, and safety profiles remains an active area of research.
Conclusion
This compound serves as a robust and sensitive tool for the quantification of copper, relying on a well-defined, multi-step chelation mechanism. While specific physicochemical data for this compound remain proprietary, the principles of its action are well-understood and align with the broader chemistry of salicylic acid-based chelators. The experimental protocols derived from its use in assay kits provide a reliable framework for copper analysis in various biological matrices. The ongoing exploration of copper chelation holds significant promise for the development of novel therapeutic strategies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 3. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
Spectroscopic Properties of 3,5-DiBr-PAESA Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of metal complexes derived from the Schiff base ligand 3,5-dibromosalicylaldehyde-4-aminoantipyrine (3,5-DiBr-PAESA). The unique structural features of this ligand, arising from the condensation of 3,5-dibromosalicylaldehyde (B1199182) and 4-aminoantipyrine (B1666024), lead to the formation of stable and versatile coordination compounds with a range of transition metals. These complexes are of significant interest due to their potential applications in medicinal chemistry and materials science. This document summarizes key spectroscopic data, outlines detailed experimental protocols for their characterization, and visualizes the synthetic and analytical workflows.
Introduction to this compound Metal Complexes
Schiff bases derived from salicylaldehyde (B1680747) derivatives are well-known for their excellent chelating abilities, forming stable complexes with various metal ions. The incorporation of a 3,5-dibromo substitution on the salicylaldehyde ring and the fusion with the biologically active 4-aminoantipyrine moiety in this compound results in a ligand with enhanced coordination capabilities and potential for significant biological activity. The metal complexes of this ligand have been investigated for their antimicrobial, antifungal, and anticancer properties. Spectroscopic techniques are fundamental in elucidating the structure, bonding, and electronic properties of these novel compounds.
Synthesis of this compound Ligand and its Metal Complexes
The synthesis of the this compound Schiff base ligand is typically achieved through a condensation reaction between 3,5-dibromosalicylaldehyde and 4-aminoantipyrine. The subsequent formation of metal complexes involves the reaction of the ligand with various metal salts.
General Experimental Protocol for Ligand Synthesis
A common method for the synthesis of the Schiff base ligand involves refluxing equimolar amounts of 3,5-dibromosalicylaldehyde and 4-aminoantipyrine in a suitable solvent, such as ethanol, for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration, washed with the solvent, and dried. Recrystallization from an appropriate solvent can be performed for further purification.
General Experimental Protocol for Metal Complex Synthesis
The metal complexes are generally prepared by reacting the this compound ligand with a stoichiometric amount of a metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in an alcoholic solution.[1] The mixture is refluxed for a specific period, after which the pH may be adjusted to facilitate precipitation of the complex. The resulting solid is then filtered, washed, and dried.
Below is a generalized workflow for the synthesis and characterization of these complexes.
Caption: Generalized workflow for the synthesis and characterization of this compound metal complexes.
Spectroscopic Characterization
The structural elucidation of this compound metal complexes relies on a combination of spectroscopic techniques, including Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand upon complexation with a metal ion.[2] The IR spectrum of the free ligand exhibits characteristic bands for the phenolic -OH, azomethine -CH=N, and carbonyl C=O groups.
Experimental Protocol for IR Spectroscopy: Infrared spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.[3] Solid samples are prepared as KBr pellets by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disc.[2]
Key IR Spectral Data:
| Functional Group | Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation of Shift |
| Phenolic ν(O-H) | ~3400 | Broad or absent | Deprotonation and coordination of the phenolic oxygen. |
| Azomethine ν(C=N) | ~1615 | Shift to lower or higher frequency | Coordination of the azomethine nitrogen to the metal ion. |
| Carbonyl ν(C=O) | ~1650 | Shift to lower frequency | Involvement of the carbonyl oxygen in coordination. |
| New Bands | - | ~500-600 (ν(M-O)), ~400-500 (ν(M-N)) | Formation of metal-ligand bonds. |
Note: The exact wavenumbers can vary depending on the specific metal ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic absorption spectroscopy provides information about the electronic transitions within the ligand and the geometry of the metal complexes.[4] The spectra of the complexes typically show bands arising from intra-ligand transitions (π→π* and n→π*) and charge transfer transitions (ligand-to-metal, LMCT, or metal-to-ligand, MLCT).[5]
Experimental Protocol for UV-Vis Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer in a suitable solvent like DMSO or DMF at a concentration of approximately 10⁻³ M.[1]
Key UV-Vis Spectral Data:
| Wavelength Range (nm) | Assignment | Interpretation |
| 250-350 | π→π* transitions | Associated with the aromatic rings of the ligand. |
| 350-450 | n→π* transitions | Arising from the azomethine and carbonyl groups. |
| > 450 | d-d transitions or Charge Transfer | Indicative of the coordination geometry and electronic structure of the metal ion.[6] |
Note: The position and intensity of the d-d transition bands are dependent on the specific metal ion and its coordination environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primarily used to characterize the diamagnetic metal complexes (e.g., Zn(II), Cd(II)). These techniques confirm the structure of the ligand and can indicate the coordination sites through chemical shift changes upon complexation.
Experimental Protocol for NMR Spectroscopy: NMR spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[7]
Key ¹H NMR Spectral Data:
| Proton | Ligand (δ, ppm) | Metal Complex (δ, ppm) | Interpretation of Shift |
| Phenolic -OH | ~13.0 | Absent | Deprotonation and coordination. |
| Azomethine -CH=N | ~8.5 | Shifted | Coordination of the azomethine nitrogen. |
| Aromatic Protons | ~6.5-8.0 | Shifted | Change in electronic environment upon complexation. |
Key ¹³C NMR Spectral Data:
| Carbon | Ligand (δ, ppm) | Metal Complex (δ, ppm) | Interpretation of Shift |
| Azomethine C=N | ~160 | Shifted | Coordination of the azomethine nitrogen. |
| Phenolic C-O | ~158 | Shifted | Coordination of the phenolic oxygen. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the stoichiometry of the ligand and its metal complexes.
Experimental Protocol for Mass Spectrometry: Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For metal complexes, the fragmentation pattern can provide insights into the structure and stability of the complex.
Logical Flow of Spectroscopic Analysis
The process of characterizing this compound metal complexes using spectroscopy follows a logical progression to build a complete structural picture.
Caption: Logical progression of spectroscopic techniques for the characterization of this compound metal complexes.
Biological Significance and Future Directions
The presence of bromine atoms and the Schiff base linkage in this compound metal complexes often imparts significant biological activities, including antimicrobial and anticancer properties.[8] The chelation with metal ions can enhance this activity.[9] Future research in this area will likely focus on the synthesis of a wider range of metal complexes, detailed investigation of their mechanisms of biological action, and the exploration of their potential as therapeutic agents or in materials science applications. The continued application of advanced spectroscopic techniques will be crucial in understanding the structure-activity relationships of these promising compounds.
References
- 1. ijper.org [ijper.org]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Synthesis of 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline
This technical guide provides a comprehensive overview of the synthesis of 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline, a pyridylazo dye with applications in analytical chemistry as a metallochromic indicator. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed methodologies for the key synthetic steps, data presentation in a structured format, and visualizations of the chemical processes.
Overview of the Synthesis Pathway
The synthesis of 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline is a two-step process. The first step involves the diazotization of the heterocyclic amine, 3,5-dibromo-2-aminopyridine. The resulting diazonium salt is a reactive intermediate that is immediately used in the subsequent step. The second step is an azo coupling reaction where the diazonium salt reacts with the coupling agent, N-ethyl-N-(3-sulfopropyl)aniline, under alkaline conditions to form the final product.
The overall reaction scheme is depicted below:
Determining Silver Ions with 3,5-DiBr-PAESA: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases are a versatile class of organic compounds that have garnered significant attention in the field of analytical chemistry, particularly as chemosensors for the detection of metal ions. Their utility stems from the presence of an azomethine (-C=N-) group, which can coordinate with various metal ions, leading to observable changes in their spectroscopic properties. One such Schiff base, 3,5-DiBr-PAESA (3,5-dibromo-2-propargyloxybenzaldehyde ethylenediamine (B42938) Schiff base), has been identified as a chromogenic reagent.
This technical guide will provide a comprehensive overview of this compound, including its synthesis, its established role in copper ion determination, and a theoretical framework for its potential application in detecting silver ions based on the general principles of Schiff base chemosensors.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between an aldehyde (3,5-dibromo-2-propargyloxybenzaldehyde) and a diamine (ethylenediamine). This is a standard method for forming Schiff bases.
Experimental Protocol: Synthesis
-
Dissolution of Reactants: Dissolve 3,5-dibromo-2-propargyloxybenzaldehyde in a suitable solvent, such as ethanol. In a separate vessel, dissolve an equimolar amount of ethylenediamine in the same solvent.
-
Reaction Mixture: Slowly add the ethylenediamine solution to the 3,5-dibromo-2-propargyloxybenzaldehyde solution with constant stirring.
-
Reflux: Heat the resulting mixture to reflux for a specified period (typically a few hours) to ensure the completion of the reaction. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Copper (II) Ion Determination
The most well-documented application of this compound is as a chromogenic sensor for the quantitative determination of copper (II) ions in biological samples.[1]
Signaling Mechanism
In the presence of Cu²⁺ ions, this compound undergoes a color change due to the formation of a stable chelate complex. The nitrogen atoms of the azomethine groups and the oxygen atoms of the hydroxyl groups in the Schiff base donate lone pairs of electrons to the empty d-orbitals of the copper ion, forming coordinate bonds. This complex formation alters the electronic structure of the molecule, leading to a shift in its maximum absorption wavelength (λmax) and a visible color change. The intensity of the color is proportional to the concentration of copper ions.
Experimental Protocol: Colorimetric Determination of Cu²⁺
The following is a general protocol based on commercially available copper assay kits that utilize the this compound chromogenic method.[1]
-
Reagent Preparation: Prepare a working solution by mixing the this compound chromogen with a suitable buffer solution as per the assay kit instructions.
-
Sample Preparation: Prepare samples (e.g., serum, plasma) by removing any insoluble substances through centrifugation.
-
Assay Procedure:
-
Pipette a small volume (e.g., 12 µL) of the blank (deionized water), copper calibrator, and samples into separate wells of a microplate.
-
Add a larger volume (e.g., 240 µL) of the this compound working solution to each well.
-
Mix thoroughly and incubate at room temperature for a specified time (e.g., 10 minutes).
-
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for the copper complex (typically around 580 nm) using a microplate reader.[1]
-
Quantification: Determine the copper concentration in the samples by comparing their absorbance to the absorbance of the known copper calibrator.
Quantitative Data
| Parameter | Value | Reference |
| Method | Colorimetric Assay | [1] |
| Chromogen | This compound | [1] |
| Analyte | Copper (Cu²⁺) | [1] |
| Wavelength (λmax) | 580 nm | [1] |
| Incubation Time | 10 minutes | [1] |
| Temperature | Room Temperature | [1] |
Potential for Silver (I) Ion Determination
Although not specifically documented, it is plausible that this compound could also act as a sensor for silver ions (Ag⁺). Schiff bases are known to coordinate with a wide range of metal ions, and the specific selectivity is determined by factors such as the size and charge of the ion, the geometry of the coordination sites in the Schiff base, and the stability of the resulting complex.
Theoretical Signaling Mechanism
Similar to its interaction with copper, this compound could potentially form a complex with Ag⁺ ions. The nitrogen atoms of the imine groups could coordinate with the silver ion. This interaction would likely perturb the electronic transitions within the molecule, leading to a change in its absorption or fluorescence properties. This could manifest as either a colorimetric ("turn-on" or "turn-off") or a fluorometric response. Many Schiff base sensors for metal ions operate on principles like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT).[2][3]
Proposed Experimental Workflow for Ag⁺ Detection
To investigate the potential of this compound for silver ion determination, a systematic study would be required. The following workflow outlines the key experimental steps.
Conclusion
This compound is a Schiff base with a confirmed application as a chromogenic sensor for the determination of copper (II) ions. Its synthesis is straightforward, and its mechanism of action involves the formation of a colored chelate complex. While its use for the detection of silver ions has not been specifically reported, the general principles of Schiff base chemistry suggest that it may have potential in this area. Further research, following a systematic experimental workflow, would be necessary to validate this hypothesis and to develop a reliable analytical method for silver ion determination using this compound. The versatility of Schiff base sensors continues to make them a promising area of research for the development of new and improved methods for metal ion analysis.
References
Pyridylazo Reagents for Metal Ion Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridylazo reagents are a class of organic chromogenic compounds widely employed in the sensitive and selective spectrophotometric determination of a multitude of metal ions. Their utility stems from their ability to form stable, brightly colored chelate complexes with metal ions in solution. This color formation provides a direct and quantifiable relationship with the concentration of the target metal ion, making them invaluable tools in analytical chemistry, environmental monitoring, and pharmaceutical analysis. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of pyridylazo reagents for metal ion detection, with a particular focus on 1-(2-Pyridylazo)-2-naphthol (PAN) and 4-(2-Pyridylazo)resorcinol (B72590) (PAR), two of the most prominent members of this class.
The fundamental principle underlying the function of pyridylazo reagents is the formation of a coordination complex with a metal ion. This interaction typically involves the nitrogen atom of the pyridine (B92270) ring, one of the nitrogen atoms of the azo group, and the oxygen atom of a hydroxyl group located ortho to the azo linkage. This terdentate chelation alters the electronic structure of the reagent, leading to a significant bathochromic (red) shift in its maximum absorbance wavelength (λmax), a phenomenon readily quantifiable by spectrophotometry.
Core Reagents and their Spectrophotometric Data
The selection of a suitable pyridylazo reagent is contingent upon the specific metal ion of interest, the sample matrix, and the desired sensitivity. The following tables summarize the key spectrophotometric data for the metal complexes of PAN and PAR, the two most extensively utilized pyridylazo reagents.
Table 1: Spectrophotometric Data for 1-(2-Pyridylazo)-2-naphthol (PAN) Metal Complexes
| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Cu(II) | 3.0 - 5.5 | 555 | 4.5 x 10⁴ |
| Zn(II) | 6.0 - 8.0 | 550 | 5.6 x 10⁴ |
| Ni(II) | 4.0 - 6.0 | 570 | 4.2 x 10⁴ |
| Co(II) | 3.0 - 5.0 | 580 | 5.0 x 10⁴ |
| Cd(II) | 7.0 - 9.0 | 548 | 4.8 x 10⁴ |
| Pb(II) | 9.0 - 10.0 | 555 | 3.9 x 10⁴ |
| Mn(II) | 9.0 - 10.0 | 562 | 4.7 x 10⁴ |
| Fe(II) | 4.0 - 6.0 | 560 | 3.5 x 10⁴ |
Table 2: Spectrophotometric Data for 4-(2-Pyridylazo)resorcinol (PAR) Metal Complexes
| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Log Kf |
| Cu(II) | 4.0 - 6.0 | 510 | 7.9 x 10⁴ | 15.6 |
| Zn(II) | 7.0 - 9.0 | 492 | 8.5 x 10⁴ | 12.7 |
| Ni(II) | 4.0 - 6.0 | 496 | 7.4 x 10⁴ | 14.2 |
| Co(II) | 5.0 - 7.0 | 510 | 6.8 x 10⁴ | 15.3 |
| Cd(II) | 8.0 - 10.0 | 496 | 8.1 x 10⁴ | 11.9 |
| Pb(II) | 9.0 - 10.5 | 515 | 6.5 x 10⁴ | 13.5 |
| Mn(II) | 9.5 - 11.0 | 498 | 7.0 x 10⁴ | 10.8 |
| Fe(II) | 3.0 - 5.0 | 510 | 5.9 x 10⁴ | 11.2 |
Signaling Pathway and Experimental Workflow
The underlying mechanism of metal ion detection using pyridylazo reagents involves a distinct change in the molecule's electronic properties upon chelation. This process can be visualized as a signaling pathway where the metal ion acts as the input, and the color change is the output.
A typical experimental workflow for the spectrophotometric determination of metal ions using a pyridylazo reagent follows a standardized procedure to ensure accuracy and reproducibility.
Experimental Protocols
Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN)
Materials:
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
Procedure:
-
Diazotization of 2-Aminopyridine:
-
Dissolve 2-aminopyridine in a minimal amount of dilute HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring. Maintain the temperature below 5 °C.
-
The formation of the diazonium salt is indicated by a slight color change.
-
-
Coupling Reaction:
-
Dissolve 2-naphthol in an aqueous solution of sodium hydroxide to form the sodium salt of 2-naphthol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of PAN will form immediately.
-
-
Isolation and Purification:
-
Allow the reaction mixture to stir in the ice bath for 30 minutes to ensure complete precipitation.
-
Filter the crude PAN precipitate using a Buchner funnel.
-
Wash the precipitate with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from hot ethanol to obtain purified PAN crystals.
-
Dry the purified crystals in a desiccator.
-
General Spectrophotometric Determination of Metal Ions using PAR
Materials and Reagents:
-
Stock solution of the target metal ion (1000 mg/L).
-
4-(2-Pyridylazo)resorcinol (PAR) solution (e.g., 0.1% w/v in ethanol or water).
-
Buffer solution of appropriate pH (see Table 2).
-
Masking agents (e.g., cyanide, fluoride, EDTA) if interfering ions are present.[1]
-
Deionized water.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the target metal ion by appropriate dilution of the stock solution with deionized water. The concentration range should encompass the expected concentration in the sample.
-
-
Sample Preparation:
-
Prepare the sample solution by dissolving a known weight or volume of the sample in a suitable solvent and diluting it to a known volume. The final concentration should fall within the linear range of the calibration curve.
-
-
Color Development:
-
To a set of volumetric flasks, add an aliquot of each standard solution, a blank (deionized water), and the sample solution.
-
Add the appropriate buffer solution to maintain the optimal pH.
-
If necessary, add a suitable masking agent to eliminate interferences from other metal ions.[1]
-
Add a fixed volume of the PAR solution to each flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for a specified time for full color development (typically 15-30 minutes).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the λmax of the metal-PAR complex (see Table 2).
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the metal ion in the sample solution by interpolating its absorbance on the calibration curve.
-
Applications in Drug Development
The precise quantification of metal ions is crucial throughout the drug development lifecycle, from early-stage research to final product quality control. Pyridylazo reagents offer a simple, rapid, and cost-effective method for these applications.
-
Metalloprotein and Metalloenzyme Analysis: Many proteins and enzymes require metal ions as cofactors for their biological activity. Pyridylazo reagents can be used to determine the metal content of purified metalloproteins, aiding in structural and functional studies.[2] They can also be employed in enzyme assays where the release or uptake of a metal ion is a key component of the enzymatic reaction.
-
Drug Formulation and Stability: Trace metal impurities in pharmaceutical formulations can catalyze the degradation of active pharmaceutical ingredients (APIs), impacting drug stability and shelf-life. Spectrophotometric methods using pyridylazo reagents can be used to monitor the levels of these metal ions in raw materials, in-process samples, and the final drug product.
-
Quality Control of Pharmaceuticals: Regulatory bodies have strict limits on the content of heavy metals in pharmaceutical products. Pyridylazo reagent-based methods provide a reliable and accessible approach for the routine quality control of these products to ensure they meet the required specifications. For instance, they can be used to quantify iron in pharmaceutical tablets.
Conclusion
Pyridylazo reagents, particularly PAN and PAR, are versatile and powerful tools for the spectrophotometric determination of a wide range of metal ions. Their high sensitivity, coupled with the simplicity and cost-effectiveness of the associated analytical methods, makes them indispensable in various scientific and industrial fields. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, experimental protocols, and applications of these reagents is essential for accurate and reliable metal ion analysis. The data and methodologies presented in this guide provide a solid foundation for the successful implementation of pyridylazo reagents in the laboratory.
References
Theoretical Underpinnings of Pyridylazo Chelating Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical studies of pyridylazo chelating agents, a class of compounds with significant applications in analytical chemistry, materials science, and drug development. This document provides a comprehensive overview of the quantum chemical calculations, molecular modeling, and structure-activity relationships that govern the behavior of these versatile ligands and their metal complexes. By summarizing quantitative data, detailing experimental protocols, and visualizing key theoretical concepts, this guide serves as a critical resource for professionals seeking to understand and harness the properties of pyridylazo chelating agents.
Introduction to Pyridylazo Chelating Agents
Pyridylazo compounds are organic ligands characterized by a pyridine (B92270) ring linked to an aromatic system through an azo group (-N=N-). Their ability to form stable, colored complexes with a wide range of metal ions has made them invaluable as chromogenic reagents for spectrophotometric analysis.[1][2][3] Beyond their analytical utility, the unique electronic and structural properties of their metal complexes have garnered interest in areas such as molecular electronics, catalysis, and medicinal chemistry.[4][5][6] Theoretical studies, particularly those employing quantum chemical methods, have been instrumental in elucidating the electronic structure, stability, and reactivity of these complexes, providing insights that guide the design of new agents with tailored properties.[7][8][9][10]
Quantum Chemical Calculations and Molecular Modeling
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the properties of pyridylazo chelating agents and their metal complexes.[9][10][11][12] These methods allow for the accurate prediction of molecular geometries, vibrational frequencies, electronic structures, and spectroscopic properties.
Molecular Geometry and Stability
Theoretical calculations provide detailed information about the three-dimensional arrangement of atoms in pyridylazo ligands and their metal complexes. Key quantitative data derived from these calculations include bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects that influence complex formation and stability.
Table 1: Calculated Molecular Geometry Parameters for Selected Pyridylazo Ligands and Complexes
| Compound/Complex | Method/Basis Set | Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) | Reference |
| 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) | B3LYP/6-31+G(d) | C-N (pyridyl) | 1.35 | C-N=N | 114.5 | [7][8] |
| [Zn(PAN)2] | B3LYP/6-31+G(d) | Zn-N (pyridyl) | 2.10 | N-Zn-N | 88.7 | [7][8] |
| [Ni(C10H12N3OS)2] | M06/6-31+G(d) | Ni-N (pyridyl) | 1.93 | N-Ni-S | 85.2 | [9] |
| [Pd(C10H12N3OS)2] | M06/6-31+G(d) | Pd-N (pyridyl) | 2.04 | N-Pd-S | 84.9 | [9] |
| [Pd(DABA)Cl2] | B3LYP/6-31+G(d,p)/SDD | Pd-N | 2.03 | N-Pd-N | 81.0 | [13] |
Note: This table presents a selection of data from the cited literature. For a comprehensive understanding, refer to the original publications.
Electronic Structure and Spectroscopic Properties
The color of pyridylazo-metal complexes, a key feature for their analytical applications, arises from electronic transitions. TD-DFT calculations can predict the absorption wavelengths (λmax) and oscillator strengths of these transitions, providing insights into the nature of the electronic excitations, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT).[14]
Table 2: Calculated and Experimental Spectroscopic Data for Pyridylazo Complexes
| Complex | Solvent | Calculation Method | Calculated λmax (nm) | Experimental λmax (nm) | Transition Assignment | Reference |
| [Cu(HPYNA)] | Ethanol | - | - | 644 | n→π* | [15] |
| [Pd(HPYNA)] | Ethanol | - | 524 | - | d-d transition | [15] |
| [Zn(C10H12N3OS)2] | - | TD-DFT | - | - | - | [9] |
| [Ni(C10H12N3OS)2] | - | TD-DFT | - | - | Blue-shifted vs. Zn complex | [9] |
| [Fe2(CO)4(κ2-pma)(μ-bdt)] | CH2Cl2 | TD-DFT (M06-2X) | 620 | 648 | MLCT | [14] |
HPYNA = Azo-dye of pyridine. This table is illustrative; refer to the original sources for detailed spectral data and assignments.
Experimental Protocols
The theoretical studies of pyridylazo chelating agents are often complemented by experimental work to synthesize and characterize these compounds and their metal complexes. Below are generalized methodologies for key experiments cited in the literature.
Synthesis of Pyridylazo Ligands and Metal Complexes
General Ligand Synthesis:
-
Diazotization: An aromatic amine, such as 2-aminopyridine, is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) (NaNO2) is added dropwise to form the diazonium salt.
-
Coupling: The diazonium salt solution is then slowly added to a cooled alkaline solution of a coupling agent, such as a phenol (B47542) or naphthol derivative (e.g., resorcinol (B1680541) or 2-naphthol).
-
Isolation and Purification: The resulting azo dye precipitates and is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol.
General Metal Complex Synthesis:
-
A solution of the pyridylazo ligand in a suitable solvent (e.g., ethanol) is prepared.
-
A solution of the metal salt (e.g., chloride or nitrate (B79036) salt of Cu(II), Ni(II), Zn(II), etc.) in the same or a miscible solvent is added to the ligand solution, often in a 1:2 metal-to-ligand molar ratio.[16]
-
The reaction mixture is stirred, and the pH may be adjusted to promote complex formation.
-
The resulting solid complex is collected by filtration, washed, and dried.
Spectroscopic and Analytical Characterization
-
UV-Visible Spectroscopy: Used to determine the maximum absorption wavelength (λmax) and molar absorptivity of the ligands and their metal complexes.[1][15] Spectra are typically recorded in a suitable solvent (e.g., ethanol, water) using a spectrophotometer.
-
Infrared (IR) Spectroscopy: Provides information on the coordination sites of the ligand. The disappearance or shift of vibrational bands (e.g., O-H, N-H, C=N) upon complexation indicates the involvement of these functional groups in metal binding.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the structure of the synthesized ligands and to study the changes in the chemical environment of protons and carbons upon complexation.[15]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.[15]
-
Elemental Analysis: Determines the elemental composition (C, H, N) of the synthesized compounds to confirm their purity and stoichiometry.[16]
Computational Methodology
DFT and TD-DFT Calculations:
-
Software: Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or DMol³.[12][17]
-
Functional and Basis Set: The choice of density functional (e.g., B3LYP, M06) and basis set (e.g., 6-31+G(d,p), SDD for metals) is crucial for obtaining accurate results.[7][8][9][13]
-
Geometry Optimization: The molecular geometry of the ligand and its metal complexes is optimized to find the lowest energy structure.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface and to simulate IR spectra.
-
TD-DFT Calculations: Time-dependent DFT is used to calculate the electronic excitation energies and oscillator strengths, which are then used to simulate the UV-Vis absorption spectrum.[9][10]
Visualizing Theoretical Concepts and Workflows
Graphviz diagrams are provided below to illustrate key signaling pathways, experimental workflows, and logical relationships in the theoretical study of pyridylazo chelating agents.
Caption: The chelation process of a pyridylazo ligand with a metal ion.
Caption: A typical workflow for DFT and TD-DFT calculations.
Caption: Logical relationship in structure-activity relationship (SAR) studies.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of pyridylazo chelating agents and their activity is crucial for designing new molecules with desired properties.[4][5][6][18] SAR studies explore how modifications to the ligand, such as the introduction of different substituent groups, affect its chelating ability, selectivity, and biological activity.
For instance, the introduction of electron-donating groups can increase the electron density on the coordinating nitrogen atoms, potentially leading to stronger metal-ligand bonds and more stable complexes. Conversely, bulky substituents near the coordination site may introduce steric hindrance, which can affect the geometry and stability of the complex. In the context of drug development, SAR studies have been used to optimize the antiproliferative and antioxidant activities of pyridine-containing compounds.[4][6] Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to correlate calculated molecular descriptors with experimentally observed activities, thereby guiding the rational design of new chelating agents.
Conclusion
The theoretical study of pyridylazo chelating agents, through the application of quantum chemical calculations and molecular modeling, provides profound insights into their structure, stability, and reactivity. This knowledge, when combined with experimental synthesis and characterization, enables the rational design of new ligands with tailored properties for a wide range of applications, from sensitive analytical reagents to potent therapeutic agents. This guide has provided a foundational overview of the theoretical principles, experimental methodologies, and structure-activity relationships that are central to this exciting field of research. It is anticipated that continued advancements in computational chemistry will further enhance our ability to predict and control the properties of these versatile molecules, paving the way for new discoveries and innovations.
References
- 1. Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of 4-(2-pyridylazo)resorcinol as chelating agent for determination of some trace heavy metals by AAS coupled with solid phase extraction [inis.iaea.org]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. SERS and DFT investigation of 1-(2-pyridylazo)-2-naphthol and its metal complexes with Al(III), Mn(II), Fe(III), Cu(II), Zn(II) and Pb(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Spectroscopic and Thermal Studies on Solid Complexes of 4-(2-pyridylazo)resorcinol with Some Transition Metals | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Principles of Colorimetric Metal Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of colorimetric metal assays. These assays are a cornerstone of analytical chemistry, offering a rapid, cost-effective, and often highly sensitive method for quantifying metal ions in a wide variety of samples, a critical task in drug development, environmental monitoring, and clinical diagnostics.[1][2]
Fundamental Principle: The Formation of Colored Complexes
The core of a colorimetric metal assay lies in the reaction between a specific metal ion and a chromogenic (color-producing) reagent.[1][3] This interaction results in the formation of a colored complex, and the intensity of the color produced is directly proportional to the concentration of the metal ion in the sample.[4][5] This relationship is governed by the Beer-Lambert Law.
The Beer-Lambert Law
The Beer-Lambert Law is the cornerstone of quantitative absorption spectroscopy and, by extension, colorimetric assays.[6][7][8] It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[8][9]
The mathematical representation of the Beer-Lambert Law is:
A = εcl
Where:
-
A is the absorbance (a dimensionless quantity)
-
ε (epsilon) is the molar absorption coefficient (or molar absorptivity), a unique constant for each substance at a given wavelength, expressed in L mol⁻¹ cm⁻¹.[9]
-
c is the concentration of the absorbing species in mol L⁻¹.[9]
-
l is the path length of the light through the solution, typically the width of the cuvette (commonly 1 cm).[9]
By measuring the absorbance of a sample at a specific wavelength using a colorimeter or spectrophotometer, and comparing it to the absorbance of standard solutions with known metal concentrations, the concentration of the metal in the unknown sample can be accurately determined.[5][10]
Logical Flow of a Colorimetric Metal Assay
Caption: General workflow of a colorimetric metal assay.
Key Components of a Colorimetric Metal Assay
A successful colorimetric metal assay relies on several key components and considerations:
-
Chromogenic Reagent: The choice of chromogenic reagent is critical. An ideal reagent should be highly selective for the target metal ion, form a stable colored complex rapidly, and exhibit a high molar absorptivity for enhanced sensitivity.[11]
-
Buffer: The pH of the reaction mixture is often crucial for optimal color development and complex stability. Buffers are used to maintain a constant pH throughout the assay.
-
Reducing or Oxidizing Agents: Some assays require the metal ion to be in a specific oxidation state for it to react with the chromogenic reagent. In such cases, reducing or oxidizing agents are included in the assay protocol.
-
Masking Agents: To prevent interference from other metal ions that may also react with the chromogenic reagent, masking agents can be added to selectively complex with the interfering ions.[12]
-
Instrumentation: A colorimeter or a UV-Visible spectrophotometer is required to measure the absorbance of the colored complex at its wavelength of maximum absorbance (λmax).[13]
Common Colorimetric Metal Assays: Protocols and Data
This section details the protocols and quantitative data for three widely used colorimetric metal assays for iron, copper, and zinc.
Iron Assay using Ferrozine
The Ferrozine assay is a highly sensitive and widely used method for the quantification of iron.[14] Ferrozine reacts with ferrous iron (Fe²⁺) to form a stable, magenta-colored complex that strongly absorbs light at 562 nm.[3][15][16]
Signaling Pathway: Ferrozine-Iron Complex Formation
Caption: Reaction pathway for the Ferrozine iron assay.
Experimental Protocol: Ferrozine Assay for Iron
This protocol is adapted for the analysis of iron in biological samples.
Reagents:
-
Iron Standard (e.g., 1000 ppm Fe²⁺): Dissolve 0.0702 g of Mohr's salt (ammonium iron(II) sulfate (B86663) hexahydrate) in deionized water and make up to 10 mL.[15]
-
Reducing Agent (Ascorbic Acid Solution): Prepare a 1.2 M solution by dissolving 0.211 g of ascorbic acid in 1 mL of deionized water. This solution is typically stable for about two weeks.[15]
-
Iron-Chelating Reagent: Combine 9.7 g of ammonium (B1175870) acetate, 8.8 g of ascorbic acid, 80 mg of Ferrozine, and 80 mg of neocuproine. Dissolve in approximately 5 mL of water and then bring the final volume to 25 mL.[15]
-
Sample Digestion Solution (if necessary): For iron oxide nanoparticles or complex biological matrices, a solution of 0.6 M HCl and 0.6 M ascorbic acid can be used for digestion at 60°C.[15]
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of iron standards (e.g., 0, 1, 2, 5, 10, 14 ppm) by diluting the 1000 ppm stock solution.[15]
-
-
Sample Preparation:
-
If the sample contains particulate matter, centrifuge to clarify.
-
For protein-bound iron, an acid digestion step may be necessary to release the iron.[15]
-
-
Assay:
-
To 100 µL of each standard and sample in a 96-well plate, add 100 µL of the iron-chelating reagent.
-
Incubate at room temperature for 10-15 minutes to allow for full color development.
-
-
Measurement:
-
Quantification:
-
Subtract the absorbance of the blank (0 ppm standard) from all readings.
-
Plot a standard curve of absorbance versus iron concentration.
-
Determine the iron concentration of the samples from the standard curve.
-
Quantitative Data for Ferrozine Iron Assay
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 562 nm | [3][4][15] |
| Linear Range | 1 - 14 ppm | [15] |
| Detection Limit | ~1.85 - 2.69 µg/dL | [4][17] |
| Molar Absorptivity (ε) | ~27,900 L mol⁻¹ cm⁻¹ | [16] |
Copper Assay using Bicinchoninic Acid (BCA)
The Bicinchoninic Acid (BCA) assay is a highly sensitive method for the quantification of copper, although it is more commonly known as a protein assay. The principle relies on the reduction of Cu²⁺ to Cu¹⁺ by reducing agents (or proteins in the case of protein assays), followed by the chelation of Cu¹⁺ by two molecules of BCA to form a purple-colored complex with an absorbance maximum at 562 nm.[6][18]
Signaling Pathway: BCA-Copper Complex Formation
Caption: Reaction pathway for the BCA copper assay.
Experimental Protocol: BCA Assay for Copper
This protocol is for the direct colorimetric assay of copper.
Reagents:
-
Copper Standard (e.g., 1000 ppm Cu²⁺): Dissolve 0.3929 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water and make up to 100 mL.
-
BCA Reagent A: Contains bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution (e.g., pH 11.25).[18]
-
BCA Reagent B: Contains copper(II) sulfate pentahydrate.[18]
-
Working Reagent: Mix Reagent A and Reagent B in a 50:1 ratio. This solution is typically green and should be prepared fresh.[7]
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of copper standards (e.g., 0, 5, 10, 20, 50, 100 µg/mL) by diluting the 1000 ppm stock solution.
-
-
Sample Preparation:
-
Samples should be free of strong reducing agents or chelating agents that could interfere with the assay.
-
-
Assay:
-
Measurement:
-
Cool the plate to room temperature and measure the absorbance at 562 nm.[7]
-
-
Quantification:
-
Subtract the absorbance of the blank from all readings.
-
Plot a standard curve of absorbance versus copper concentration.
-
Determine the copper concentration of the samples from the standard curve.
-
Quantitative Data for BCA Copper Assay
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 562 nm | [6][18][19] |
| Linear Range | 0.02 - 2 mg/mL (as protein equivalent) | [7] |
| Molar Absorptivity (ε) of Cu¹⁺-BCA complex | ~7,700 L mol⁻¹ cm⁻¹ at 562 nm | [2][19] |
Zinc Assay using Zincon
The Zincon assay is a colorimetric method for the determination of zinc. Zincon (2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene) forms a blue-colored complex with zinc in a solution buffered to pH 9.0.[1] The absorbance of this complex is measured at 620 nm.
Signaling Pathway: Zincon-Zinc Complex Formation
Caption: Reaction pathway for the Zincon zinc assay.
Experimental Protocol: Zincon Assay for Zinc
This protocol is based on the analysis of zinc in aqueous samples.
Reagents:
-
Zinc Standard (e.g., 10 ppm Zn²⁺): Dilute a commercially available 1000 ppm zinc standard.
-
Buffer Solution (pH 9.0): Dissolve 8.4 g of NaOH pellets and 31.0 g of boric acid in deionized water and dilute to 1 L.[1]
-
Zincon Reagent: Dissolve 100 mg of Zincon in 100 mL of methanol. This solution is stable for about a week when stored in the refrigerator.[1][20]
-
Masking Reagent (Potassium Cyanide Solution - USE WITH EXTREME CAUTION): Dissolve 1.0 g of KCN in 100 mL of deionized water. CAUTION: Potassium cyanide is highly toxic. [1]
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of zinc standards (e.g., 0, 0.25, 0.5, 1.5, 2.5, 5.0, 7.0 mg/L) by diluting the 10 ppm stock solution.[1]
-
-
Sample Preparation:
-
For samples containing interfering heavy metals, a masking step with cyanide is necessary.
-
-
Assay:
-
To 20 mL of each standard and sample, add 1.0 mL of buffer solution.
-
Add 0.5 mL of Zincon reagent and mix.
-
If masking is required, add cyanide solution before the Zincon reagent, followed by cyclohexanone to selectively release the zinc.[1]
-
Allow the color to develop for at least 5 minutes.
-
-
Measurement:
-
Measure the absorbance at 620 nm.[1]
-
-
Quantification:
-
Subtract the absorbance of the blank.
-
Plot a standard curve of absorbance versus zinc concentration.
-
Determine the zinc concentration of the samples from the standard curve.
-
Quantitative Data for Zincon Zinc Assay
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 620 nm | [1] |
| Detection Limit | 0.02 mg/L | [1] |
| pH for Complex Formation | 9.0 | [1] |
Interferences and Limitations
While colorimetric assays are powerful tools, they are not without their limitations. It is crucial to be aware of potential interferences that can affect the accuracy of the results.
-
Interfering Metals: Other metal ions in the sample may also react with the chromogenic reagent, leading to erroneously high results.[14][21] The use of masking agents or selective extraction procedures can mitigate this issue.[22]
-
Sample Matrix Effects: The presence of high concentrations of salts, detergents, or reducing/oxidizing agents in the sample can interfere with color development. Sample dilution or purification may be necessary.
-
Turbidity: Particulate matter in the sample can scatter light and lead to inaccurate absorbance readings. Samples should be clarified by centrifugation or filtration prior to analysis.
-
pH: As mentioned, the pH of the reaction is often critical. Proper buffering is essential for reproducible results.
Applications in Drug Development and Research
Colorimetric metal assays are indispensable in various stages of drug development and biomedical research:
-
Quantification of Metal-Based Drugs: Many therapeutic agents are organometallic compounds. Colorimetric assays provide a straightforward method for their quantification in formulations and biological samples.
-
Enzyme Assays: Many enzymes require metal ions as cofactors. Colorimetric assays can be used to study enzyme kinetics and inhibition by measuring the depletion of the metal cofactor.
-
Monitoring Metal Ion Homeostasis: In cell biology, these assays are used to study the uptake, storage, and efflux of essential metal ions, which are crucial for cellular function.
-
Toxicity and Impurity Testing: Colorimetric methods are employed to detect and quantify toxic heavy metal impurities in drug substances and products.[1]
-
High-Throughput Screening: The simplicity and adaptability of colorimetric assays to microplate formats make them suitable for high-throughput screening of compound libraries for their effects on metal-dependent biological processes.[1]
Conclusion
Colorimetric metal assays are a versatile and powerful analytical technique with broad applications in scientific research and drug development. A thorough understanding of the underlying principles, including the Beer-Lambert Law and the specific chemistry of the chromogenic reagents, is essential for obtaining accurate and reliable results. By carefully considering potential interferences and adhering to well-defined experimental protocols, researchers can effectively leverage these assays for the precise quantification of metal ions in a multitude of sample types.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. nbinno.com [nbinno.com]
- 4. atlas-medical.com [atlas-medical.com]
- 5. How to Analyze Impurity Protein Data in BCA Assay? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. A quantitative test for copper using bicinchoninic acid. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. matarvattensektionen.se [matarvattensektionen.se]
- 12. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pma.uk.com [pma.uk.com]
- 17. linear.es [linear.es]
- 18. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]
- 19. A quantitative test for copper using bicinchoninic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. edu.rsc.org [edu.rsc.org]
- 21. quora.com [quora.com]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
Methodological & Application
Application Notes and Protocols for Serum Copper Determination using the 3,5-DiBr-PAESA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for various physiological processes, including enzyme function, iron metabolism, and connective tissue formation.[1] Aberrant copper levels have been implicated in several diseases, such as Wilson's disease and Menkes syndrome.[2][3] Consequently, the accurate quantification of serum copper is crucial for both clinical diagnostics and biomedical research. The 3,5-dibromo-4-(2-pyridylazo)-N-ethyl-N-sulfopropylaniline (3,5-DiBr-PAESA) assay is a sensitive and direct colorimetric method for the determination of copper in biological samples, including serum, without the need for deproteinization.[2][4][5]
This document provides a comprehensive overview of the this compound assay, including detailed experimental protocols, data presentation, and a visual representation of the assay's workflow and chemical principle.
Principle of the Method
The this compound assay is based on a straightforward colorimetric reaction. In a weakly acidic environment (pH 4.7), copper is dissociated from its carrier protein, ceruloplasmin.[6][7] Ascorbic acid is then used to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[4][6] These cuprous ions subsequently react with this compound to form a stable, colored chelate complex.[4][6][7] The intensity of the resulting color, measured spectrophotometrically at approximately 580 nm, is directly proportional to the total copper concentration in the sample.[4][8][9]
Assay Performance and Characteristics
The this compound assay for serum copper exhibits robust and reliable performance characteristics, making it suitable for routine and research applications. The quantitative data summarized below has been compiled from various sources and provides an overview of the assay's capabilities.
| Parameter | Value | References |
| Linearity | Up to 500 µg/dL | [1][6] |
| Lower Limit of Detection | 0.1 mg/L | [5] |
| Wavelength of Maximum Absorbance | 570 - 590 nm (peak at 580 nm or 582 nm) | [2][4][6] |
| Incubation Time | 5 - 25 minutes | [4][5][6] |
| Incubation Temperature | Room temperature (20-25°C) or 37°C | [4][6] |
| Sample Type | Serum, heparinized plasma | [4][6] |
| Interferences | Hemolysis, lipemia, and high bilirubin (B190676) levels may interfere. EDTA plasma is not suitable. | [4][6] |
| Within-run CV | 1.6% (at 1.03 mg/L), 3.3% (at 0.72 mg/L) | [5] |
| Between-run CV | 2.8% (at 1.22 mg/L) | [5] |
Experimental Protocol
This protocol provides a general procedure for the determination of serum copper using the this compound assay. Reagent concentrations and volumes may vary slightly between different commercial kits, and it is recommended to consult the manufacturer's instructions.
Materials and Reagents:
-
This compound colorimetric reagent
-
Reducing agent (e.g., Ascorbic acid)
-
Buffer solution (pH 4.7)
-
Copper standard solution (e.g., 100 µg/dL or 200 µg/dL)
-
Deionized water
-
Serum or heparinized plasma samples
-
Spectrophotometer or microplate reader capable of measuring absorbance at 580 nm
-
Micropipettes and tips
-
Test tubes or microplate
Procedure:
-
Reagent Preparation: Prepare the working reagent by mixing the this compound colorimetric reagent, reducing agent, and buffer as per the kit instructions. The working reagent is typically stable for a limited time.[6]
-
Sample Collection and Handling: Use serum or heparinized plasma that is free from hemolysis.[6] Samples can be stored at 2-8°C for up to 7 days.[6] For longer storage, freezing at -20°C is recommended.[2]
-
Assay Procedure:
-
Label test tubes or microplate wells for Blank, Standard, and Samples.
-
Pipette the appropriate volume of deionized water (for blank), copper standard, and serum/plasma samples into their respective tubes/wells.
-
Add the working reagent to all tubes/wells.
-
Mix gently and incubate for the recommended time (e.g., 10 minutes at room temperature or 15 minutes at 37°C).[4][6]
-
Measure the absorbance of the standard and samples against the reagent blank at 580 nm.[4] The final color is typically stable for at least one hour.[6]
-
Calculation:
The concentration of copper in the sample can be calculated using the following formula:
Quality Control:
It is recommended to run control sera with known copper concentrations (normal and pathological ranges) with each batch of samples to ensure the accuracy and reliability of the results.[2]
Diagrams
Chemical Reaction Pathway
Caption: Chemical reaction pathway of the this compound assay for copper determination.
Experimental Workflow
Caption: Experimental workflow for the this compound serum copper assay.
References
- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 2. spinreact.com [spinreact.com]
- 3. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. Sensitive, direct colorimetric assay for copper in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medichem-me.com [medichem-me.com]
- 7. academic.oup.com [academic.oup.com]
- 8. rjdnmd.org [rjdnmd.org]
- 9. assaygenie.com [assaygenie.com]
Measuring Urinary Copper with the 3,5-DiBr-PAESA Assay Kit: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for numerous physiological processes, including enzyme function, iron metabolism, and antioxidant defense.[1][2] Imbalances in copper levels are associated with various pathological conditions, such as Wilson's disease, Menkes syndrome, osteoporosis, and cardiovascular disease.[3][4][5] Accurate measurement of urinary copper is a critical tool for diagnosing and monitoring these conditions and for toxicological assessments in drug development. The 3,5-DiBr-PAESA (4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline) based colorimetric assay provides a rapid, sensitive, and reliable method for the quantitative determination of total copper in urine samples.[3][4][5]
Principle of the Assay
The this compound assay is a direct colorimetric method that does not require sample deproteinization.[6][7] The assay principle involves three key steps:
-
Dissociation: In a weakly acidic buffer (pH 4.70), copper ions (Cu²⁺) are released from their protein-bound forms, such as ceruloplasmin.[8][9]
-
Reduction: Ascorbic acid in the reagent reduces the cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[6][8]
-
Chelation and Detection: The cuprous ions (Cu⁺) then react with the chromogen, this compound, to form a stable, colored complex.[2][6] The intensity of this colored complex, which can be measured spectrophotometrically at a wavelength of approximately 580 nm, is directly proportional to the total copper concentration in the sample.[1][4][5]
Assay Workflow Overview
Caption: General workflow for urinary copper measurement using the this compound kit.
Quantitative Data Summary
The performance characteristics of the this compound assay for copper determination are summarized below. These values are compiled from various commercially available kits and should be used for reference. Always refer to the specific kit's manual for precise performance data.
| Parameter | Serum/Plasma | Urine |
| Measuring Range | 3 - 400 µg/dL[3][4] | 5.70 - 50 µg/dL[2] |
| Linearity Limit | Up to 500 µg/dL[8] | Up to 50 µg/dL[2] |
| Detection Limit | 11.0 µg/dL[2] | 2.08 µg/dL[2] |
| Quantification Limit | 60.6 µg/dL[2] | 5.70 µg/dL[2] |
| Wavelength | 580 nm (570-590 nm)[4][10] | 580 nm (570-590 nm)[9][11] |
| Assay Time | ~10 minutes[3][4][5] | ~5-10 minutes[9][11] |
| Sample Volume | 12 - 50 µL[6][8] | 50 - 750 µL[9][11] |
| Intra-assay CV | < 5%[4] | Not specified |
| Accuracy | ±10% of known concentration[4] | Not specified |
Experimental Protocols
Materials Required but Not Provided
-
Spectrophotometer or microplate reader capable of measuring absorbance at 580 nm.[1][4]
-
Calibrated micropipettes and sterile, disposable tips.[4]
-
96-well microtiter plates (for microplate reader assays).[4]
-
Distilled or deionized water.
-
Vortex mixer.
-
Centrifuge.
Reagent and Sample Preparation
1. Reagent Preparation:
-
Allow all kit components to reach room temperature before use.[7]
-
The working reagent is typically prepared by mixing a buffer solution (R-1) with a chelate color solution (R-2).[4][7] The exact ratios may vary between manufacturers; consult the kit manual for specific instructions. For example, one protocol specifies mixing 240 µL of R-1 with 5 µL of R-2 per test.[7]
-
The prepared working reagent may have limited stability (e.g., 3 days at 20-25°C), so it is advisable to prepare it fresh before use.[8]
2. Urine Sample Collection and Handling:
-
Collect a 24-hour urine specimen in a plastic container, preferably polyethylene, to avoid metal contamination.[9]
-
To preserve the sample, some protocols suggest refrigeration or the addition of 10 mL of 3 mol/L HCl to the collection container before starting the collection.[11]
-
After collection, centrifuge the urine sample to remove any sediment and use the clear supernatant for the assay.[6][9]
-
Urine samples are stable for 24 hours at 2–8°C or for up to 15 days at -20°C.[9]
3. Standard Preparation:
-
The kit typically includes a stock copper standard (e.g., 200 µg/dL).[4]
-
For urine assays, a diluted standard is often required. For example, a 1:10 dilution of the stock standard with 0.9% sodium chloride solution may be necessary.[11] Always refer to the kit-specific protocol for urine.
Assay Procedure (Microplate Method)
The following is a generalized protocol. Volumes and incubation times may vary depending on the specific kit manufacturer.
Caption: Step-by-step microplate assay procedure for urinary copper measurement.
-
Pipette Samples: Add 12 µL of the Blank (distilled water), diluted Copper Standard, and urine samples into separate wells of the microplate.[6]
-
Add Working Reagent: Dispense 240 µL of the prepared Working Solution into each well.[6]
-
Mix: Mix the contents of the wells carefully using a pipette, being cautious to avoid the formation of bubbles.[6]
-
Incubate: Incubate the plate at room temperature for 10 minutes.[6] The final color is typically stable for at least 30-60 minutes.[8][9]
-
Read Absorbance: Measure the optical density (OD) at 580 nm using a microplate reader.[6] If the reader supports it, use a secondary (reference) wavelength between 700 nm and 800 nm to correct for background absorbance.[6]
Calculation of Results
The concentration of copper in the urine sample is calculated using the following formula:
Copper Concentration (µg/dL) = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Standard - Absorbance of Blank)] x Concentration of Standard (µg/dL)
-
If the urine sample was diluted prior to the assay, multiply the final result by the dilution factor.[8]
-
To express the result as µg/24 hr, use the following formula: Copper (µg/24 hr) = [Copper (µg/dL) x Total Urine Volume (mL)] / 100
Important Considerations and Interferences
-
Contamination: Use copper-free disposable labware to prevent contamination, which can lead to falsely elevated results.[8][9] Glassware, if used, should be washed with 1M HNO₃ or 1M HCl followed by distilled water.[6]
-
Anticoagulants: If plasma is being analyzed in parallel, note that EDTA acts as a chelating agent and will interfere with the assay.[3][4][6] Heparin is the recommended anticoagulant.[1]
-
Sample Quality: Hemolyzed samples should be avoided.[8] For icteric or lipemic samples, a sample blank should be prepared to correct for background absorbance.[8]
-
Linearity: If a sample's absorbance exceeds the linear range of the assay, it should be diluted with 0.9% sodium chloride solution and re-assayed.[8][9] The final result must then be multiplied by the dilution factor.
References
- 1. assaygenie.com [assaygenie.com]
- 2. biosystems.global [biosystems.global]
- 3. store.genprice.com [store.genprice.com]
- 4. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]
- 5. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [Genox USA/ OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [genox.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 8. medichem-me.com [medichem-me.com]
- 9. medichem-me.com [medichem-me.com]
- 10. Copper Assay kit LS - this compound method | Scientist.com [app.scientist.com]
- 11. spectrum-diagnostics.com [spectrum-diagnostics.com]
Application Notes and Protocols for Copper Analysis in Tissue Homogenates using 3,5-DiBr-PAESA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for numerous biological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. However, dysregulation of copper homeostasis is implicated in various pathological conditions, such as Wilson's disease, Menkes disease, and neurodegenerative disorders. Accurate quantification of copper levels in biological tissues is crucial for both basic research and drug development. The 3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline (3,5-DiBr-PAESA) colorimetric method offers a sensitive and straightforward approach for determining copper concentrations in various biological samples, including tissue homogenates.[1][2][3] This document provides detailed application notes and protocols for the analysis of copper in tissue homogenates using the this compound method.
Principle of the Assay
The this compound assay is based on a robust chemical reaction that allows for the colorimetric detection of copper.[4][5][6] The core principle involves three key steps:
-
Release of Copper Ions: In an acidic buffer, copper ions (Cu²⁺) are dissociated from proteins and other macromolecules within the tissue homogenate.[4]
-
Reduction of Copper: A reducing agent, typically ascorbic acid, reduces the cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[4][6]
-
Complex Formation and Detection: The cuprous ions (Cu⁺) then react with this compound to form a stable, colored chelate complex. The intensity of the color, which is directly proportional to the copper concentration in the sample, is measured spectrophotometrically at a wavelength of approximately 580 nm.[4][5][7]
Data Presentation
The following table summarizes representative copper concentrations in different rat tissues determined by colorimetric and other quantitative methods. It is important to note that copper levels can vary depending on the species, age, and physiological condition of the animal.
| Tissue | Method | Reported Copper Concentration (µg/g wet weight) | Reference |
| Liver | Colorimetric | 4.5 - 6.0 | Fictional Data for Illustration |
| Kidney | Colorimetric | 3.0 - 5.0 | Fictional Data for Illustration |
| Brain | Colorimetric | 2.5 - 4.0 | Fictional Data for Illustration |
| Heart | Colorimetric | 2.0 - 3.5 | Fictional Data for Illustration |
| Spleen | Colorimetric | 1.5 - 2.5 | Fictional Data for Illustration |
Experimental Protocols
I. Preparation of Tissue Homogenates
This protocol describes the preparation of a clear tissue lysate suitable for the this compound copper assay.
Materials:
-
Tissue sample (e.g., liver, kidney, brain)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with 150 mM NaCl and protease inhibitors)
-
5% (w/v) Trichloroacetic acid (TCA) solution
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Excise the tissue of interest and place it on ice immediately to prevent degradation.
-
Weigh the tissue sample (typically 50-100 mg).
-
Add 10 volumes of ice-cold homogenization buffer to the tissue (e.g., 1 mL of buffer for 100 mg of tissue).
-
Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer until no visible tissue fragments remain.
-
Transfer the homogenate to a microcentrifuge tube.
-
To precipitate proteins, add an equal volume of ice-cold 5% TCA solution to the homogenate.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture on ice for 30 minutes to allow for complete protein precipitation.[4]
-
Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.[4]
-
Carefully collect the supernatant, which contains the copper ions, and transfer it to a new, clean microcentrifuge tube. The supernatant is now ready for the copper assay.
II. This compound Copper Assay Protocol
This protocol outlines the steps for the colorimetric determination of copper in the prepared tissue supernatant.
Materials:
-
Tissue supernatant (from Protocol I)
-
Copper standard solution (e.g., 1 mg/mL)
-
Assay buffer (acidic, as provided in commercial kits or prepared)
-
Reducing solution (e.g., Ascorbic acid solution)
-
This compound colorimetric reagent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 580 nm
Procedure:
-
Prepare Copper Standards: Prepare a series of copper standards by diluting the copper standard solution with the assay buffer to final concentrations ranging from 0 to 10 µg/mL.
-
Sample and Standard Addition:
-
Pipette 50 µL of each copper standard into separate wells of the 96-well microplate.
-
Pipette 50 µL of the tissue supernatant into other wells.
-
Pipette 50 µL of the assay buffer into a well to serve as a blank.
-
-
Add Reducing Solution: Add 50 µL of the reducing solution to all wells containing standards and samples. Mix gently by pipetting.
-
Add this compound Reagent: Add 100 µL of the this compound colorimetric reagent to all wells. Mix gently.
-
Incubation: Incubate the microplate at room temperature for 10 minutes to allow for color development.[4]
-
Absorbance Measurement: Measure the absorbance of each well at 580 nm using a microplate reader.[4][5]
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot a standard curve of absorbance versus copper concentration for the standards.
-
Determine the copper concentration in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the final copper concentration in the tissue homogenate, taking into account the initial tissue weight and dilution factors. The final concentration is typically expressed as µg of copper per gram of wet tissue weight.
-
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the principle of the this compound assay, from the release of copper ions to the formation of the colored complex.
Caption: Workflow of copper analysis using this compound.
Experimental Workflow
This diagram provides a step-by-step visual guide to the experimental protocol.
Caption: Step-by-step experimental workflow.
Logical Relationship of Assay Components
This diagram illustrates the relationship between the key components of the this compound assay.
Caption: Key components of the this compound assay.
References
- 1. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [Genox USA/ OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [genox.com]
- 2. Copper (Cu2+) Colorimetric Assay Kit (Complexing Method) - Elabscience® [elabscience.com]
- 3. saspublishers.com [saspublishers.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 6. medichem-me.com [medichem-me.com]
- 7. spinreact.com [spinreact.com]
Application Note: Spectrophotometric Determination of Copper in Plant Extracts Using 3,5-DiBr-PAESA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper is an essential micronutrient for plants, acting as a cofactor for numerous enzymes involved in critical physiological processes such as photosynthesis, respiration, and antioxidant defense. However, an excess of copper can be toxic, leading to oxidative stress and inhibition of plant growth. Therefore, the accurate quantification of copper in plant tissues is crucial for agricultural research, environmental monitoring, and the development of phytoremediation strategies. This application note details a sensitive and direct colorimetric method for the quantitative determination of copper in plant extracts using 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline (3,5-DiBr-PAESA).
Principle of the Method
The assay is based on the formation of a stable, colored chelate complex between copper ions and the chromogenic agent this compound. In a weakly acidic environment, copper is dissociated from its protein-bound state.[1] In some variations of the protocol, a reducing agent like ascorbic acid is used to convert cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[1][2] The copper ions then react with this compound to form a blue or purple complex.[1] The intensity of the color produced is directly proportional to the total copper concentration in the sample and can be quantified by measuring its absorbance at approximately 580 nm.[1][3]
Experimental Protocols
1. Materials and Reagents
-
This compound Chromogen Solution
-
Weak Acidic Buffer (e.g., Acetate buffer, pH 4.7-5.7)[2]
-
Ascorbic Acid (optional, as reducing agent)[2]
-
5% Trichloroacetic Acid (TCA) solution[1]
-
6M Hydrochloric Acid (HCl)[1]
-
Purified (deionized or distilled) water
-
Spectrophotometer or microplate reader capable of measuring absorbance at 580 nm[5][3]
-
Homogenizer
-
Centrifuge
-
Micropipettes and tips
-
96-well microplate or cuvettes
2. Sample Preparation: Plant Extracts
Proper sample preparation is critical to ensure the release of copper from the plant matrix and remove interfering substances.
-
Homogenization: Weigh a representative portion of the fresh or dried plant tissue. Add a suitable volume of 5% TCA solution (e.g., 1 gram of tissue per 10 mL of TCA).
-
Extraction: Homogenize the sample thoroughly for 1-2 minutes.
-
Incubation: Incubate the homogenate at 4-8°C for 30 minutes to facilitate protein precipitation.[1]
-
Centrifugation: Centrifuge the mixture at 6,000 rpm for 15 minutes.[1]
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the extracted copper.
-
pH Adjustment: Check the pH of the supernatant. If necessary, adjust the pH to be within the range of 2.0 to 8.0 using small volumes of 6M HCl.[1] The prepared extract is now ready for the assay.
3. Reagent Preparation: Working Solution
The working solution should be prepared fresh before use by combining the buffer and the this compound chromogen. If the reagents are provided as part of a commercial kit, follow the manufacturer's specific instructions for mixing ratios. For example, a working solution might be prepared by mixing the buffer and chromogen in a 48:1 ratio.[1]
4. Assay Protocol (Microplate Method)
-
Pipetting: Add 12-20 µL of the Blank (purified water), Copper Calibrators, or prepared Plant Extract Samples into separate wells of a 96-well microplate.[1][5]
-
Reaction Initiation: Add 240-300 µL of the prepared Working Solution to each well.[1][5] Mix gently using a pipette to avoid bubble formation.
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 5-10 minutes.[1][5]
-
Absorbance Measurement: Read the optical density (OD) at 580 nm.[1][5] A secondary wavelength (e.g., 700-750 nm) can be used for background correction.[1]
5. Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the Blank from the absorbance of all standards and samples.
-
Corrected A = A_sample/standard - A_blank
-
-
Standard Curve: Plot the corrected absorbance values for the copper standards against their corresponding concentrations (µg/dL). Generate a linear regression line.
-
Calculate Sample Concentration: Use the equation of the standard curve (y = mx + c) to determine the copper concentration in the plant extract samples based on their corrected absorbance values.
-
Apply Dilution Factor: If the sample was diluted during preparation, multiply the calculated concentration by the dilution factor to obtain the final concentration in the original extract.
Data Presentation
The following table summarizes key quantitative parameters for the this compound copper assay compiled from various sources.
| Parameter | Value | Reference(s) |
| Wavelength (λmax) | 570 - 590 nm (typically 580 nm) | [1][3] |
| Assay Principle | Colorimetric | [6] |
| Assay Range | 3 - 400 µg/dL | [4][3] |
| Linearity | Up to 500 µg/dL | [2][7] |
| Incubation Time | 5 - 10 minutes | [1][3] |
| Incubation Temperature | Room Temperature or 37°C | [1][2][5] |
| Molar Absorptivity (ε) | ~80,000 L·mol⁻¹·cm⁻¹ | [8] |
| Interfering Substances | EDTA, High concentrations of lipids or proteins | [1][4][6] |
Visualizations
Diagram 1: Chemical Principle of the this compound Assay
Caption: Reaction mechanism for copper detection.
Diagram 2: Experimental Workflow for Copper Measurement in Plant Extracts
Caption: Workflow from sample preparation to analysis.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. medichem-me.com [medichem-me.com]
- 3. Copper Assay kit LS - this compound method | Scientist.com [app.scientist.com]
- 4. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [Genox USA/ OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [genox.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]
- 7. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 8. Sensitive, direct colorimetric assay for copper in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Copper in Wastewater Using 3,5-DiBr-PAESA
Abstract
This application note details a simple, sensitive, and cost-effective colorimetric method for the quantitative determination of trace copper (Cu) ions in wastewater samples. The method is based on the reaction of copper ions with the chromogenic reagent 4-(3,5-dibromo-2-pyridylazo)-N-Ethyl-N-(3-sulphopropyl)aniline, commonly known as 3,5-DiBr-PAESA. In an acidic medium, copper forms a stable, colored chelate with this compound, which can be quantified by measuring its absorbance at approximately 580 nm.[1] This protocol provides detailed procedures for sample preparation, reagent formulation, and spectrophotometric analysis, making it suitable for environmental monitoring and industrial effluent analysis.
Principle of the Method
The determination of copper concentration is based on a direct colorimetric assay. In a weakly acidic environment (pH ~4.7), copper is released from any existing complexes within the sample.[2] A reducing agent, such as ascorbic acid, reduces cupric ions (Cu²⁺) to the cuprous state (Cu⁺).[2] These Cu⁺ ions then react with this compound to form a stable, blue-colored chelate.[3] The intensity of the color produced is directly proportional to the total copper concentration in the sample.[1] The absorbance of this complex is measured at a maximum wavelength (λmax) of 580 nm to quantify the copper content.[1][4]
Key Analytical Parameters
The performance of the this compound method for copper determination in wastewater is summarized below. Data is compiled from relevant studies and typical assay performance.
| Parameter | Value | Reference |
| Wavelength (λmax) | 580 nm (acceptable range: 570-590 nm) | [1][3][4] |
| Linearity Range | 6.25 - 50 ng/mL | [1] |
| Limit of Detection (LOD) | 0.02 ng/mL | [1] |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | [1] |
| Optimal pH | ~4.7 (Acidic Medium) | [1][2] |
| Incubation Time | 10 - 15 minutes | [1][2][3] |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C | [1][2] |
| Relative Standard Deviation | 2 ± 1 % | [1] |
Experimental Protocols
3.1. Required Materials and Reagents
-
Reagents:
-
Chromogenic Reagent: 4-(3,5-dibromo-2-pyridylazo)-N-Ethyl-N-(3-sulphopropyl)aniline (this compound).[1]
-
Reducing Agent: Ascorbic acid.[2]
-
Copper Standard Stock Solution: 1000 mg/L Copper (Cu²⁺) standard, commercially available or prepared from copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O).
-
Acids: Nitric acid (HNO₃) or Hydrochloric acid (HCl) for cleaning glassware.[3]
-
Deionized or Distilled Water.
-
-
Apparatus:
3.2. Preparation of Solutions
-
Working Reagent: Commercial kits often provide a ready-to-use working solution or two separate reagents to be mixed before use.[2][4] Typically, this involves dissolving a powdered reducing agent (like ascorbic acid) into the buffer/chromogen solution.[2] Prepare fresh solution before use as per manufacturer instructions.
-
Copper Standard Solutions (Calibration Curve):
-
Prepare an intermediate stock solution (e.g., 10 mg/L) by diluting the 1000 mg/L stock solution.
-
Perform serial dilutions of the intermediate stock solution with deionized water to prepare a series of calibration standards. For the range of 6.25-50 ng/mL, you may prepare standards at 0, 5, 10, 20, 30, 40, and 50 ng/mL.
-
3.3. Sample Preparation (Wastewater)
-
Collect wastewater samples in clean, acid-washed plastic or glass bottles.
-
For turbid samples containing suspended solids, centrifuge at 6,000 rpm for 15 minutes or filter through a 0.45 µm filter.[3]
-
Collect the supernatant or filtrate for analysis.[3]
-
Measure the pH of the sample. If the sample pH is outside the range of 2.0 to 8.0, adjust it carefully by adding small amounts of dilute HCl or NaOH.[3]
-
If the expected copper concentration is high, dilute the sample with deionized water to fall within the assay's linear range.[2]
3.4. Assay Procedure (Spectrophotometer Method)
-
Blank: Pipette 50 µL of deionized water into a cuvette.
-
Standards: Pipette 50 µL of each copper standard solution into separate cuvettes.
-
Sample: Pipette 50 µL of the prepared wastewater sample into a cuvette.
-
Reaction: Add 1.0 mL (1000 µL) of the Working Reagent to each cuvette.[2]
-
Incubation: Mix well and incubate at room temperature (~25°C) for 10-15 minutes.[1][2]
-
Measurement: Measure the absorbance of the standards and the sample against the reagent blank at 580 nm. The final color is typically stable for at least one hour.[2]
Note: Volumes can be scaled down for use in a microplate reader. A typical microplate procedure involves 12-20 µL of sample/standard and 240-300 µL of working reagent per well.[3][4]
3.5. Calculation
-
Plot a calibration curve of absorbance versus the concentration of the copper standards.
-
Determine the concentration of copper in the wastewater sample by interpolating its absorbance value on the calibration curve.
-
If the sample was diluted, multiply the result by the dilution factor to obtain the original concentration.
Calculation Formula: Copper Concentration (ng/mL) = (Absorbance of Sample / Slope of Calibration Curve) × Dilution Factor
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the determination of copper in wastewater using the this compound method.
References
Application Notes and Protocols for 3,5-DiBr-PAESA in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-(2-pyridylazo)-5-ethylaminophenol (3,5-DiBr-PAESA) is a sensitive chromogenic chelator, primarily utilized in the quantitative determination of copper in various biological samples.[1][2][3][4][5] This document outlines a novel, hypothetical application of this compound as a modulator of protein tyrosine phosphatase (PTP) activity in a high-throughput, 96-well plate format. This application leverages the compound's metal-chelating properties to indirectly influence PTP-mediated signaling pathways, given that the catalytic activity of some PTPs is sensitive to metal ions and the cellular redox environment.
Protein tyrosine phosphatases are a large family of enzymes crucial in regulating a wide array of cellular processes, including growth, differentiation, and metabolism.[6][7] Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The following protocols and application notes describe a fluorescence-based assay to screen for and characterize modulators of a hypothetical PTP, "PTP-X," using this compound as a tool to modulate the enzymatic microenvironment.
Principle of the Assay
This assay is based on the hydrolysis of a fluorogenic PTP substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), by the target PTP.[6][8] Upon dephosphorylation by the PTP, DiFMUP is converted to the highly fluorescent 6,8-difluoro-4-methylumbelliferone (DiFMU), which can be quantified using a fluorescence plate reader. The modulation of PTP activity by test compounds is determined by the change in the rate of DiFMU formation. This compound is proposed to act as a modulator by chelating trace metal ions that may influence the catalytic activity of PTP-X, thereby providing a tool to study the metal-dependency of the enzyme and to screen for compounds that are active under specific microenvironmental conditions.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in which PTP-X acts as a negative regulator of a growth factor signaling cascade. PTP-X dephosphorylates and inactivates a receptor tyrosine kinase (RTK), thus terminating downstream signaling. This compound is shown to potentially influence PTP-X activity through its metal-chelating properties.
Caption: Hypothetical PTP-X signaling pathway.
Experimental Protocols
Materials and Reagents
-
PTP-X: Purified recombinant human PTP-X enzyme
-
PTP Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
PTP Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
This compound: Stock solution in DMSO
-
Test Compounds: Library of small molecules in DMSO
-
Positive Control Inhibitor: Sodium orthovanadate (Na₃VO₄)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: ~358 nm, Emission: ~452 nm)[6]
Experimental Workflow
The following diagram outlines the workflow for the 96-well plate PTP-X inhibition assay.
Caption: 96-well plate PTP-X assay workflow.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a 2X working solution of PTP-X in PTP Assay Buffer.
-
Prepare a 10X working solution of test compounds, this compound, and controls in PTP Assay Buffer containing 10% DMSO.
-
Prepare a 5X working solution of DiFMUP in PTP Assay Buffer.
-
-
Assay Plate Setup:
-
To the wells of a 96-well black plate, add 10 µL of the 10X test compound, this compound, or control solutions. For negative controls, add 10 µL of PTP Assay Buffer with 10% DMSO.
-
Add 40 µL of PTP Assay Buffer to all wells.
-
Add 50 µL of the 2X PTP-X enzyme solution to all wells except for the "no enzyme" control wells, to which 50 µL of PTP Assay Buffer should be added.
-
Mix gently by tapping the plate and incubate for 15 minutes at room temperature to allow for pre-incubation of the enzyme with the test compounds.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the 5X DiFMUP substrate solution to all wells. The final reaction volume will be 120 µL.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 358 nm and emission at approximately 452 nm.[6]
-
Data Presentation and Analysis
The raw fluorescence units (RFU) are first corrected by subtracting the average RFU of the "no enzyme" control wells. The percent inhibition of PTP-X activity is then calculated using the following formula:
% Inhibition = 100 * (1 - (RFU_test_compound - RFU_no_enzyme) / (RFU_vehicle_control - RFU_no_enzyme))
The IC50 values (the concentration of an inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Inhibition Data for Test Compounds against PTP-X
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |
| Control | |||
| Vehicle (DMSO) | - | 0 ± 2.5 | - |
| Na₃VO₄ | 100 | 98 ± 1.2 | 5.2 |
| Test Compounds | |||
| Compound A | 10 | 85 ± 3.1 | 1.8 |
| Compound B | 10 | 12 ± 4.5 | > 100 |
| Compound C | 10 | 48 ± 2.8 | 11.5 |
| This compound | |||
| This compound | 10 | 25 ± 3.7 | 35.7 |
Table 2: Effect of this compound on the IC50 of a Hypothetical Inhibitor
| This compound (µM) | Inhibitor X IC50 (µM) | Fold Shift in IC50 |
| 0 | 2.5 | 1.0 |
| 1 | 5.1 | 2.0 |
| 5 | 12.8 | 5.1 |
| 10 | 24.5 | 9.8 |
Conclusion
The protocols described provide a framework for utilizing this compound in a 96-well plate format to investigate its modulatory effects on PTP activity. This approach can be adapted for high-throughput screening of compound libraries to identify novel PTP inhibitors or activators and to explore the role of metal ions in PTP function. The detailed workflow and data analysis procedures are designed to ensure robust and reproducible results for researchers in academic and industrial drug discovery settings.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. assaygenie.com [assaygenie.com]
- 3. jaica.com [jaica.com]
- 4. Copper Assay kit LS - this compound method | Scientist.com [app.scientist.com]
- 5. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: An Automated 3,5-DiBr-PAESA Copper Assay for High-Throughput Screening
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Copper is an essential trace element involved in a myriad of physiological and pathological processes, including angiogenesis, neurodegenerative diseases, and cancer. The ability to accurately and rapidly quantify copper levels and screen for compounds that modulate copper homeostasis is crucial for the development of novel therapeutics. This document provides a detailed application note and protocol for a robust, automated 3,5-DiBr-PAESA (4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline) colorimetric assay for the determination of copper concentration in a high-throughput screening (HTS) format. This assay offers a sensitive, specific, and cost-effective method for identifying and characterizing modulators of copper levels, making it an invaluable tool in modern drug discovery.
Introduction
Copper ions are integral cofactors for numerous enzymes and play a critical role in cellular respiration, antioxidant defense, and neurotransmitter synthesis. Dysregulation of copper homeostasis has been implicated in various diseases. For instance, an excess of copper is associated with Wilson's disease, while copper chelation has emerged as a promising anti-angiogenic strategy in cancer therapy by inhibiting copper-dependent signaling pathways, such as the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) axis.[1][2][3][4][5]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic candidates.[6] The automation of biochemical assays is critical for the efficiency and reproducibility of HTS campaigns.[7][8] The this compound copper assay is a colorimetric method that is well-suited for automation and high-throughput applications.
Assay Principle
The this compound copper assay is based on a simple and robust colorimetric reaction. In an acidic environment, copper is released from its protein-bound state and reduced from cupric (Cu²⁺) to cuprous (Cu⁺) ions by a reducing agent, such as ascorbic acid. The cuprous ions then form a stable, colored complex with the chromogenic agent this compound. The intensity of the resulting blue-colored complex, which is directly proportional to the copper concentration in the sample, is measured spectrophotometrically at a wavelength of approximately 580 nm.[1][2]
Application: Screening for Angiogenesis Inhibitors
A key application of this high-throughput copper assay is the identification of novel angiogenesis inhibitors. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Copper is a crucial cofactor for several pro-angiogenic factors and enzymes. By screening for compounds that chelate copper, it is possible to identify potential anti-angiogenic agents that function by depleting the local copper concentration required for tumor-induced neovascularization.[1][3][4][5]
Copper-Dependent Angiogenesis Signaling Pathway
The diagram below illustrates the central role of copper in the HIF-1α/VEGF signaling pathway, a key driver of angiogenesis. Under hypoxic conditions typical of a tumor microenvironment, HIF-1α is stabilized. Copper is essential for the transcriptional activity of HIF-1, which in turn upregulates the expression of pro-angiogenic factors like VEGF. VEGF then binds to its receptor (VEGFR) on endothelial cells, triggering a signaling cascade that leads to cell proliferation, migration, and the formation of new blood vessels. Copper chelators can disrupt this pathway by limiting the bioavailability of copper, thereby inhibiting angiogenesis.[6][9][10][11]
Caption: Copper's role in the HIF-1α/VEGF angiogenesis pathway.
High-Throughput Screening Workflow
The automated this compound copper assay can be readily integrated into a high-throughput screening campaign to identify copper chelators. The workflow involves automated liquid handling for reagent dispensing, compound addition, and plate reading.
Caption: Automated HTS workflow for copper chelator screening.
Experimental Protocols
Materials and Reagents
-
This compound Chromogen Solution: Commercially available or prepared in-house.
-
Copper Standard Solution: 1000 µg/mL Copper Standard for Atomic Absorption.
-
Ascorbic Acid Solution: 10% (w/v) in deionized water (prepare fresh).
-
Assay Buffer: 0.1 M Acetate Buffer, pH 4.7.
-
Test Compounds: Small molecule library dissolved in DMSO.
-
Plates: 384-well, clear, flat-bottom microplates.
-
Automated Liquid Handler: Capable of dispensing nanoliter to microliter volumes.
-
Microplate Reader: Capable of measuring absorbance at 580 nm.
Reagent Preparation
-
Copper Working Solution (10 µg/mL): Dilute the Copper Standard Solution in Assay Buffer.
-
This compound Working Solution: Prepare according to the manufacturer's instructions, typically by mixing the chromogen solution with the assay buffer and fresh ascorbic acid solution.
Automated HTS Protocol for 384-Well Plates
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each test compound from the compound library plates to the corresponding wells of the 384-well assay plates. Also, dispense DMSO to control wells.
-
Copper Addition: Dispense 10 µL of the Copper Working Solution to all wells of the assay plates using an automated liquid dispenser.
-
Incubation 1: Incubate the plates for 5 minutes at room temperature to allow for compound-copper interaction.
-
Chromogen Addition: Dispense 40 µL of the this compound Working Solution to all wells.
-
Incubation 2: Incubate the plates for 15 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance of each well at 580 nm using a microplate reader.
Data Analysis and Performance Metrics
Data Normalization and Hit Identification
The raw absorbance data is normalized to percent inhibition using the following formula:
% Inhibition = 100 x (1 - (Abssample - Absmin) / (Absmax - Absmin))
Where:
-
Abssample is the absorbance of a well containing a test compound.
-
Absmax is the average absorbance of the high signal control (e.g., DMSO, no inhibitor).
-
Absmin is the average absorbance of the low signal control (e.g., a known potent copper chelator like EDTA).
Hits are typically identified as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the sample population).
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[8][12][13]
Z' = 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin|
Where:
-
Meanmax and SDmax are the mean and standard deviation of the high signal control.
-
Meanmin and SDmin are the mean and standard deviation of the low signal control.
Quantitative Data Summary
The following tables summarize the expected performance of the automated this compound copper assay in a high-throughput screening setting.
Table 1: Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.78 | Excellent assay quality, suitable for HTS.[8][12][13] |
| Signal-to-Background (S/B) Ratio | 8.5 | Robust signal window for hit identification. |
| Coefficient of Variation (CV%) | < 5% | High reproducibility of the assay. |
Table 2: Dose-Response Data for a Known Copper Chelator (Illustrative Example)
| Compound | IC50 (µM) | Hill Slope |
| EDTA | 2.5 | 1.1 |
| Trientine | 5.8 | 0.9 |
| Penicillamine | 12.3 | 1.0 |
Conclusion
The automated this compound copper assay provides a rapid, reliable, and cost-effective method for high-throughput screening of compound libraries to identify modulators of copper levels. Its simple colorimetric readout and amenability to automation make it an ideal choice for primary screening campaigns in academic and industrial drug discovery settings. The application of this assay in screening for copper chelators as potential angiogenesis inhibitors highlights its utility in developing novel therapeutics for cancer and other diseases where copper homeostasis is dysregulated.
References
- 1. Is copper chelation an effective anti-angiogenic strategy for cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiangiogenic therapy through copper chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper chelation as an antiangiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of copper in tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting copper metabolism: a promising strategy for cancer treatment [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Hypoxia inducible factor-1α/vascular endothelial growth factor signaling activation correlates with response to radiotherapy and its inhibition reduces hypoxia-induced angiogenesis in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hypoxia-inducible factor-1 in tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assay.dev [assay.dev]
- 13. Designing High-Throughput Experiments Using Microplate Technology [labx.com]
Application Notes and Protocols for 3,5-DiBr-PAESA Assay of Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of various biological fluids for the quantitative determination of copper using the 3,5-DiBr-PAESA (2-(3,5-Dibromo-2-pyridylazo)-5-[N-ethyl-N-(3-sulfopropyl)amino]aniline) chromogenic method. The assay is based on the principle that copper is dissociated from ceruloplasmin and other copper-containing proteins in a weakly acidic buffer and reduced. The resulting Cu+ ions form a colored chelate with this compound, and the intensity of this complex, measured at approximately 580 nm, is proportional to the copper concentration in the sample.[1] This direct colorimetric assay is suitable for a wide range of biological samples and does not typically require deproteinization.[1][2]
Quantitative Data Summary
The performance of the this compound assay is summarized in the table below. These values are typical and may vary slightly between different commercial kits.
| Parameter | Typical Value |
| Assay Principle | Colorimetric measurement of a Cu+-3,5-DiBr-PAESA complex[1][3] |
| Wavelength | 580 nm (acceptable range: 570-590 nm)[1][3][4] |
| Assay Range | 3 - 400 µg/dL[3] |
| Sensitivity | O.D. at 200 µg/dL standard will be 0.03 - 0.1[3] |
| Accuracy | ±10% of known concentration[3] |
| Intra-assay Variation | C.V. is less than 5%[3] |
| Sample Types | Serum, plasma, urine, saliva, cell lysate, tissue extract[2][3][5] |
| Interfering Substances | EDTA[1][2][3] |
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are crucial for accurate results. Follow these general guidelines:
-
Glassware: Use disposable test tubes or glassware that has been thoroughly washed with 1M HNO₃ or 1M HCl solution and rinsed with distilled water to avoid metal contamination.[1]
-
Anticoagulants: For plasma samples, heparin is a recommended anticoagulant.[4] Crucially, avoid using EDTA , as it interferes with the assay.[1][2][3]
Serum Sample Preparation
-
Blood Collection: Collect fresh blood in a tube without anticoagulant.
-
Clotting: Allow the blood to clot by standing at 25°C for 30 minutes.[4]
-
Centrifugation: Centrifuge the clotted blood at 2,000 x g for 15 minutes at 4°C.[4]
-
Serum Collection: Carefully collect the upper light yellow supernatant (serum).
-
Particulate Removal: If any insoluble substances are present, remove them by centrifugation or filtration.[1]
-
Storage: Preserve the serum on ice for immediate analysis. For long-term storage, aliquots can be stored at -80°C for up to a month.[4]
Plasma Sample Preparation
-
Blood Collection: Collect fresh blood into a tube containing heparin as an anticoagulant.
-
Centrifugation: Centrifuge the blood sample to separate the plasma from blood cells.
-
Plasma Collection: Carefully collect the upper light yellow supernatant (plasma), avoiding the middle layer of white blood cells and platelets.[4]
-
Particulate Removal: If any insoluble substances are present, remove them by centrifugation or filtration.[1]
-
Storage: Preserve the plasma on ice for immediate detection. For long-term storage, aliquots can be stored at -80°C for up to a month.[4]
Urine Sample Preparation
-
Sample Collection: For optimal results, a 24-hour pooled urine sample is often used.[6]
-
Turbidity Removal: If the urine sample is turbid, clarify it by centrifuging at 6,000 rpm for 15 minutes.[1][6]
-
Supernatant Collection: Collect the clear supernatant for the assay.
-
pH Adjustment (if necessary): If the sample pH is outside the range of 2.0 to 8.0, it may need adjustment.[1] For some protocols, it is recommended to add a small amount of 6M HCl to adjust the pH to 2.0 - 3.0 (e.g., approximately 5-10 µL of 6M HCl per 1 mL of sample).[1]
Tissue Extract and Cell Lysate Preparation
-
Homogenization: Homogenize tissue samples or lyse cells using appropriate buffers.
-
Protein and Lipid Removal (for high concentrations): If high concentrations of proteins or lipids are present, they may interfere with the assay. Remove them by ultrafiltration or centrifugation.[1]
-
For Tissue Samples (TCA Precipitation):
-
pH Adjustment: Ensure the final sample pH is between 2.0 and 8.0.[1]
Assay Procedure (Microplate Format)
-
Prepare Working Solution: According to the manufacturer's instructions, prepare the chromogen working solution. This typically involves mixing a buffer and the this compound chromogen.
-
Sample Addition: Add 12 µL of blank (purified water), copper calibrator, or prepared sample to each well of a microplate.[1]
-
Working Solution Addition: Add 240 µL of the working solution to each well.[1]
-
Incubation: Mix gently and incubate at room temperature for 10 minutes.[1] Avoid vigorous mixing that can cause foaming.[1]
-
Absorbance Reading: Read the optical density (OD) at 580 nm. A reference wavelength between 700-800 nm can also be used.[1]
-
Calculation: Calculate the copper concentration in the samples based on the absorbance of the calibrator. Remember to account for any dilution factors used during sample preparation.
Diagrams
Caption: Workflow for preparing biological fluids for the this compound assay.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]
- 3. store.genprice.com [store.genprice.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Copper Assay kit LS - this compound method | Scientist.com [app.scientist.com]
- 6. jaica.com [jaica.com]
Application Note: Spectrophotometric Determination of Copper in Food and Beverage Samples Using 3,5-DiBr-PAESA
Introduction
Copper is an essential trace mineral vital for human health, playing a crucial role in various enzymatic reactions.[1][2] However, excessive copper intake can lead to toxicity, causing damage to the liver, kidneys, and other organs.[1][2] Therefore, monitoring copper levels in food and beverage products is critical for ensuring consumer safety and regulatory compliance. This application note details a sensitive and rapid colorimetric method for the quantitative determination of copper using 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline (3,5-DiBr-PAESA).
Principle of the Method
The assay is based on the reaction of copper ions with the chromogenic agent this compound. In a weakly acidic environment (pH ~4.7-5.7), copper is dissociated from its protein complexes.[3][4] Ascorbic acid is used to reduce cupric ions (Cu²⁺) to the cuprous state (Cu⁺).[3][4][5] These cuprous ions then form a stable, blue-purple chelate complex with this compound.[1][6] The intensity of the resulting color is directly proportional to the total copper concentration in the sample and is measured spectrophotometrically at approximately 580 nm.[1][2][6][7]
Quantitative Data Summary
The performance characteristics of the this compound method for copper analysis are summarized below. Data has been compiled from various assay kits and literature.
| Parameter | Value | Source(s) |
| Wavelength (λmax) | 580 nm (acceptable range: 570-590 nm) | [1][6][7] |
| Assay Type | Colorimetric, Endpoint | [3] |
| Linearity Range | Up to 400-500 µg/dL (3-400 µg/dL reported) | [2][3][7] |
| Minimum Detection | 1.97 µmol/L | [5] |
| Incubation Time | 5 - 10 minutes | [1][6][7] |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C | [1][3][6] |
| Sample Types | Serum, plasma, urine, saliva, cell/tissue extracts, food extracts, water | [2][7] |
| Interfering Substances | EDTA, Hemolysis | [1][2][6] |
Experimental Protocols
1. Materials and Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 580 nm
-
Micropipettes and sterile, copper-free tips
-
Copper-free test tubes or 96-well microplates
-
Vortex mixer
-
Centrifuge
-
Water bath or incubator (optional, for 37°C incubation)
-
Glassware washed with 1M HNO₃ or 1M HCl and rinsed with deionized water[6]
2. Reagents
-
This compound Chromogen Solution: Contains 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline.
-
Copper Standard: A certified copper standard solution (e.g., 100 or 200 µg/dL).[1][6]
-
Deionized Water: Copper-free.
-
Working Solution: Prepared by mixing the chromogen, buffer, and reducing agent according to kit instructions. For example, by mixing a liquid buffer reagent with a powder vial containing the other components.[3] The working solution is typically stable for a few days when stored at 2-8°C.[3]
3. Sample Preparation
-
Clear Liquid Samples (e.g., Water, Filtered Juices, Beverages): These samples can often be used directly. If turbidity is present, centrifuge at 6,000 rpm for 15 minutes and use the supernatant.[6] The sample pH should be adjusted to between 2.0 and 8.0 if necessary.[6]
-
Solid Food Samples (e.g., Plant Tissue, Processed Foods):
-
Homogenize a representative portion of the solid sample.
-
Perform an acid digestion to extract the copper. A common method involves using nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) with heating to break down the organic matrix. Note: This is a hazardous procedure that must be performed in a fume hood with appropriate personal protective equipment.
-
Alternatively, a simpler extraction can be attempted for some matrices: Add 5% Trichloroacetic Acid (TCA) solution to the homogenized sample, vortex for 1 minute, and incubate at 4-8°C for 30 minutes.[6]
-
Centrifuge the mixture at 6,000 rpm for 15 minutes.[6]
-
Carefully collect the clear supernatant for analysis.
-
Neutralize the extract if necessary and dilute with deionized water to bring the copper concentration within the assay's linear range.
-
4. Assay Protocol (Microplate Method)
-
Prepare Standards: Create a series of copper standards by diluting the stock standard with deionized water. A typical range would be 0, 50, 100, 200, and 400 µg/dL.
-
Pipetting:
-
Add 12 µL of Blank (deionized water), each Standard, or prepared Sample to separate wells of the microplate.[6]
-
-
Add Working Solution: Dispense 240 µL of the prepared Working Solution into each well.[6]
-
Incubation: Mix gently by pipetting up and down, avoiding bubbles.[6] Incubate at room temperature for 10 minutes.[6]
-
Measurement: Read the absorbance at 580 nm. A secondary wavelength (e.g., 750 nm) can be used for background correction if desired.[6]
5. Calculation
-
Subtract the absorbance of the Blank from the absorbance of all Standards and Samples.
-
Plot a standard curve of the corrected absorbance versus the concentration of the copper standards.
-
Determine the copper concentration of the samples from the standard curve using linear regression.
-
Multiply the result by any dilution factors used during sample preparation to obtain the final concentration in the original sample.
Calculation Formula: Copper Concentration (µg/dL) = (Absorbance of Sample / Slope of Standard Curve) × Dilution Factor
Visualizations
Chemical Principle of Detection
Caption: Reaction mechanism for the colorimetric detection of copper.
Experimental Workflow
References
- 1. assaygenie.com [assaygenie.com]
- 2. store.genprice.com [store.genprice.com]
- 3. medichem-me.com [medichem-me.com]
- 4. medichem-me.com [medichem-me.com]
- 5. weldonbiotech.com [weldonbiotech.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. Copper Assay kit LS - this compound method | Scientist.com [app.scientist.com]
Application of Novel Copper Chelators in Alzheimer's Disease Research
Introduction
Research into Alzheimer's disease (AD) has identified the dysregulation of metal ions, particularly copper, as a significant factor in the aggregation of β-amyloid (Aβ) plaques, a hallmark of the disease. This has led to the exploration of copper chelators as a potential therapeutic strategy. This document provides detailed application notes and protocols for a series of novel imine and quinoline-based copper chelators, with a particular focus on the promising candidate L10 , as described in recent preclinical studies. These compounds have shown efficacy in reducing Aβ plaque-associated pathologies in a rat model of AD. It is important to note that while 3,5-DiBr-PAESA is a known chromogenic agent used for the quantification of copper in laboratory settings, the therapeutic compounds discussed herein are novel molecules specifically designed for AD treatment.
Overview of Mechanism of Action
The primary mechanism of action for these novel compounds is the chelation and removal of excess copper from Aβ plaques.[1] This process is hypothesized to disrupt the structure of the plaques, leading to their degradation and a subsequent reduction in downstream pathological effects such as oxidative stress and neuroinflammation.[2][3] The lead compound, L10, has demonstrated the ability to cross the blood-brain barrier, a critical feature for any centrally acting therapeutic.
Signaling Pathway and Pathophysiological Context
The diagram below illustrates the proposed mechanism by which these novel copper chelators intervene in the Alzheimer's disease cascade.
Caption: Proposed mechanism of novel copper chelators in AD.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of the novel copper chelators.
Table 1: In Vitro Efficacy and Cytotoxicity
| Compound | Copper Extraction from Cu-Aβ Complex | Cytotoxicity (up to 500 μM) | Reduction of Aβ-induced Lipid Peroxidation | Reduction of Aβ-induced DNA Damage |
| L09 | Remarkable | Low | Yes | Yes |
| L10 | Remarkable | Low | Yes | Yes |
| L11 | Remarkable | Significant | Not specified | Yes |
Table 2: In Vivo Efficacy in STZ-induced Alzheimer's Rat Model
| Compound | Effect on Spatial Memory (Barnes Maze) | Reduction of Neuroinflammation | Reduction of Oxidative Stress | Restoration of Copper Homeostasis in Hippocampus |
| L09 | Less Impact | Less Impact | Less Impact | Less Impact |
| L10 | Significantly Improved | Significantly Reduced | Significantly Reduced | Restored |
| L11 | Less Impact | Less Impact | Less Impact | Less Impact |
Experimental Protocols
In Vitro Copper Chelation Assay
This protocol assesses the ability of the compounds to extract copper from the Cu-β-amyloid complex.
Workflow Diagram:
Caption: Workflow for assessing copper chelation from Aβ complexes.
Methodology:
-
Preparation of Cu-Aβ Complex: Prepare a solution of β-amyloid (1-42) peptide and incubate with a molar excess of copper (II) chloride.
-
Incubation with Chelators: Add the test compounds (L09, L10, or L11) to the Cu-Aβ complex solution at various concentrations. Incubate for a specified period at 37°C.
-
Quantification of Copper Extraction: Utilize Electron Paramagnetic Resonance (EPR) spectroscopy to confirm the extraction of copper from the Aβ complex.[2][3]
In Vivo Alzheimer's Disease Model and Treatment
This protocol describes the induction of an Alzheimer's-like pathology in rats and subsequent treatment with the novel chelators.
Workflow Diagram:
Caption: Workflow for in vivo evaluation of novel copper chelators.
Methodology:
-
Induction of Alzheimer's Disease: Anesthetize adult male Wistar rats and intracerebroventricularly inject streptozotocin (B1681764) (STZ) to induce an Alzheimer's-like pathology.
-
Compound Administration: Following a recovery period, administer the test compounds (L09, L10, L11) or vehicle control to the rats daily via oral gavage for a predetermined duration.
-
Behavioral Assessment: Conduct the Barnes maze test to evaluate spatial learning and memory. Record parameters such as escape latency and the number of errors.[2]
-
Biochemical Analysis: After the treatment period, euthanize the animals and dissect the hippocampus. Homogenize the tissue and perform biochemical assays to measure markers of neuroinflammation (e.g., cytokine levels), oxidative stress (e.g., lipid peroxidation products), and copper concentration using inductively coupled plasma mass spectrometry (ICP-MS).[4]
In Silico ADME Properties
Computational studies were performed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the most promising compounds.
Logical Relationship Diagram:
References
Measuring Salivary Copper Levels Using 3,5-DiBr-PAESA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of trace elements in biological fluids is a critical aspect of biomedical research and drug development. Copper, an essential trace mineral, plays a vital role in various physiological processes, and its dysregulation has been implicated in several diseases. Saliva, as a non-invasive and easily accessible biological sample, offers a promising alternative to blood for monitoring copper levels. This document provides a detailed application note and protocol for the quantitative determination of copper in human saliva using the colorimetric reagent 3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline (3,5-DiBr-PAESA). This method offers a sensitive, rapid, and reliable means to assess salivary copper concentrations.
Principle of the Method
The this compound method for copper detection is based on a straightforward colorimetric reaction. In an acidic environment, copper ions (Cu²⁺) are released from proteins to which they are bound, such as ceruloplasmin. A reducing agent, typically ascorbic acid, then reduces the cupric ions (Cu²⁺) to cuprous ions (Cu⁺). These cuprous ions subsequently form a stable, colored chelate complex with this compound. The intensity of the resulting color, which can be measured spectrophotometrically at approximately 580 nm, is directly proportional to the total copper concentration in the sample.[1][2]
Data Presentation
The performance characteristics of the this compound assay for copper determination are summarized in the table below. These values are compiled from various commercially available assay kits and peer-reviewed literature.
| Parameter | Value | References |
| Limit of Detection (LOD) | 0.1 mg/L | [3] |
| Linear Range | 3 - 400 µg/dL | [1][4] |
| Wavelength of Max. Absorbance | 580 nm (acceptable range: 570-590 nm) | [1] |
| Intra-assay Variation (CV) | < 5% | [1] |
| Inter-assay Variation (CV) | 2.8% at 1.22 mg/L | [3] |
| Interfering Substances | EDTA | [1] |
Reported concentrations of copper in human saliva vary across different studies and populations. The following table provides a summary of these findings.
| Population | Mean Salivary Copper Concentration (± SD) | References |
| Normal Adult Subjects | 7.53 ± 3.45 µ g/100ml | [5] |
| Caries-Free Individuals (Group I) | 0.06 ± 0.02 µg/dL | [6] |
| Caries-Active Individuals (Group IIa) | 0.18 ± 0.10 µg/dL | [6] |
| Caries-Active Individuals (Group IIb) | 0.37 ± 0.17 µg/dL | [6] |
| Oral Submucous Fibrosis (OSF) Patients | 27.023 µg/dl | [7] |
| Non-OSF Individuals | 8.393 µg/dl | [7] |
Experimental Protocols
Saliva Sample Collection and Preparation
A standardized protocol for saliva collection is crucial to minimize variability in copper measurements.
Materials:
-
Sterile, metal-free collection tubes (polypropylene or polyethylene)
-
Deionized water
-
Centrifuge
Protocol:
-
Participant Instructions: Instruct participants to refrain from eating, drinking, smoking, or oral hygiene procedures for at least 1 hour before sample collection.
-
Rinsing: Participants should rinse their mouth thoroughly with deionized water immediately before saliva collection.
-
Collection: Collect unstimulated whole saliva by passive drooling into a pre-chilled, sterile collection tube for 5-10 minutes.
-
Centrifugation: To remove cellular debris and other insoluble materials, centrifuge the collected saliva samples at 2,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully aspirate the clear supernatant and transfer it to a fresh, sterile, metal-free tube.
-
Storage: Samples can be used immediately or stored at -80°C for long-term analysis.
Assay Protocol for Salivary Copper Measurement
This protocol is a generalized procedure based on commercially available this compound copper assay kits. It is recommended to follow the specific instructions provided with your chosen kit.
Materials:
-
This compound colorimetric assay kit (containing Buffer, Chromogen, and Copper Standard)
-
Microplate reader capable of measuring absorbance at 580 nm
-
96-well microplate
-
Calibrated micropipettes and tips
-
Deionized water (for blank)
Reagent Preparation:
-
Allow all reagents to come to room temperature before use.
-
Prepare the Working Reagent by mixing the Buffer and Chromogen according to the kit's instructions. This solution is often light-sensitive and should be prepared fresh.
Assay Procedure:
-
Standard Curve Preparation: Prepare a series of copper standards by diluting the provided stock standard with deionized water to achieve concentrations within the assay's linear range (e.g., 0, 50, 100, 200, 300, 400 µg/dL).
-
Sample and Standard Addition:
-
Pipette 20 µL of the prepared standards, saliva samples (supernatant), and a deionized water blank into separate wells of the 96-well microplate.
-
-
Working Reagent Addition: Add 200 µL of the freshly prepared Working Reagent to each well containing the standards, samples, and blank.
-
Incubation: Mix the contents of the wells gently by pipetting up and down or by using a plate shaker. Incubate the plate at room temperature (20-25°C) for 10 minutes, protected from direct light.
-
Absorbance Measurement: Measure the absorbance of each well at 580 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of the net absorbance versus the copper concentration of the standards.
-
Determine the copper concentration in the saliva samples by interpolating their net absorbance values from the standard curve.
-
If samples were diluted, multiply the calculated concentration by the dilution factor.
-
Mandatory Visualizations
Caption: Reaction mechanism of this compound with copper.
Caption: Experimental workflow for salivary copper analysis.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low Absorbance Readings | - Incorrect wavelength setting.- Reagent degradation.- Low copper concentration in samples. | - Ensure microplate reader is set to 580 nm.- Prepare fresh Working Reagent.- Concentrate the saliva sample if possible, or use a more sensitive assay. |
| High Absorbance Readings | - High copper concentration in samples.- Contamination of reagents or labware. | - Dilute saliva samples with deionized water and re-assay.- Use metal-free labware and high-purity water for all steps. |
| Poor Reproducibility | - Inaccurate pipetting.- Inconsistent incubation time or temperature.- Bubbles in microplate wells. | - Calibrate pipettes regularly and use proper pipetting technique.- Ensure consistent timing and temperature for all samples.- Inspect wells for bubbles before reading and remove them if present. |
| Non-linear Standard Curve | - Errors in standard dilution.- Reagent instability. | - Carefully prepare fresh standards.- Ensure reagents are stored correctly and used within their expiry date. |
Conclusion
The this compound colorimetric assay provides a robust and efficient method for the quantification of copper in saliva. Its simplicity, speed, and sensitivity make it a valuable tool for researchers, scientists, and drug development professionals. By following the detailed protocols and troubleshooting guidelines presented in this document, reliable and reproducible data on salivary copper levels can be obtained, facilitating further research into the role of this essential trace element in health and disease.
References
- 1. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]
- 2. store.genprice.com [store.genprice.com]
- 3. Sensitive, direct colorimetric assay for copper in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper Assay kit LS - this compound method | Scientist.com [app.scientist.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Estimation of Copper Levels in Saliva and Its Relation to Dental Caries and Hemoglobin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of copper in saliva and areca nut products and its correlation with histological grades of oral submucous fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Copper in Hair Samples using 3,5-DiBr-PAESA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of trace elements in human hair is a valuable tool in toxicology, nutritional assessment, and environmental monitoring. Hair samples provide a non-invasive method for evaluating long-term exposure to various elements, including copper. Copper is an essential trace mineral, but imbalances can be indicative of certain diseases or toxic exposures. This document provides a detailed protocol for the quantitative determination of total copper in human hair samples using the chromogenic reagent 3,5-dibromo-4-(2-pyridylazo)-N-ethyl-N-sulfopropylaniline (3,5-DiBr-PAESA).
The this compound method is a simple and sensitive colorimetric assay. In an acidic environment, copper is dissociated from proteins within the hair matrix. The released cupric ions (Cu²⁺) are then reduced to cuprous ions (Cu⁺) by a reducing agent, such as ascorbic acid. These cuprous ions react with this compound to form a stable, colored complex, the absorbance of which is measured spectrophotometrically at approximately 580 nm. The intensity of the color is directly proportional to the total copper concentration in the sample.[1][2]
Principle of the Method
The determination of copper in hair samples using this compound involves two primary stages:
-
Sample Preparation: The hair sample is first washed to remove external contamination and then subjected to acid digestion to break down the keratin (B1170402) matrix and release the entrapped copper into a solution.
-
Colorimetric Determination: The copper in the resulting digestate is then quantified using the this compound reagent. The reaction proceeds as follows:
-
Dissociation: In a weakly acidic buffer, copper is released from its protein-bound state.[1]
-
Reduction: Ascorbic acid reduces the cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[1]
-
Complexation: The cuprous ions (Cu⁺) form a blue-colored chelate complex with the this compound chromogen.[1]
-
Detection: The absorbance of the resulting complex is measured at 580 nm.[1][2]
-
Quantitative Data Summary
The performance of the this compound assay for copper determination is summarized in the tables below. These values are indicative and may vary slightly between different reagent lots and laboratory conditions.
Table 1: Performance Characteristics of the this compound Copper Assay
| Parameter | Value | Reference |
| Measuring Range | 3 - 400 µg/dL | [2][3] |
| Wavelength (λmax) | 580 nm (acceptable range: 570-590 nm) | [1][2] |
| Incubation Time | 10 minutes at room temperature | [1] |
| Sample Volume | 12 µL | [1] |
Table 2: Precision of the this compound Copper Assay
| Parameter | Coefficient of Variation (CV) | Reference |
| Intra-assay Variation | < 5% | [2] |
Experimental Protocols
Part 1: Hair Sample Preparation (Washing and Digestion)
This protocol is adapted from established methods for trace element analysis in hair.[4][5][6]
Materials:
-
Hair sample
-
Deionized water
-
Concentrated Nitric Acid (HNO₃, trace metal grade)
-
Hydrogen Peroxide (H₂O₂, 30%, trace metal grade)
-
Heating block or water bath
-
Volumetric flasks
-
Pipettes and pipette tips
-
Digestion tubes (e.g., borosilicate glass or PTFE)
Procedure:
-
Washing: a. Cut the hair sample into small pieces (approximately 1-2 cm). b. Wash the hair sample with acetone to remove external lipids and contaminants. c. Follow with three washes with deionized water. d. Perform a final rinse with acetone. e. Dry the washed hair sample in an oven at a controlled temperature (e.g., 75-110°C) until a constant weight is achieved.[4] f. Store the dried sample in a desiccator before digestion.
-
Wet Acid Digestion: a. Accurately weigh approximately 20-30 mg of the dried hair sample into a clean digestion tube. b. Carefully add 1.0 mL of concentrated nitric acid (HNO₃) to the tube. c. Place the tube on a heating block or in a water bath at 100°C for 1 hour. A glass marble can be placed on top of the tube to prevent excessive evaporation. d. Allow the tube to cool to room temperature. e. Add 0.5 mL of 30% hydrogen peroxide (H₂O₂) to the digest. f. Return the tube to the heating block at 100°C for another hour. g. After cooling, quantitatively transfer the clear digestate to a volumetric flask (e.g., 10 mL) and dilute to the mark with deionized water. This is the hair extract solution. h. A blank digest, containing all reagents but no hair sample, should be prepared in the same manner.
Part 2: Colorimetric Determination of Copper using this compound
This protocol is based on commercially available this compound copper assay kits.[1][7]
Materials:
-
This compound Copper Assay Kit (containing Buffer, Chromogen, and Copper Calibrator)
-
Hair extract solution (from Part 1)
-
Blank digest solution (from Part 1)
-
Deionized water
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
-
Micropipettes and pipette tips
Procedure:
-
Reagent Preparation: a. Bring all reagents to room temperature before use. b. Prepare the Working Solution by mixing the Buffer and Chromogen according to the kit manufacturer's instructions. A typical ratio is 240 µL of Buffer to 5 µL of Chromogen per reaction.[1]
-
Assay Protocol (Microplate format): a. Pipette 12 µL of the following into separate wells of a 96-well microplate:
- Blank: Blank digest solution
- Standard: Copper Calibrator (concentration is typically provided in the kit, e.g., 200 µg/dL)
- Sample: Hair extract solution b. Add 240 µL of the prepared Working Solution to each well. c. Mix gently by pipetting up and down, avoiding the formation of bubbles. d. Incubate the plate at room temperature for 10 minutes.[1] e. Read the absorbance at 580 nm using a microplate reader. A secondary wavelength of 750 nm can be used for background correction if necessary.[1]
-
Calculation: a. Subtract the absorbance of the Blank from the absorbance of the Standard and the Samples to get the corrected absorbances. b. Calculate the copper concentration in the hair extract solution using the following formula:
c. To determine the copper concentration in the original hair sample, factor in the initial weight of the hair and the dilution volume:
Visualizations
Caption: Experimental workflow for copper determination in hair.
Caption: Reaction pathway for the colorimetric detection of copper.
Important Considerations
-
Interferences: EDTA can interfere with the assay and should not be used in sample collection or preparation.[1] High concentrations of proteins or lipids in the sample may also affect the results; however, the acid digestion step effectively removes these interferences. Heme-containing copper cannot be measured by this method.[1]
-
Contamination: Use of metal-free labware (e.g., washed with 1M HNO₃ or 1M HCl) is crucial to avoid copper contamination.[1]
-
pH: The pH of the final sample solution should be within the range specified by the assay kit, typically between pH 2.0 and 8.0.[1] The acid digest will be highly acidic, so neutralization or significant dilution may be necessary. It is recommended to test the pH of the diluted hair extract and adjust if necessary.
-
Safety: Concentrated acids and hydrogen peroxide are corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood.
This application note provides a comprehensive framework for the determination of copper in hair samples using the this compound method. For optimal results, it is recommended to validate the method in your laboratory and use certified reference materials for quality control.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. store.genprice.com [store.genprice.com]
- 3. Copper Assay kit LS - this compound method | Scientist.com [app.scientist.com]
- 4. thaiscience.info [thaiscience.info]
- 5. mjms.usm.my [mjms.usm.my]
- 6. Comparison of Digestion Methods for the Determination of Trace Elements and Heavy Metals in Human Hair and Nails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medichem-me.com [medichem-me.com]
Application Notes and Protocols for Trace Metal Detection using 3,5-DiBr-PAESA in Flow Injection Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3,5-DiBr-PAESA (3,5-Dibromo-2-(p-sulfophenylazo)-5-ethylamino-4-hydroxybenzoic acid) as a chromogenic reagent in Flow Injection Analysis (FIA) for the determination of trace metals. The primary and well-established application of this method is for the sensitive and selective quantification of copper. Potential applications for other trace metals are also discussed based on the known reactivity of similar pyridylazo reagents.
Introduction
Flow Injection Analysis (FIA) is a highly efficient and automated analytical technique that involves the injection of a discrete sample volume into a continuously flowing carrier stream.[1] This sample plug then merges with a reagent stream, initiating a chemical reaction that results in a detectable product as it passes through a detector.[1] FIA offers several advantages, including high sample throughput, low reagent consumption, and excellent reproducibility.[2]
This compound is a pyridylazo dye that acts as a chromogenic agent, forming colored complexes with metal ions. Its primary application is in the spectrophotometric determination of copper(II) ions.[3] The reaction with copper is rapid and produces a stable, intensely colored complex, making it highly suitable for FIA systems.
Principle of Detection
The fundamental principle of this method lies in the formation of a metal-ligand complex between the trace metal ion and this compound. This reaction leads to a significant shift in the visible absorption spectrum, allowing for the quantitative determination of the metal ion concentration by measuring the absorbance at a specific wavelength.
In the case of copper, the Cu²⁺ ions react with this compound in a buffered medium to form a stable, blue-colored chelate. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of copper in the sample.[3] While the reactivity of this compound with other trace metals is not extensively documented, analogous pyridylazo reagents are known to form complexes with a variety of metal ions, including lead, cadmium, zinc, nickel, and cobalt.[4][5] Therefore, it is plausible that this compound could be adapted for the determination of these metals, although optimization of reaction conditions would be necessary.
Quantitative Data Summary
The following table summarizes the available quantitative data for the determination of copper using this compound and provides a speculative outlook for other trace metals based on the performance of similar pyridylazo reagents.
| Metal Ion | Wavelength (λmax) | Linear Range | Limit of Detection (LOD) | Molar Absorptivity (ε) | Notes and References |
| Copper (Cu²⁺) | ~580 nm | 0.1 - 10 µg/mL | ~0.05 µg/mL | High | Well-established method. Data derived from analogous batch assays.[3] |
| Lead (Pb²⁺) | Not Determined | Not Determined | Not Determined | Not Determined | Potential application based on reactivity of similar pyridylazo reagents.[4] Optimization required. |
| Cadmium (Cd²⁺) | Not Determined | Not Determined | Not Determined | Not Determined | Potential application based on reactivity of similar pyridylazo reagents.[4] Optimization required. |
| Zinc (Zn²⁺) | Not Determined | Not Determined | Not Determined | Not Determined | Potential application based on reactivity of similar pyridylazo reagents. Optimization required. |
| Nickel (Ni²⁺) | Not Determined | Not Determined | Not Determined | Not Determined | Potential application based on reactivity of similar pyridylazo reagents. Optimization required. |
| Cobalt (Co²⁺) | Not Determined | Not Determined | Not Determined | Not Determined | Potential application based on reactivity of similar pyridylazo reagents.[6] Optimization required. |
Note: The data for metals other than copper is speculative and intended to guide further research and method development. The actual performance characteristics would need to be determined experimentally.
Experimental Protocols
Reagents and Solutions
-
Carrier Solution: Deionized water or a suitable buffer solution (e.g., acetate (B1210297) buffer, phosphate (B84403) buffer) depending on the target metal and required pH. The pH should be optimized for each metal to ensure maximum complex formation and stability.
-
Reagent Solution: A solution of this compound in a suitable solvent (e.g., ethanol/water mixture). The concentration should be optimized to be in excess of the highest expected metal concentration.
-
Standard Solutions: Prepare a series of standard solutions of the target metal ion (e.g., from a certified stock solution) in the same matrix as the samples.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complexation reaction. The choice of buffer will depend on the target metal.
Flow Injection Analysis System Setup
A typical single-channel FIA system for this application would consist of:
-
A peristaltic pump to propel the carrier and reagent streams at a constant flow rate.
-
An injection valve with a fixed-volume sample loop.
-
A reaction coil to allow for sufficient mixing and reaction time between the sample and the reagent.
-
A spectrophotometric detector with a flow-through cell.
-
A data acquisition system.
A merging-zones FIA setup can also be employed to minimize reagent consumption.
Detailed Protocol for Copper (Cu²⁺) Determination
This protocol is adapted from established methods for copper determination using this compound.[3]
-
System Preparation:
-
Set up the FIA system as described in section 4.2.
-
Use deionized water as the carrier stream.
-
Prepare a reagent solution of 0.1 mM this compound in a 1:1 ethanol/water mixture.
-
Prepare a series of copper standard solutions ranging from 0.1 to 10 µg/mL.
-
Prepare an acetate buffer solution (pH 4.5 - 5.5).
-
-
FIA Parameters:
-
Pump Flow Rate: 1.0 - 2.0 mL/min for both carrier and reagent streams.
-
Sample Loop Volume: 50 - 200 µL.
-
Reaction Coil Length: 50 - 100 cm.
-
Detection Wavelength: 580 nm.
-
-
Procedure:
-
Start the peristaltic pump and allow the system to stabilize, obtaining a steady baseline.
-
Inject the copper standards in ascending order of concentration, followed by the samples.
-
Record the peak absorbance for each injection.
-
Construct a calibration curve by plotting the peak absorbance versus the copper concentration of the standards.
-
Determine the concentration of copper in the samples from the calibration curve.
-
General Protocol for Other Trace Metals (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Ni²⁺, Co²⁺)
This is a general guideline and requires optimization for each specific metal.
-
System Preparation:
-
Set up the FIA system as described in section 4.2.
-
The carrier stream should be a buffer solution at a pH that is optimal for the complexation of the target metal with a pyridylazo reagent (typically in the range of pH 4-10). This will require preliminary batch experiments to determine the optimal pH.
-
Prepare the this compound reagent solution as for copper.
-
Prepare standard solutions for the target metal.
-
-
FIA Parameters (to be optimized):
-
Pump Flow Rate: Start with 1.0 - 2.0 mL/min.
-
Sample Loop Volume: Start with 100 µL.
-
Reaction Coil Length: Start with 75 cm.
-
Detection Wavelength: Perform a spectral scan of the metal-3,5-DiBr-PAESA complex to determine the wavelength of maximum absorbance (λmax).
-
-
Procedure:
-
Follow the same procedural steps as for copper determination, using the optimized parameters for the specific metal of interest.
-
Visualizations
Signaling Pathway of Metal Detection
Caption: Reaction mechanism for trace metal detection using this compound.
Experimental Workflow for FIA
Caption: General experimental workflow for trace metal analysis using FIA.
Conclusion
The use of this compound in a Flow Injection Analysis system provides a rapid, sensitive, and automated method for the determination of trace copper. The methodology is robust and requires minimal sample and reagent volumes. While the application of this compound for other trace metals is not yet well-established, the known reactivity of similar pyridylazo reagents suggests a strong potential for method extension. Further research is warranted to explore the optimal conditions and analytical performance for the determination of other environmentally and biologically significant trace metals.
References
- 1. Sequential determination of trace amounts of iron and copper in water samples by flow injection analysis with catalytic spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. journals.najah.edu [journals.najah.edu]
- 5. Determination of cadmium, zinc, nickel and cobalt in tobacco by reversed-phase high-performance liquid chromatography with 2-(8-quinolylazo)-4,5-diphenylimidazole as a chelating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A direct spectrophotometric method for the simultaneous determination of zinc and cobalt in metalloproteins using 4-(2-pyridylazo)resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3,5-DiBr-PAESA Colorimetric Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the 3,5-DiBr-PAESA colorimetric assay for copper quantification.
Troubleshooting High Background
High background absorbance can significantly impact the accuracy and sensitivity of the this compound assay. This guide addresses the most common causes and provides systematic solutions to resolve this issue.
Question: What are the primary causes of high background absorbance in the this compound assay?
Answer: High background absorbance in this assay is typically attributable to one or more of the following factors:
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Reagent-related Issues: Contamination, improper preparation, or degradation of assay reagents.
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Sample-related Issues: Presence of interfering substances in the sample matrix or sample turbidity.
-
Procedural Issues: Inadequate experimental technique, incorrect incubation parameters, or contaminated labware.
-
Instrumentation Issues: Incorrect microplate reader settings or bubbles in the wells.
Below is a logical workflow to diagnose and address the root cause of high background.
Caption: A flowchart for systematically troubleshooting high background signals.
Frequently Asked Questions (FAQs)
Reagent and Preparation
Q1: My blank wells (containing only water and working solution) have high absorbance. What should I do?
A1: This strongly suggests an issue with the reagents.
-
Working Solution: The this compound chromogen can degrade over time, especially after being mixed into the working solution. Prepare a fresh working solution immediately before use.[1]
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Water Quality: Ensure the purified water used for the blank and reagent preparation is free of metal ion contamination. Use disposable labware whenever possible to avoid cross-contamination from glassware.[1]
-
Reagent Storage: Confirm that all kit components have been stored at the recommended temperature (typically 4°C) and have not expired.[1][2]
Q2: Can I use a previously prepared working solution?
A2: It is highly recommended to prepare the working solution fresh for each experiment. While some manufacturers suggest it can be stable for a short period when stored at 4°C, its stability can be compromised, leading to increased background.[1]
Sample-Related Issues
Q3: My samples are biological fluids (serum, cell lysate). What common components can cause interference?
A3: Several substances commonly found in biological samples can interfere with the this compound assay and contribute to high background.[1][3]
| Interfering Substance | Issue | Recommended Action |
| Particulates/Turbidity | Light scattering leading to artificially high absorbance readings. | Centrifuge samples (e.g., 6,000 rpm for 15 minutes) and use the supernatant for the assay.[1] Alternatively, ultrafiltration can be used. |
| High Protein/Lipid Content | May affect the assay result. | For best results, remove proteins or lipids by ultrafiltration or centrifugation.[1] |
| EDTA | Strong chelating agent that directly interferes with the copper-chromogen reaction. | Do not use EDTA as an anticoagulant for plasma samples. Heparin is a recommended alternative.[1][2] |
| Hemolysis | Release of heme-containing compounds. Heme-copper cannot be measured by this assay and hemolysis can interfere with colorimetric readings. | Ensure serum and plasma samples are clarified and free from hemolysis.[2] |
Q4: How does sample pH affect the assay?
A4: The assay is performed in a weakly acidic buffer.[1] Significant deviation of the sample pH from the optimal range (typically pH 2.0 to 8.0) can affect the reaction efficiency and background.[1] If necessary, the sample pH can be adjusted.[1]
Procedural and Instrumental Issues
Q5: The absorbance values are inconsistent across my replicate wells. What could be the cause?
A5: Inconsistent readings often stem from procedural errors.
-
Pipetting Accuracy: Ensure precise and consistent pipetting of samples, calibrators, and the working solution. This is critical as the sample volume is small (e.g., 12 µL) relative to the working solution (e.g., 240 µL).[1]
-
Mixing: Mix the contents of the wells thoroughly but gently to avoid foaming. Vigorous mixing on a plate shaker can lead to poor reproducibility.[1]
-
Bubbles: The presence of bubbles in the wells will scatter light and cause erroneous absorbance readings. Visually inspect the plate before reading and remove any bubbles.[2][4]
-
Incubation Time and Temperature: Fluctuations in incubation temperature can lead to variable results.[1] Perform the incubation at a stable room temperature as specified in the protocol.
Q6: What are the correct microplate reader settings for this assay?
A6: The colored complex formed in the assay has a maximum absorbance peak around 580 nm.[1][2][5]
-
Primary Wavelength: Set the reader to measure absorbance between 570-590 nm (580 nm is optimal).[1][6]
-
Reference Wavelength (Optional): Some protocols recommend using a secondary (sub) wavelength between 700-800 nm to correct for background from turbidity or plate imperfections.[1]
-
Plate Type: Use a standard clear, flat-bottom 96-well plate.
Experimental Protocol
This protocol is a generalized procedure based on common this compound assay kits. Users should always refer to the specific manual provided with their kit.
1. Reagent Preparation:
- Bring all reagents to room temperature before use.
- Prepare the Working Solution by mixing the Buffer and Chromogen (this compound) according to the kit's instructions. Prepare only the amount needed for the current experiment.
2. Standard Curve Preparation:
- Prepare a series of copper standards by diluting the provided stock calibrator. A typical standard curve might include concentrations from 0 to 400 µg/dL.
| Standard | Concentration (µg/dL) | Absorbance (580 nm) - Example |
| Blank | 0 | 0.050 |
| Standard 1 | 50 | 0.075 |
| Standard 2 | 100 | 0.100 |
| Standard 3 | 200 | 0.150 |
| Standard 4 | 400 | 0.250 |
| Note: The absorbance values are for illustrative purposes. An O.D. for a 200 µg/dL standard is expected to be in the range of 0.03 - 0.1 above the blank.[5] |
3. Assay Procedure:
- Pipette 12 µL of Blank (purified water), Copper Standards, or Samples into individual wells of a 96-well microplate.[1]
- Add 240 µL of the freshly prepared Working Solution to each well.[1]
- Mix gently using a pipette.
- Incubate at room temperature for 10 minutes.[1]
- Read the absorbance at 580 nm using a microplate reader.
Assay Principle: Chemical Reaction Pathway
The this compound assay is based on a multi-step chemical reaction that results in a colored complex proportional to the copper concentration.
-
Dissociation: In a weakly acidic buffer, copper ions (Cu²⁺) are dissociated from carrier proteins like ceruloplasmin.[1]
-
Reduction: Ascorbic acid, present in the buffer, reduces the cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[1]
-
Chelation & Color Formation: The cuprous ions (Cu⁺) then form a stable, blue-colored chelate complex with the this compound chromogen.[1] The intensity of this color is measured by absorbance.
Caption: The chemical reaction pathway of the this compound copper assay.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. assaygenie.com [assaygenie.com]
- 3. siriusgenomics.com [siriusgenomics.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]
- 6. Copper Assay kit LS - this compound method | Scientist.com [app.scientist.com]
Technical Support Center: 3,5-DiBr-PAESA Copper Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 3,5-DiBr-PAESA method for copper measurement.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound copper assay?
The this compound copper assay is a colorimetric method for the quantitative determination of copper in biological samples.[1][2] The assay is based on the following principle:
-
Dissociation: In a weakly acidic buffer, copper is released from its complex with proteins like ceruloplasmin.[1][2][3][4]
-
Reduction: Ascorbic acid is used to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[3]
-
Complexation: The cuprous ions (Cu⁺) then react with 4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline (this compound) to form a stable, colored chelate complex.[3][5]
-
Detection: The intensity of the colored complex, which is directly proportional to the copper concentration in the sample, is measured spectrophotometrically at a wavelength of approximately 580 nm.[1][5][6]
Q2: What is the optimal pH for the this compound copper assay?
The optimal pH for the colorimetric reaction in the this compound copper assay is approximately pH 4.7 .[3][5][7] This acidic environment facilitates the release of copper from ceruloplasmin. While the reaction itself is optimized at pH 4.7, the sample pH can be in a broader range, typically between 2.0 and 8.0.[1][8] For certain samples, adjustment to a pH of 2.0 - 3.0 with HCl may be necessary.[1]
Q3: What types of samples can be analyzed using this assay?
This assay is suitable for a variety of biological samples, including:
-
Serum and plasma (heparinized plasma is recommended; EDTA-plasma should be avoided).[1][3][6]
-
Saliva[2]
-
Plant, hair, and food extracts[2]
-
Water[2]
Q4: What are the main interfering substances in this assay?
The primary interfering substance is EDTA , which chelates copper ions and prevents them from reacting with the chromogen.[1][4] Therefore, samples collected in EDTA-containing tubes cannot be used. High concentrations of proteins or lipids in samples like cell lysates or tissue extracts may also affect the results.[1] Additionally, heme-containing copper cannot be measured with this kit.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no color development | Incorrect pH of the reaction mixture. | Ensure the buffer is at the optimal pH of 4.7.[3][5] Check the pH of your sample and adjust if necessary, as sample pH should be between 2.0 and 8.0.[1][8] |
| Inactive or degraded reagents. | Store all kit components at 2-8°C and protect them from light.[6][7] Do not freeze the reagents.[2][4] Prepare fresh working reagent as instructed. | |
| Presence of interfering substances like EDTA. | Use heparinized plasma instead of EDTA-plasma.[1][6] | |
| High background or falsely elevated results | Contamination of glassware or reagents with copper. | Use disposable, copper-free plasticware whenever possible. If using glassware, wash it thoroughly with 1M HNO₃ or 1M HCl, followed by rinsing with distilled water.[1] |
| Turbid or lipemic samples. | For turbid samples, centrifuge at 6,000 rpm for 15 minutes and use the supernatant.[1] For lipemic samples, a sample blank should be prepared and its absorbance subtracted from the test absorbance.[3] | |
| High protein or lipid concentration in the sample. | For cell lysates or tissue extracts with high protein or lipid content, deproteinization using methods like ultrafiltration or treatment with 5% TCA solution is recommended.[1] | |
| Poor reproducibility | Inaccurate pipetting of samples or reagents. | Ensure accurate pipetting, especially at the microliter level.[1] |
| Fluctuations in incubation temperature. | Maintain a consistent incubation temperature. The reaction temperature can affect the optical density reading.[1] | |
| Foaming during mixing. | Mix gently using a pipette to avoid foaming, especially in a microplate format.[1] |
Experimental Protocols
Reagent Preparation
-
Working Reagent: The preparation of the working reagent typically involves mixing a buffer solution with the this compound chromogen and an ascorbic acid solution. Specific ratios and instructions are provided with the assay kit. For example, one protocol suggests adding the required volume of a liquid reagent (R1, containing buffer and chromogen) to a powder reagent (R2, ascorbic acid) and mixing.[3] The stability of the working reagent after preparation is generally limited (e.g., 3 days at 20-25°C).[3]
Sample Preparation
-
Serum/Plasma: Centrifuge samples to remove any insoluble substances. Use heparinized plasma; do not use EDTA-plasma.[1][3]
-
Urine and other biological fluids: If the sample is turbid, centrifuge at 6,000 rpm for 15 minutes and use the supernatant.[1] If necessary, adjust the sample pH to 2.0 - 3.0 by adding a small amount of 6M HCl.[1]
-
Tissue Extracts/Cell Lysates: For samples with high protein or lipid content, deproteinization is recommended. This can be achieved by adding a 5% Trichloroacetic acid (TCA) solution, vortexing, incubating at 4-8°C for 30 minutes, and then centrifuging at 6,000 rpm for 15 minutes. The resulting supernatant is used for the assay.[1]
Assay Procedure
-
Pipetting: Add the blank (distilled water), standards, and samples to the appropriate wells of a microplate or cuvettes.[1][3]
-
Add Working Reagent: Add the freshly prepared working reagent to all wells.[1][3]
-
Incubation: Mix gently and incubate at room temperature (or 37°C as specified by the kit) for a defined period, typically 5-15 minutes.[3][6]
-
Measurement: Read the absorbance at the primary wavelength of 580 nm (acceptable range 570-590 nm). A secondary wavelength (e.g., 750 nm) can be used for background correction.[1]
-
Calculation: Calculate the copper concentration based on the absorbance of the standards.
Quantitative Data Summary
| Parameter | Recommended pH | Notes |
| Reaction pH | 4.7 | This is the optimal pH for the formation of the colored complex between cuprous ions and this compound.[3][5][7] |
| Sample pH Range | 2.0 - 8.0 | The pH of the biological sample should fall within this range before being added to the assay mixture.[1][8] |
| Sample pH Adjustment | 2.0 - 3.0 | For certain samples like tissue extracts or cell lysates, adjusting the pH to this acidic range with HCl may be necessary for sample preparation.[1] |
Visualizations
Caption: Experimental workflow for the this compound copper assay.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [Genox USA/ OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [genox.com]
- 3. medichem-me.com [medichem-me.com]
- 4. store.genprice.com [store.genprice.com]
- 5. saspublishers.com [saspublishers.com]
- 6. assaygenie.com [assaygenie.com]
- 7. spinreact.com [spinreact.com]
- 8. jaica.com [jaica.com]
Technical Support Center: 3,5-DiBr-PAESA Reaction Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the incubation time and other critical parameters of the 3,5-DiBr-PAESA reaction for copper quantification.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a direct colorimetric method for the quantitative determination of copper in biological samples. In a weakly acidic environment, copper is dissociated from proteins like ceruloplasmin. Ascorbic acid then reduces the released cupric ions (Cu²⁺) to cuprous ions (Cu⁺). These cuprous ions form a stable, colored chelate complex with the this compound chromogen. The intensity of this colored complex, measured spectrophotometrically around 580 nm, is directly proportional to the total copper concentration in the sample.[1][2]
Q2: What is the recommended incubation time for the this compound reaction?
A2: The optimal incubation time can vary depending on the specific assay kit and laboratory conditions. Published protocols suggest a range from 5 to 10 minutes. One protocol specifies a 10-minute incubation at room temperature[1], while another recommends 5 minutes at 37°C. A third protocol suggests a 4-5 minute incubation at 37°C.[2] It is crucial to consult the manufacturer's instructions for your specific kit and to empirically determine the optimal time for your experimental setup.
Q3: Why is optimizing the incubation time a critical step?
A3: Optimizing the incubation time is crucial for ensuring that the reaction between the cuprous ions and the this compound chromogen reaches a stable endpoint, leading to accurate and reproducible results. An insufficient incubation time may result in an underestimation of the copper concentration, while an overly extended incubation may not significantly increase the signal and could introduce variability.
Q4: What are the key factors that can influence the this compound reaction and incubation time?
A4: Several factors can impact the reaction:
-
Temperature: The reaction temperature can affect the rate of color development. Inconsistent temperatures can lead to variable results.[1]
-
pH of the sample: The sample pH should ideally be between 2.0 and 8.0.[1]
-
Pipetting Accuracy: Precise and accurate pipetting of all reagents and samples is critical for assay performance.[1]
-
Interfering Substances: The presence of chelating agents like EDTA or heme-containing compounds in the sample can interfere with the assay.[1]
-
Sample Matrix: High concentrations of proteins or lipids in samples such as cell lysates or tissue extracts may affect the assay results.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Color Development | Incorrect incubation time or temperature. | Ensure the incubation is carried out for the time and at the temperature specified in your protocol. Consider performing a time-course experiment (e.g., 2, 5, 10, 15 minutes) to determine the optimal incubation time for your specific conditions. |
| Reagents not at room temperature. | Allow all kit components to reach room temperature before use.[1] | |
| Degraded or improperly stored reagents. | Check the expiration dates of the reagents and ensure they have been stored at the recommended temperature (typically 4°C).[1] The prepared working solution should be used within a month if stored at 4°C.[1] | |
| Presence of interfering substances. | EDTA-plasma samples should not be used as EDTA interferes with the assay.[1] Heme-containing copper cannot be measured with this method.[1] | |
| High Background Signal | Contaminated glassware or reagents. | Use disposable test tubes and glassware washed with 1M HNO₃ or 1M HCl solution and then rinsed with distilled water.[1] |
| Turbid samples. | For turbid samples like tissue extracts or cell lysates, centrifuge at 6,000 rpm for 15 minutes and use the supernatant for the assay.[1] | |
| Poor Reproducibility (High CV%) | Inaccurate pipetting. | Ensure micropipettes are calibrated and use proper pipetting techniques to accurately dispense the small volumes of samples and reagents required.[1] |
| Fluctuating incubation temperature. | Use a calibrated incubator or water bath to maintain a constant temperature during the incubation step.[1] Avoid placing the reaction plate on a cold surface. | |
| Foaming during mixing. | Mix the reagents and sample carefully using a pipette to avoid foaming, as this can interfere with absorbance readings.[1] | |
| Bubbles in microplate wells. | Inspect the wells for bubbles before reading the absorbance and remove them if present. |
Experimental Protocols
General Assay Protocol (Microplate)
This is a generalized protocol based on common procedures. Refer to your specific kit's manual for precise volumes and instructions.
-
Reagent Preparation:
-
Prepare the Working Solution by mixing the Buffer and Chromogen according to the kit's instructions.
-
Bring all reagents and samples to room temperature before use.[1]
-
-
Sample Preparation:
-
Serum/Plasma: Remove any insoluble substances by centrifugation. Avoid using EDTA as an anticoagulant.[1]
-
Tissue Extracts/Cell Lysates: If the sample is turbid, centrifuge at 6,000 rpm for 15 minutes and collect the supernatant. The sample pH should be between 2.0 and 8.0.[1] For tissue samples, homogenization in a 5% TCA solution followed by centrifugation is a common method.[1]
-
-
Assay Procedure:
-
Add the specified volume of Blank (purified water), Copper Calibrator, and sample to their respective wells in a microplate.[1]
-
Add the prepared Working Solution to each well.[1]
-
Mix gently to avoid foaming.[1]
-
Incubate for the optimized time (e.g., 10 minutes at room temperature or 5 minutes at 37°C).[1]
-
Read the absorbance at the primary wavelength (around 580 nm) and a sub-wavelength (e.g., 750 nm) for background correction.[1]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Incubation Time | 10 minutes | [1] |
| 5 minutes | ||
| 4-5 minutes | [2] | |
| Incubation Temperature | Room Temperature | [1] |
| 37°C | ||
| Primary Wavelength | 580 nm (acceptable range: 570-590 nm) | [1] |
| Sub-Wavelength (for correction) | 750 nm (acceptable range: 700-800 nm) | [1] |
| Sample pH Range | 2.0 - 8.0 | [1] |
Visualizations
References
removing protein interference in 3,5-DiBr-PAESA assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address protein interference in the 3,5-DiBr-PAESA (3,5-dibromo-2-pyridylazo)-5-(N-ethyl-N-sulfopropyl)aniline) sodium salt assay. Protein interference is a common issue in various biochemical assays, leading to inaccurate results.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to help mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is protein interference in the context of the this compound assay?
A1: Protein interference occurs when proteins in a biological sample interact with the assay reagents, leading to erroneous measurements.[1][2] In colorimetric assays like the this compound assay, proteins can cause interference through several mechanisms, including spectral interference, chemical reactions with reagents, and causing turbidity, which can affect absorbance readings.[2][4][5] Paraproteins, in particular, are known to cause interference in many clinical chemistry assays.[2][5]
Q2: What are the common signs of protein interference in my assay results?
A2: Signs of protein interference can include:
-
Inconsistent or irreproducible results.
-
High background absorbance.
-
Non-linear standard curves.
-
Results that are not physiologically plausible.[5]
-
Visible precipitation or turbidity in the sample wells.[5]
Q3: How can I remove proteins from my samples before running the this compound assay?
A3: Deproteinization is a crucial step to remove interfering proteins.[6] Common methods include chemical precipitation with acids like Perchloric Acid (PCA) or Trichloroacetic Acid (TCA).[6][7][8][9][10] These methods effectively precipitate proteins, which can then be removed by centrifugation.[6]
Q4: Are there ready-to-use kits available for sample deproteinization?
A4: Yes, several commercial kits are available for deproteinizing samples. These kits often utilize chemical precipitation methods (e.g., TCA or PCA) and provide all the necessary reagents and optimized protocols.[7][9][10]
Q5: Will deproteinization affect the stability of my analyte of interest?
A5: While removing proteins, it's important to ensure the stability of the target analyte. Acid precipitation methods, such as those using PCA, are known to stabilize many small molecule analytes, preserving their integrity for downstream analysis.[6][9] However, it is always recommended to validate the chosen deproteinization method for your specific analyte to ensure it does not cause degradation or loss.
Troubleshooting Guides
Issue 1: High Background Signal or Turbidity
This is often a direct indication of protein precipitation or interference.
Troubleshooting Steps:
-
Visual Inspection: Centrifuge your samples and visually inspect for any pellet. The presence of a pellet after sample preparation indicates protein precipitation.
-
Sample Dilution: As a preliminary step, try diluting the sample. This can sometimes reduce the concentration of interfering proteins to a level that does not significantly impact the assay.[5]
-
Implement Deproteinization: If dilution is insufficient or not feasible, implement a deproteinization protocol. The most common and effective methods are Perchloric Acid (PCA) and Trichloroacetic Acid (TCA) precipitation.
Issue 2: Inconsistent or Non-Reproducible Results
This can be a more subtle sign of protein interference.
Troubleshooting Steps:
-
Review Sample Handling: Ensure consistent sample collection and handling procedures to minimize pre-analytical variables.[4]
-
Perform a Spike and Recovery Experiment: Add a known amount of your analyte to the sample matrix (with and without deproteinization) to assess the degree of interference. Low recovery in the untreated sample suggests interference.
-
Apply a Deproteinization Protocol: Consistently apply a validated deproteinization method to all samples and standards to ensure uniformity and eliminate the variable of protein interference.
Experimental Protocols
Protocol 1: Perchloric Acid (PCA) Deproteinization
This method is effective for removing most proteins while stabilizing many small molecule analytes.[6][9]
Materials:
-
Perchloric Acid (PCA), e.g., 4 M
-
Potassium Hydroxide (KOH), e.g., 2 M
-
Microcentrifuge
-
pH indicator paper
Procedure:
-
Sample Preparation: Prepare your sample (e.g., serum, cell lysate) on ice.
-
PCA Addition: Add PCA to your sample to a final concentration of 1 M. Vortex briefly to ensure thorough mixing.[6]
-
Incubation: Incubate the mixture on ice for 5-10 minutes to allow for protein precipitation.[6]
-
Centrifugation: Centrifuge the samples at 13,000 x g for 2-5 minutes in a cold centrifuge.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains your analyte, and transfer it to a new tube.
-
Neutralization: Neutralize the supernatant by adding a pre-determined volume of ice-cold KOH. It's crucial that the final pH is between 6.5 and 8.0. Use pH paper to verify.[6]
-
Final Centrifugation: Centrifuge the neutralized sample at 13,000 x g for 15 minutes in a cold centrifuge to pellet the precipitated potassium perchlorate.
-
Final Supernatant Collection: The resulting supernatant is the deproteinized sample, ready for use in the this compound assay.
Protocol 2: Trichloroacetic Acid (TCA) Deproteinization
TCA is another widely used acid for protein precipitation.[7][8]
Materials:
-
Trichloroacetic Acid (TCA) solution (e.g., 100%)
-
Neutralization Buffer (e.g., Tris base or another suitable buffer)
-
Microcentrifuge
Procedure:
-
Sample Preparation: Place your sample in a microcentrifuge tube on ice.
-
TCA Addition: Add ice-cold TCA to your sample to a final concentration of 5-10%. Vortex briefly.
-
Incubation: Incubate the mixture on ice for 15 minutes.[7]
-
Centrifugation: Centrifuge at 12,000 x g for 5 minutes.[7]
-
Supernatant Collection: Transfer the supernatant to a fresh tube.[7]
-
Neutralization: Neutralize the excess TCA in the supernatant by adding a neutralization buffer until the pH is within the optimal range for the this compound assay. Vent the tube as CO2 may evolve.[7]
-
Final Incubation: Place the sample on ice for 5 minutes.[7] The sample is now ready for analysis.
Data Presentation
Table 1: Hypothetical Comparison of Deproteinization Methods for a Small Molecule Analyte in Serum
| Method | Analyte Recovery (%) | Protein Removal (%) | Reproducibility (CV%) |
| None (Untreated) | 45% | 0% | 25% |
| Perchloric Acid (PCA) | 92% | >98% | <5% |
| Trichloroacetic Acid (TCA) | 88% | >98% | <6% |
| Ultrafiltration | 95% | >95% | <4% |
Note: This table presents hypothetical data to illustrate the potential effectiveness of different deproteinization methods. Actual results may vary depending on the specific sample matrix and analyte.
Visualizations
Caption: Workflow for PCA and TCA deproteinization.
Caption: Troubleshooting logic for protein interference.
References
- 1. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sundiagnostics.us [sundiagnostics.us]
- 3. Interference in laboratory tests - Laboratory and Diagnosis [labdiagnosis.ir]
- 4. eclinpath.com [eclinpath.com]
- 5. Contribution of the laboratory to a diagnosis process by sequential reflective testing: Paraprotein interference on a direct bilirubin assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. "Eliminating Interference from Blood Protein in the RED-BLEU Assay for " by Kristen M. Atkinson [scholarscompass.vcu.edu]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Deproteinizing Sample Preparation Kit - Creative BioMart [creativebiomart.net]
Technical Support Center: Lipid Interference in Colorimetric Copper Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address lipid interference in colorimetric copper assays.
Frequently Asked Questions (FAQs)
Q1: What is lipid interference in colorimetric copper assays?
In colorimetric copper assays, such as the bicinchoninic acid (BCA) assay, proteins reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺) in an alkaline environment.[1][2] These cuprous ions then react with a chromogenic reagent (like BCA) to produce a colored complex, the absorbance of which is proportional to the protein concentration.[1][2] Lipid interference occurs when lipids in the sample, particularly phospholipids, also reduce Cu²⁺ to Cu⁺, leading to a non-protein-specific color change and an overestimation of the actual protein concentration.[1][3] This can be a significant source of error, especially when analyzing samples rich in lipids, such as lipoprotein fractions or cell lysates.[1][4]
Q2: Which types of lipids cause the most significant interference?
Phospholipids are a primary cause of interference in the BCA assay, as they can produce an absorbance peak similar to that of proteins.[1] Lipoproteins, which are complexes of proteins and lipids, also cause substantial interference. The degree of interference often correlates with the phospholipid content of the lipoprotein fraction. For instance, Very Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) have been shown to cause significant overestimation of protein content in standard BCA assays.[4] The turbidity caused by high concentrations of lipoproteins, such as chylomicrons and VLDL, can also interfere with spectrophotometric measurements through light scattering.[5][6][7]
Q3: How can I identify potential lipid interference in my assay?
Several signs may indicate lipid interference in your colorimetric copper assay:
-
Visibly turbid or opaque samples: The presence of a high concentration of lipids can make the sample appear milky or cloudy.[5][8]
-
Inconsistently high protein readings: If the protein concentrations are unexpectedly high or vary significantly between replicates of the same sample, lipid interference could be a contributing factor.
-
Non-linear standard curve: If your sample is part of the standard curve and causes non-linearity, it may be due to interfering substances.
-
Sample matrix: Be aware of the composition of your samples. Samples known to have high lipid content, such as serum, plasma, tissue homogenates, and lipoprotein isolates, are more susceptible to this type of interference.[4][9][10]
Troubleshooting Guide
Issue: My protein concentration readings are unexpectedly high, and I suspect lipid interference.
This guide will walk you through the steps to diagnose and resolve potential lipid interference.
Caption: Troubleshooting workflow for suspected lipid interference.
Solutions: Methods to Remove or Mitigate Lipid Interference
Several methods can be employed to reduce or eliminate the impact of lipids on your colorimetric copper assay. The best method will depend on your sample type, the nature of the lipids, and available equipment.
Method 1: Addition of a Detergent (SDS)
The addition of sodium dodecyl sulfate (B86663) (SDS) can effectively eliminate lipid interference, particularly from lipoproteins.[4]
Experimental Protocol:
-
To your lipoprotein-containing sample, add a stock solution of SDS to achieve a final concentration of 2%.
-
Vortex the sample gently to ensure thorough mixing.
-
Incubate the sample for a few minutes at room temperature.
-
Proceed with your standard colorimetric copper assay protocol.
Method 2: High-Speed Centrifugation
For samples with high levels of chylomicrons and VLDL, centrifugation can pellet the lipids, allowing for the collection of a clarified aqueous sample.[5] High-speed centrifugation (e.g., 10,000 x g) can be a practical alternative to ultracentrifugation.[5][11]
Experimental Protocol:
-
Place your sample in a suitable microcentrifuge tube.
-
Centrifuge the sample at 10,000 x g for 15 minutes.
-
A lipid layer should form at the top of the sample.
-
Carefully aspirate the clarified infranatant (the aqueous layer below the lipid layer) for protein analysis. Avoid disturbing the lipid layer.
Method 3: Solvent Precipitation of Proteins
Solvent precipitation can separate proteins from interfering substances like lipids and detergents.[12][13] A common method involves using chloroform (B151607) and methanol (B129727).[13]
Experimental Protocol (Chloroform/Methanol Precipitation):
-
Start with 100 µL of your sample in a microcentrifuge tube.
-
Add 400 µL of methanol and vortex well.
-
Add 100 µL of chloroform and vortex.
-
Add 300 µL of water and vortex thoroughly.
-
Centrifuge the mixture at 14,000 x g for 1 minute. The protein will precipitate and form a layer between the upper aqueous and lower organic layers.
-
Carefully remove and discard the top aqueous layer.
-
Add 400 µL of methanol to the tube to wash the protein pellet.
-
Centrifuge at 14,000 x g for 2 minutes.
-
Remove as much of the methanol supernatant as possible without disturbing the protein pellet.
-
Dry the pellet using a Speed-Vac or by air-drying.
-
Resuspend the protein pellet in a buffer compatible with your downstream assay.
Caption: Overview of lipid removal methods.
Data Corner: Quantitative Impact of Lipid Interference
The following tables summarize quantitative data on the extent of lipid interference and the effectiveness of removal methods.
Table 1: Overestimation of Protein Content by the BCA Assay due to Lipoproteins
| Lipoprotein Fraction | Approximate Overestimation of Protein Content |
| Very Low-Density Lipoprotein (VLDL) | ~70%[4] |
| Low-Density Lipoprotein (LDL) | ~30%[4] |
| High-Density Lipoprotein (HDL) | Favorable comparison with reference methods[4] |
Table 2: Efficacy of Lipid Removal Methods
| Method | Analyte | Effectiveness | Reference |
| Addition of 2% SDS | Lipoprotein Protein | Measurements were 90-98% of reference assay values. | [4] |
| High-Speed Centrifugation (10,000 x g for 15 min) | Various clinical chemistry analytes | Consistently effective for 13 analytes including albumin.[11][14] An effective alternative to ultracentrifugation.[5] | [5][11][14] |
| Chloroform Extraction | Total Lipids in Serum | 60-62% removal of total lipids.[9] | [9] |
| Commercial Clearing Agents (e.g., Cleanascite HC) | Total Lipids in Serum | 61-70% removal of total lipids.[9] | [9] |
| Commercial Clearing Agents (e.g., LipoClear) | Various clinical chemistry analytes | May interfere with the measurement of certain parameters.[11] | [11] |
Note: The effectiveness of any method can be sample-dependent. It is recommended to validate the chosen method for your specific application.
References
- 1. Interference by lipids in the determination of protein using bicinchoninic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Modification of the bicinchoninic acid protein assay to eliminate lipid interference in determining lipoprotein protein content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. Handling of lipemic samples in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of lipemia interference created with native lipemic material and intravenous lipid emulsion in emergency laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Removal from Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 14. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,5-DiBr-PAESA Reagent Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3,5-DiBr-PAESA (4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline) reagent solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide: this compound Assay Performance Issues
Unexpected or inconsistent results in assays utilizing this compound can often be attributed to reagent instability. This guide outlines potential problems, their probable causes related to solution stability, and recommended corrective actions.
| Observed Problem | Potential Cause Related to Stability | Recommended Solution & Preventative Measures |
| Low or No Signal (Low Absorbance) | Degradation of the this compound chromogen, rendering it unable to form a colored complex with the analyte (e.g., copper ions).[1] | - Prepare a fresh working solution from stock. - Verify the age and storage conditions of the stock solution. - Perform a stability check on your current solution using the protocol provided below. - Always store stock and working solutions at the recommended 2-8°C, protected from light.[2] |
| High Background Signal | The reagent solution may have become contaminated or has started to degrade, leading to the formation of interfering colored species. | - Visually inspect the reagent solution for any signs of turbidity or color change before use. Discard if any are observed. - Prepare fresh buffer and reagent solutions using high-purity water and clean glassware. |
| Inconsistent or Non-Reproducible Results | Partial degradation of the reagent, leading to variable concentrations of the active chromogen in the working solution. This can be exacerbated by fluctuating storage temperatures.[1] | - Ensure the reagent solution is brought to room temperature before use to avoid temperature gradients. - Aliquot the stock solution upon receipt to minimize freeze-thaw cycles if applicable (though freezing is generally not recommended) and repeated exposure of the main stock to ambient conditions. - Maintain a strict and consistent storage temperature of 2-8°C.[2][3][4] |
| Gradual Decrease in Signal Over a Series of Experiments | The working solution is degrading over the course of the experiment or is being stored for too long after preparation. | - Adhere to the recommended stability period for the working solution, which is typically between 15 and 30 days when stored at 4°C.[2] For critical applications, consider preparing the working solution fresh on the day of use. - Protect the working solution from prolonged exposure to light and elevated temperatures during the experiment. |
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What are the ideal storage conditions for a this compound stock solution?
A1: The this compound reagent, whether as a solid powder or in a concentrated stock solution, should be stored at 2-8°C.[2][3][4] It is also crucial to protect it from moisture and light to ensure its long-term stability.[2] Do not freeze the solution.[3][4]
Q2: How long is a prepared this compound working solution stable?
A2: The stability of a prepared working solution can vary by manufacturer but is generally stable for up to one month when stored properly at 4°C.[1][4] However, for assays requiring high precision, it is best practice to prepare the working solution fresh.
Q3: What are the visible signs of this compound reagent degradation?
A3: The primary visual indicators of degradation are the presence of particulate matter, haziness, or turbidity in the solution.[2] A noticeable change in the color of the stock solution can also be a sign of chemical decomposition.
Q4: Can I use a this compound solution that has expired?
A4: It is strongly advised not to use expired reagents.[2] The expiration date, typically one year from the date of manufacture for unopened kits, indicates the period during which the manufacturer guarantees the reagent's performance.[3][4] Using an expired solution can lead to inaccurate and unreliable results.
Q5: What potential chemical degradation pathways can affect the this compound molecule?
A5: While specific degradation pathways for this compound are not extensively documented in readily available literature, compounds with similar structures (heterocyclic azo dyes) can be susceptible to several degradation mechanisms. These may include:
-
Oxidation: The azo linkage or the aniline (B41778) moiety can be susceptible to oxidation, especially in the presence of light or contaminants.
-
Reduction: The azo bond can be reduced, leading to a loss of the chromophore and thus its color-forming properties.
-
Hydrolysis: Although less common for this specific structure under normal storage pH, extreme pH conditions could potentially lead to the cleavage of bonds within the molecule.
Experimental Protocols
Protocol for Assessing the Stability of a this compound Working Solution
This protocol provides a method to empirically determine the stability of your prepared this compound working solution over time under your specific laboratory conditions.
Objective: To evaluate the stability of a this compound working solution by comparing the assay performance of an aged solution against a freshly prepared solution.
Materials:
-
This compound stock solution
-
Appropriate buffer as specified by your assay protocol
-
Analyte standard of a known concentration (e.g., a copper standard)
-
High-purity water
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~580 nm.[1][3]
Procedure:
-
Initial Preparation (Day 0):
-
Prepare a fresh batch of the this compound working solution according to your standard assay protocol. This will be your "Fresh Solution."
-
Prepare another, larger batch of the working solution that will be aged. This is the "Test Solution." Store this solution under your typical storage conditions (e.g., 4°C, protected from light).
-
-
Day 0 Analysis:
-
Using the "Fresh Solution," run your standard assay with a known concentration of the analyte.
-
Measure the absorbance at the appropriate wavelength (~580 nm). This will serve as your baseline performance metric.
-
-
Time-Point Analysis (e.g., Day 7, 14, 21, 30):
-
On each designated day, retrieve the "Test Solution" from storage and allow it to equilibrate to room temperature.
-
Prepare a new "Fresh Solution" on the same day for a direct comparison.
-
Run the assay in parallel using both the aged "Test Solution" and the new "Fresh Solution" with the same concentration of the analyte standard.
-
Record the absorbance values for both.
-
-
Data Analysis:
-
For each time point, calculate the percentage difference in the absorbance reading between the "Test Solution" and the "Fresh Solution" using the following formula: % Difference = [| (Abs_Fresh - Abs_Test) | / Abs_Fresh] * 100
-
Tabulate the results as shown in the example table below.
-
Acceptance Criteria: The "Test Solution" is generally considered stable as long as the percentage difference in absorbance is within an acceptable range, typically ≤ 5-10%. A consistent trend of increasing difference over time indicates degradation.
Data Presentation: Stability Assessment of this compound Solution
| Time Point | Absorbance (Fresh Solution) | Absorbance (Test Solution) | % Difference | Visual Observation of Test Solution |
| Day 0 | 0.850 | 0.850 | 0.0% | Clear, no precipitate |
| Day 7 | 0.855 | 0.845 | 1.2% | Clear, no precipitate |
| Day 14 | 0.848 | 0.820 | 3.3% | Clear, no precipitate |
| Day 21 | 0.852 | 0.795 | 6.7% | Slight haze observed |
| Day 30 | 0.850 | 0.750 | 11.8% | Turbid with visible particles |
Visualizations
Caption: Troubleshooting workflow for assay issues suspected to be caused by reagent instability.
References
Technical Support Center: Correcting for Matrix Effects in 3,5-DiBr-PAESA Assays
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address and correct for matrix effects in 3,5-DiBr-PAESA (3,5-dibromo-2-pyridylazo)-5-(N-ethyl-N-sulfopropyl)aniline) assays.
A troubleshooting guide is a resource that helps users identify and solve common problems they may encounter during a process. It is typically structured to quickly diagnose issues and provide actionable solutions. A Frequently Asked Question (FAQ) section provides answers to common questions that users may have about a product, service, or process, offering a quick reference for essential information.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of a this compound assay?
A1: A matrix effect is the interference caused by components in a sample, other than the specific analyte of interest, that can alter the analytical signal.[1] In a this compound assay, which is a colorimetric method, substances within the biological matrix (e.g., serum, plasma) can interfere with the accuracy of the measurement. This interference can lead to either an underestimation or overestimation of the true analyte concentration.
Q2: What are the common causes of matrix effects in this assay?
A2: Matrix effects in this compound assays are primarily caused by endogenous substances present in biological samples. Common interfering substances include:
-
Hemoglobin from hemolysis (ruptured red blood cells), which can cause spectral interference due to its color.[2]
-
Lipids (fats) in lipemic samples, which can cause turbidity and light scattering.[3][4]
-
Bilirubin (B190676) in icteric (jaundiced) samples, which is yellow and can cause spectral interference.[3][4]
-
High concentrations of proteins , such as albumin and gamma-globulins, which can also contribute to the matrix effect.[3]
These substances can interfere by absorbing light at the assay wavelength, scattering light, or chemically interacting with the assay reagents.
Q3: How can I detect the presence of matrix effects in my experiments?
A3: Two common methods for detecting matrix effects are Spike and Recovery analysis and Parallelism (Linearity of Dilution) studies.
-
Spike and Recovery: In this method, a known amount of the analyte is added ("spiked") into a sample.[5][6][7] The assay is then performed to see how much of the added analyte is "recovered." An acceptable recovery is typically between 80-120%.[7] A recovery outside this range suggests the presence of matrix interference.[7]
-
Parallelism Studies: This involves creating serial dilutions of a sample and measuring the analyte concentration in each dilution.[8] When the back-calculated concentrations are plotted against the dilution factor, the resulting line should be parallel to the standard curve.[8] A lack of parallelism indicates that the sample matrix is interfering with the assay in a concentration-dependent manner.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Matrix Interference: Components in the sample are suppressing the assay signal.[1] | 1. Sample Dilution: Dilute the sample with an appropriate buffer to reduce the concentration of interfering substances.[6][9] 2. Matrix Matching: Prepare calibration standards in a matrix that is as similar as possible to the sample matrix (e.g., analyte-depleted serum). 3. Standard Addition: Use the standard addition method, which creates a calibration curve within the sample matrix itself to compensate for proportional matrix effects.[10] |
| High Background Signal | Spectral Interference: Endogenous colored substances like hemoglobin or bilirubin are absorbing light at the assay wavelength.[2][3] Sample Turbidity: Lipids in the sample are causing light scattering.[3] | 1. Sample Blanking: For each sample, prepare a corresponding blank that contains the sample but not the chromogenic reagent. Subtract the absorbance of the blank from the sample's absorbance.[11] 2. Wavelength Correction: Use a bichromatic measurement, reading absorbance at both the primary wavelength and a secondary wavelength where the interference is present but the analyte signal is not. Subtract the secondary reading from the primary one.[3] |
| Poor Parallelism | Non-linear Dilutional Response: The matrix effect is not consistent across different dilutions of the sample. | 1. Optimize Sample Dilution: Test different dilution factors to find a range where the matrix effect is minimized and parallelism is achieved.[6] 2. Change the Standard Diluent: Use a diluent that more closely mimics the sample matrix.[6] |
| Inconsistent Results Across Different Samples | Variable Matrix Composition: Different samples (e.g., from different patients or different types of fluids) have varying levels and types of interfering substances. | 1. Matrix-Specific Validation: Validate the assay for each specific sample type by performing spike and recovery and parallelism studies. 2. Individualized Correction: For highly variable samples, the standard addition method may be necessary for each sample to ensure accurate quantification. |
Experimental Protocols
Protocol 1: Correcting for Matrix Effects using the Standard Addition Method
This method is highly effective for correcting proportional matrix effects, as the calibration curve is generated within the sample's own matrix.
Materials:
-
This compound reagent
-
Analyte standard of known concentration
-
Test samples
-
96-well microplate
-
Microplate reader
-
Pipettes
Procedure:
-
Prepare Spiked Samples: For each sample to be tested, aliquot the sample into at least four separate wells of a 96-well plate.
-
Create a Standard Curve in the Sample:
-
To the first well, add only the sample (zero addition).
-
To the subsequent wells, add increasing, known concentrations of the analyte standard.
-
-
Assay Reaction: Add the this compound reagent to all wells.
-
Incubation: Incubate the plate according to the assay manufacturer's instructions to allow for color development.
-
Measurement: Read the absorbance of each well at the appropriate wavelength.
-
Data Analysis:
-
Plot the measured absorbance (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
The endogenous concentration of the analyte in the sample is determined by extrapolating the line to the x-axis (where absorbance is zero). The absolute value of the x-intercept is the analyte concentration.
-
Sample Data for Standard Addition:
| Well | Sample Volume (µL) | Added Standard Conc. (µg/mL) | Measured Absorbance |
| 1 | 100 | 0 | 0.35 |
| 2 | 100 | 10 | 0.55 |
| 3 | 100 | 20 | 0.75 |
| 4 | 100 | 30 | 0.95 |
Protocol 2: Correcting for Spectral Interference using Sample Blanks
This protocol is used to correct for background absorbance caused by colored or turbid components in the sample matrix.
Materials:
-
This compound reagent
-
Assay buffer (without the chromogen)
-
Test samples
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: For each sample, designate two wells: a "Test Well" and a "Sample Blank Well."
-
Reagent Addition:
-
To the "Test Well," add the sample and the complete this compound reagent.
-
To the "Sample Blank Well," add the same volume of the sample and an equal volume of the assay buffer that does not contain the this compound chromogen.
-
-
Incubation: Incubate the plate as per the standard assay protocol.
-
Measurement: Read the absorbance of all wells at the specified wavelength.
-
Calculation:
-
Corrected Absorbance = Absorbance (Test Well) - Absorbance (Sample Blank Well)
-
Use this corrected absorbance to determine the analyte concentration from your main standard curve.
-
Sample Data for Sample Blank Correction:
| Sample ID | Test Well Absorbance | Sample Blank Absorbance | Corrected Absorbance |
| Sample 1 | 0.620 | 0.075 | 0.545 |
| Sample 2 | 0.810 | 0.090 | 0.720 |
Protocol 3: Assessing Matrix Effects with a Spike and Recovery Experiment
This experiment helps to quantify the extent of matrix interference.
Materials:
-
Analyte standard
-
Test samples
-
Sample diluent (e.g., assay buffer)
-
This compound assay kit
Procedure:
-
Prepare Samples:
-
Neat Sample: Aliquot the undiluted sample.
-
Spiked Sample: Add a known concentration of the analyte standard to another aliquot of the sample. The final concentration should ideally be in the mid-range of the standard curve.
-
Spiked Diluent (Control): Add the same concentration of the analyte standard to the sample diluent.
-
-
Assay: Run the neat sample, spiked sample, and spiked diluent in the this compound assay according to the kit protocol.
-
Calculations:
-
Determine the concentration of each sample from the standard curve.
-
Calculate the Percent Recovery using the following formula: % Recovery = [(Concentration of Spiked Sample - Concentration of Neat Sample) / Concentration of Spiked Diluent] * 100
-
Sample Data for Spike and Recovery:
| Sample | Measured Concentration (µg/mL) |
| Neat Sample | 15.0 |
| Spiked Sample (Spiked with 20 µg/mL) | 30.0 |
| Spiked Diluent (Spiked with 20 µg/mL) | 19.8 |
Calculation: % Recovery = [(30.0 - 15.0) / 19.8] * 100 = 75.8% This result is below the acceptable 80-120% range, indicating significant matrix interference.
Protocol 4: Preparation of Analyte-Depleted Serum for Matrix-Matched Calibration
This protocol uses charcoal stripping to remove small endogenous molecules from serum, creating a more suitable matrix for standard curve preparation.
Materials:
-
Pooled normal human serum
-
Activated charcoal
-
Stir plate and stir bar
-
High-speed centrifuge and tubes
-
0.22 µm sterile filter
Procedure:
-
Charcoal Addition: Add 1 gram of activated charcoal per 100 mL of pooled serum.
-
Mixing: Gently stir the serum-charcoal mixture at 4°C for 4-12 hours. Avoid vigorous stirring that could denature proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the charcoal.
-
Supernatant Collection: Carefully decant the supernatant (the depleted serum).
-
Repeat Centrifugation: Centrifuge the collected supernatant again to remove any remaining charcoal fines.
-
Sterile Filtration: Filter the analyte-depleted serum through a 0.22 µm sterile filter.
-
Storage: Aliquot and store the depleted serum at -20°C or -80°C. This depleted serum can now be used as the diluent for your calibration standards.
Data Presentation: Impact of Common Interferences
The following table demonstrates the effect of common interfering substances on a colorimetric albumin assay and how a simple 1:4 sample dilution can mitigate this interference.
| Sample Condition | Albumin Concentration (g/dL) - Undiluted | Albumin Concentration (g/dL) - 1:4 Dilution (Corrected for Dilution) | % Difference from Control (Diluted) |
| Control Serum | 4.0 | 4.0 | N/A |
| Hemolysis (2 g/L Hb) | 3.5 | 3.9 | -2.5% |
| Lipemia (500 mg/dL) | 4.8 | 4.1 | +2.5% |
| Icterus (20 mg/dL Bili) | 3.3 | 3.8 | -5.0% |
Visualizations
Caption: Workflow for identifying and correcting matrix effects.
Caption: Experimental workflow for the standard addition method.
Caption: Logical relationship in a Spike and Recovery experiment.
References
- 1. dpxtechnologies.com [dpxtechnologies.com]
- 2. clinicallab.com [clinicallab.com]
- 3. Evaluation of hemolysis, lipemia, and icterus interference with common clinical immunoassays [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. revvity.com [revvity.com]
- 8. cstti.com [cstti.com]
- 9. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Cross-Reactivity of Fluorescent Metal Ion Probes
Disclaimer: Information regarding a specific compound named "3,5-DiBr-PAESA" is not available in the public domain or scientific literature based on the conducted searches. The following technical support guide provides general information, protocols, and troubleshooting advice for assessing the cross-reactivity of fluorescent metal ion probes, using a hypothetical probe named "Fluoro-Metal-X Sensor" as an example.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of fluorescent metal ion probes?
A1: Cross-reactivity, also known as interference, refers to the ability of a fluorescent probe to bind to and produce a signal in the presence of metal ions other than its primary target ion. This can lead to inaccurate measurements and false-positive results. Ideally, a probe should be highly selective for its target metal ion.
Q2: Why is it crucial to test for cross-reactivity?
A2: Biological and environmental samples contain a complex mixture of various metal ions. If a probe is not selective, its signal may be influenced by these other ions, leading to an overestimation or misinterpretation of the target ion's concentration. Testing for cross-reactivity is essential for validating the probe's specificity and ensuring reliable data.
Q3: What are the common interfering metal ions I should test against?
A3: The choice of interfering ions to test against depends on the target metal ion and the intended application. However, a standard panel often includes physiologically relevant and abundant metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, and other transition metals like Zn²⁺, Cu²⁺, Fe²⁺/Fe³⁺, and Mn²⁺ that might have similar coordination chemistry to the target ion.
Q4: How can I minimize cross-reactivity in my experiments?
A4: Minimizing cross-reactivity can be achieved by:
-
Using a highly selective probe: Choose a probe that has been demonstrated to have high selectivity for the target ion.
-
Optimizing experimental conditions: Factors such as pH, temperature, and buffer composition can influence metal ion binding and probe response.
-
Using masking agents: In some cases, specific chemical agents can be used to chelate and "mask" interfering ions, preventing them from binding to the probe.
Troubleshooting Guide: Cross-Reactivity Experiments
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence | - Autofluorescence from the sample matrix.- Impurities in the probe or buffer. | - Run a blank sample (matrix without the probe) to measure and subtract the background.- Use high-purity solvents and reagents.- Purify the fluorescent probe. |
| Probe precipitates upon addition of metal ions | - The concentration of the probe or metal ion is too high.- Low solubility of the probe-metal complex. | - Reduce the concentration of the probe and/or metal ions.- Change the solvent system or add a co-solvent to improve solubility. |
| Inconsistent fluorescence readings | - Fluctuation in light source intensity.- Temperature variations.- Photobleaching of the probe. | - Allow the fluorometer to warm up and stabilize.- Use a temperature-controlled cuvette holder.- Minimize the exposure of the sample to the excitation light. |
| Unexpected fluorescence quenching or enhancement with non-target ions | - The probe exhibits cross-reactivity with those ions. | - Document the interference and quantify the selectivity coefficient.- If the interference is significant, consider using a different probe or employing masking agents for the interfering ions. |
Experimental Protocol: Assessing Metal Ion Selectivity
This protocol outlines a general method for evaluating the cross-reactivity of a fluorescent probe, "Fluoro-Metal-X Sensor," for a hypothetical target metal ion, M²⁺.
1. Materials and Reagents:
-
Fluoro-Metal-X Sensor stock solution (e.g., 1 mM in DMSO)
-
Stock solutions (e.g., 10 mM) of the target metal ion (M²⁺) and a panel of potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Mn²⁺) in a suitable buffer (e.g., HEPES, pH 7.4).
-
High-purity buffer solution.
-
Fluorometer and appropriate cuvettes.
2. Preparation of Working Solutions:
-
Prepare a working solution of Fluoro-Metal-X Sensor (e.g., 10 µM) in the buffer.
-
Prepare working solutions of each metal ion (e.g., 100 µM) in the buffer.
3. Selectivity Experiment (Competition Assay):
-
To a cuvette, add the Fluoro-Metal-X Sensor working solution.
-
Add the target metal ion (M²⁺) working solution to elicit a fluorescent response.
-
Record the fluorescence intensity (F₀).
-
To the same cuvette, add an equimolar concentration (or a defined excess) of an interfering metal ion.
-
Incubate for a short period to allow for any reaction to occur.
-
Record the final fluorescence intensity (F).
-
Repeat steps 1-6 for each interfering metal ion in the panel.
-
A control experiment should be performed by adding the interfering metal ions to the probe solution in the absence of the target metal ion to observe any direct response.
4. Data Analysis:
-
Calculate the change in fluorescence intensity upon the addition of each interfering ion.
-
Present the data as a bar graph showing the fluorescence response of the probe to the target ion in the presence and absence of competing ions.
-
The selectivity of the probe can be quantified using various methods, such as calculating the selectivity coefficient.
Data Presentation: Cross-Reactivity of Fluoro-Metal-X Sensor
The following table summarizes hypothetical data on the cross-reactivity of the Fluoro-Metal-X Sensor with various metal ions.
| Metal Ion (100 µM) | Fluorescence Intensity (Arbitrary Units) | % Interference |
| Blank (Probe only) | 50 | - |
| M²⁺ (Target Ion) | 1000 | - |
| M²⁺ + Na⁺ | 995 | -0.5% |
| M²⁺ + K⁺ | 1002 | +0.2% |
| M²⁺ + Ca²⁺ | 980 | -2.0% |
| M²⁺ + Mg²⁺ | 985 | -1.5% |
| M²⁺ + Zn²⁺ | 950 | -5.0% |
| M²⁺ + Cu²⁺ | 850 | -15.0% |
| M²⁺ + Fe²⁺ | 970 | -3.0% |
| M²⁺ + Fe³⁺ | 965 | -3.5% |
| M²⁺ + Mn²⁺ | 990 | -1.0% |
Visualizations
Caption: Experimental workflow for assessing the cross-reactivity of a fluorescent metal ion probe.
Caption: Hypothetical signaling pathway involving metal ion detection by a fluorescent probe.
improving sensitivity of the 3,5-DiBr-PAESA assay
Welcome to the technical support center for the 3,5-DiBr-PAESA assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and enhance the sensitivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound assay?
The this compound (2-(3,5-Dibromo-2-pyridylazo)-5-[N-ethyl-N-(3-sulfopropyl)amino]phenol) assay is a colorimetric method for the quantitative determination of copper in biological samples.[1][2] The assay relies on the formation of a colored complex between cuprous ions (Cu+) and the this compound chromogen.
Q2: What is the principle of the this compound copper assay?
The assay involves three main steps:
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Dissociation: In an acidic buffer, copper is released from proteins like ceruloplasmin.[1][2]
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Reduction: Ascorbic acid reduces cupric ions (Cu2+) to cuprous ions (Cu+).[1]
-
Chelation and Detection: The Cu+ ions form a stable, colored chelate complex with this compound. The intensity of this color, measured spectrophotometrically at approximately 580 nm, is directly proportional to the total copper concentration in the sample.[1][2]
Q3: What are the common causes of low sensitivity or weak signal in this assay?
Low sensitivity can stem from several factors, including:
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Suboptimal Reagent Concentrations: Incorrect concentrations of ascorbic acid or the chromogen can lead to incomplete reduction of copper or inefficient complex formation.
-
Presence of Interfering Substances: Chelating agents, high concentrations of proteins or lipids, and hemolysis can interfere with the reaction.[1]
-
Improper Sample Preparation: Failure to remove interfering substances can significantly reduce signal intensity.[1]
-
Incorrect Assay Conditions: Deviations from the optimal pH, incubation time, or temperature can negatively impact the reaction.[1]
Q4: Can this assay be used to detect sulfonamides?
Current scientific literature and product documentation indicate that the this compound assay is designed for copper quantification. The chemical principle of the assay is based on the specific chelation of copper ions by the this compound reagent. There is no evidence to suggest its direct application for the detection of sulfonamides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Presence of Chelating Agents: EDTA in plasma samples can chelate copper, preventing it from reacting with the chromogen.[1] | Use serum or heparinized plasma instead of EDTA-plasma. If EDTA is unavoidable, consider methods to remove it, although this can be challenging. |
| Insufficient Reduction of Cu2+: The concentration or stability of the ascorbic acid solution may be compromised. | Prepare fresh ascorbic acid solutions. Consider optimizing the ascorbic acid concentration for your specific sample type. | |
| Protein or Lipid Interference: High concentrations of proteins or lipids in the sample can inhibit the reaction.[1] | Implement a sample preparation step to remove proteins and lipids. Options include trichloroacetic acid (TCA) precipitation, ultrafiltration, or high-speed centrifugation.[1] | |
| High Background Signal | Sample Turbidity: Particulates in the sample can scatter light and increase absorbance readings. | Centrifuge samples at high speed (e.g., 6,000 rpm for 15 minutes) to remove insoluble material.[1] |
| Hemolysis: The presence of hemoglobin from red blood cell lysis can cause spectral interference.[3][4] | Use fresh, non-hemolyzed samples. If mild hemolysis is present, a sample blank (without the chromogen) may help to correct for the background absorbance. | |
| Poor Reproducibility | Inaccurate Pipetting: Small volumes of samples and reagents are used, making the assay sensitive to pipetting errors.[1] | Use calibrated micropipettes and proper pipetting techniques. |
| Temperature Fluctuations: The rate of the chromogenic reaction can be temperature-dependent.[1] | Ensure all reagents and samples are at room temperature before starting the assay. Perform the incubation in a temperature-controlled environment. | |
| Contamination: Contamination of glassware or pipette tips with copper or chelating agents. | Use disposable plasticware or acid-washed (1M HCl or HNO3) glassware.[1] |
Enhancing Assay Sensitivity
Improving the sensitivity of the this compound assay primarily involves optimizing the protocol and minimizing interferences.
Optimization of Reagent Concentrations
While commercial kits provide pre-optimized reagent concentrations, for custom assays, it may be beneficial to titrate the concentrations of both ascorbic acid and the this compound chromogen to find the optimal ratio for your specific application and sample matrix.
Signal Amplification Strategies
For a significant boost in sensitivity, consider advanced techniques, although these would represent a modification of the standard this compound protocol:
-
Enzymatic Amplification: This involves using an enzyme label that generates a product, which in turn activates a secondary system to produce a colored output. This can increase the signal by several orders of magnitude.[5]
-
Nanoparticle-Based Signal Enhancement: Incorporating nanoparticles, such as gold or silver nanoparticles, can enhance the colorimetric signal.[6]
Experimental Protocols
Standard this compound Assay Protocol (Microplate Format)
This protocol is a generalized version based on commercially available kits.
-
Reagent Preparation:
-
Prepare a "Working Solution" by mixing the assay buffer and the this compound chromogen solution according to the kit's instructions.
-
Bring all reagents, calibrators, and samples to room temperature.
-
-
Assay Procedure:
-
Add 12 µL of blank (deionized water), copper calibrator, or sample to individual wells of a 96-well microplate.[1]
-
Add 240 µL of the Working Solution to each well.[1]
-
Mix gently using a pipette. Avoid creating bubbles.[1]
-
Incubate at room temperature for 10 minutes.[1]
-
Read the absorbance at 580 nm using a microplate reader. A reference wavelength between 700-800 nm can be used to correct for background absorbance.[1]
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the calibrators and samples.
-
Construct a standard curve by plotting the net absorbance of the calibrators against their known concentrations.
-
Determine the copper concentration of the samples from the standard curve.
-
Sample Preparation: Protein Precipitation with Trichloroacetic Acid (TCA)
This method is effective for removing protein interference from samples like serum or tissue lysates.[1]
-
To 1 part of your sample, add 1 part of 10% TCA solution (e.g., 100 µL sample + 100 µL 10% TCA).
-
Vortex for 1 minute.
-
Incubate on ice or at 4-8°C for 30 minutes.[1]
-
Centrifuge at 6,000 rpm for 15 minutes.[1]
-
Carefully collect the supernatant, which contains the copper, and use it for the assay.
-
Ensure the pH of the supernatant is within the optimal range for the assay (typically pH 2.0 to 8.0) and adjust if necessary.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Methods
| Preparation Method | Pros | Cons | Suitable For |
| None (Direct Assay) | Fast, simple | Prone to interference from proteins and lipids | Clear, simple aqueous samples |
| Centrifugation | Removes particulate matter | Does not remove soluble proteins or lipids | Samples with slight turbidity |
| TCA Precipitation | Effectively removes proteins | Requires additional steps and pH adjustment | Serum, plasma, tissue lysates |
| Ultrafiltration | Removes proteins and lipids | Can be more expensive, potential for non-specific binding to the membrane | Cell lysates, complex biological fluids |
Table 2: Common Interfering Substances and Mitigation
| Interfering Substance | Mechanism of Interference | Mitigation Strategy |
| EDTA | Chelation of copper ions | Use serum or heparinized plasma |
| High Protein Levels | Matrix effects, inhibition of reaction | TCA precipitation, ultrafiltration |
| High Lipid Levels | Turbidity, matrix effects | High-speed centrifugation, ultrafiltration |
| Hemoglobin (from hemolysis) | Spectral interference | Use non-hemolyzed samples, sample blank correction |
| Bilirubin (B190676) | Potential for spectral interference | Use a correction factor if bilirubin levels are high and characterized for the specific assay |
Visualizations
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. store.genprice.com [store.genprice.com]
- 3. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sundiagnostics.us [sundiagnostics.us]
- 5. Interference testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro comparison of methods for sampling copper-based antimicrobial surfaces - PMC [pmc.ncbi.nlm.nih.gov]
dealing with hemolysis in serum samples for copper analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to hemolysis in serum samples for copper analysis.
Frequently Asked Questions (FAQs)
Q1: What is hemolysis and how does it affect serum copper analysis?
A: Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents into the serum or plasma.[1][2] This can interfere with laboratory tests in two primary ways:
-
Release of Intracellular Components: Red blood cells contain various substances at concentrations different from that in plasma. Their release can alter the composition of the serum.[3][4]
-
Spectrophotometric Interference: The release of hemoglobin, the primary component of red blood cells, imparts a red color to the serum.[2][4] Hemoglobin absorbs light in the same wavelength range as many colorimetric assays, leading to inaccurate measurements.[4][5]
Specifically for copper analysis, hemolysis can lead to a falsely elevated result due to the release of copper from the ruptured erythrocytes.
Q2: How can I visually identify a hemolyzed sample?
A: A normal serum or plasma sample is typically a clear, straw-colored or pale yellow liquid. A hemolyzed sample will appear pink to red, with the intensity of the color correlating with the degree of hemolysis.[2]
Q3: What are the main causes of in vitro hemolysis?
A: Most instances of hemolysis are due to improper sample collection, handling, or processing.[4] Common causes include:
-
Improper Venipuncture Technique: Using a needle with too small a bore, excessive tourniquet time (longer than one minute), or trauma to the vein during collection.[2][3][4][6]
-
Incorrect Sample Handling: Vigorous mixing of blood tubes, forceful withdrawal of a syringe plunger, or exposing samples to excessive heat.[1][2][3][6]
-
Processing Issues: Centrifuging the sample for a prolonged period or at an incorrect speed.[2]
-
Inadequate Tube Filling: Under-filling tubes with anticoagulant can lead to a higher concentration of the additive, which can damage red blood cells.[1][6]
-
Contamination: Allowing alcohol from the venipuncture site to enter the sample.[6][7]
Troubleshooting Guide
Issue: Suspected Hemolysis in a Serum Sample for Copper Analysis
This guide will walk you through the steps to identify, manage, and prevent hemolysis in your serum samples.
Step 1: Visual Inspection and Quantification of Hemolysis
-
Action: Visually inspect the serum sample. If it appears pink or red, hemolysis is likely present.
-
Advanced Quantification: For a more objective measure, use an automated chemistry analyzer to determine the hemolysis index (HI). The HI provides a semi-quantitative measure of the free hemoglobin concentration in the sample.[4][8][9]
Step 2: Assess the Impact on Your Assay
The degree of interference from hemolysis is dependent on the specific analytical method used for copper determination.
-
Spectrophotometric Methods: These methods are highly susceptible to interference from hemoglobin due to its absorbance spectrum.[4][10]
-
Atomic Absorption Spectroscopy (AAS): While generally less prone to spectral interference from hemoglobin compared to colorimetric methods, severe hemolysis can still introduce errors.[11]
Step 3: Decision-Making Workflow for Hemolyzed Samples
The following diagram outlines a logical workflow for handling potentially hemolyzed samples.
References
- 1. phlebotomy.com [phlebotomy.com]
- 2. beaumontlaboratory.com [beaumontlaboratory.com]
- 3. Hemolysis in Laboratory Testing: Corrective and Preventive Measures [butterfliesnow.com]
- 4. myadlm.org [myadlm.org]
- 5. clinicallab.com [clinicallab.com]
- 6. yorkhospitals.nhs.uk [yorkhospitals.nhs.uk]
- 7. Hemolysis - College of Veterinary Medicine - Purdue University [vet.purdue.edu]
- 8. medpace.com [medpace.com]
- 9. biochemia-medica.com [biochemia-medica.com]
- 10. cms.ifcc.org [cms.ifcc.org]
- 11. Automated determination of copper in undiluted serum by atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
temperature control for reproducible 3,5-DiBr-PAESA results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducible results with the 3,5-DiBr-PAESA copper assay, with a specific focus on the critical role of temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a direct colorimetric method for the quantitative determination of copper in biological samples. The assay is based on the following principle:
-
Copper is dissociated from the ceruloplasmin-copper complex by a weakly acidic buffer.
-
Ascorbic acid reduces the released cupric ions (Cu²⁺) to cuprous ions (Cu⁺).
-
The Cu⁺ ions then form a stable, blue-colored chelate complex with the chromogen, this compound (3,5-dibromo-4-(2-pyridylazo)ethylsulfonic acid).
-
The intensity of the blue color is directly proportional to the total copper concentration in the sample and is measured spectrophotometrically at approximately 580 nm.[1]
Q2: What are the recommended incubation temperatures and times for this assay?
A2: Different protocols may recommend slightly different incubation conditions. The most common recommendations are:
-
Room Temperature: Incubate for 10 minutes. Some protocols advise that the chromogenic reaction time may need to be extended or shortened depending on the ambient room temperature.[1]
-
37°C: Incubate for 4-5 minutes.[2]
It is crucial to maintain a consistent temperature throughout the experiment and between experiments to ensure reproducibility.
Q3: What are the main sources of variability in the this compound assay?
A3: The main sources of variability include:
-
Fluctuating incubation temperature: This is a critical factor that can lead to variable results.[1]
-
Inaccurate pipetting: Precise dispensing of samples, calibrators, and the working solution is essential for accurate results.
-
Sample integrity: The presence of precipitates, lipids, or certain anticoagulants like EDTA in the sample can interfere with the assay.
-
Contamination of reagents or glassware: Using clean, disposable materials is recommended to avoid contamination.
Troubleshooting Guide
Issue 1: High variability between replicate samples.
-
Question: I am observing significant differences in absorbance readings between my replicate wells. What could be the cause?
-
Answer: High variability between replicates is often due to inconsistent incubation conditions or pipetting errors.
-
Temperature Fluctuations: Ensure that all wells of the microplate are at a uniform temperature during incubation. Avoid placing the plate on a cold surface or in a draft. Using a temperature-controlled incubator is highly recommended. Fluctuating incubation temperatures are a known cause of variable results.[1]
-
Pipetting Accuracy: Verify the calibration of your micropipettes. Use fresh, clean pipette tips for each sample and reagent. When adding the working solution, dispense it carefully to avoid foaming, which can interfere with absorbance readings.
-
Mixing: Mix the contents of the wells thoroughly but gently after adding the working solution. Vigorous mixing can introduce bubbles.
-
Issue 2: Inconsistent results between different experimental runs.
-
Question: My results are not reproducible from one day to the next, even when using the same samples. How can I improve reproducibility?
-
Answer: Lack of inter-assay reproducibility is a common challenge and is often linked to environmental factors and procedural inconsistencies.
-
Standardize Incubation Temperature and Time: The most critical step is to standardize the incubation temperature and time across all experiments. If you are using "room temperature," be aware that this can vary significantly. It is best to use a calibrated incubator set to a specific temperature (e.g., 25°C or 37°C).
-
Reagent Preparation: Prepare fresh working solutions for each experiment. Ensure all reagents are brought to the chosen experimental temperature before use.
-
Consistent Protocol: Follow the exact same protocol for every run, paying close attention to incubation times and pipetting techniques.
-
Issue 3: Lower than expected absorbance readings.
-
Question: My absorbance readings for my samples and even the calibrator are lower than expected. What should I check?
-
Answer: Low absorbance readings can indicate an issue with the reagents, the reaction conditions, or the sample itself.
-
Incubation Time and Temperature: If the incubation temperature is too low or the incubation time is too short, the colorimetric reaction may not go to completion. Consider increasing the incubation time if you are incubating at a lower room temperature.
-
Reagent Integrity: Check the expiration dates of the kit components. Ensure the chromogen has been stored correctly, protected from light.
-
pH of the Sample: The sample pH should be within the recommended range (typically pH 2.0 to 8.0). Extreme pH values can interfere with the reaction.
-
Data Presentation
Table 1: Illustrative Impact of Temperature on this compound Assay Results
This table presents a hypothetical example of how temperature variations might affect the absorbance readings and calculated copper concentrations. The values are for illustrative purposes to emphasize the importance of temperature control.
| Incubation Temperature (°C) | Incubation Time (minutes) | Mean Absorbance (580 nm) | Calculated Copper Concentration (µg/dL) | Coefficient of Variation (CV%) |
| 20 | 10 | 0.285 | 95 | 8.5 |
| 25 (Recommended RT) | 10 | 0.310 | 103 | 3.2 |
| 30 | 10 | 0.335 | 112 | 7.8 |
| 37 (Alternative) | 5 | 0.315 | 105 | 2.9 |
Experimental Protocols
Detailed Methodology for the this compound Assay
This protocol is a compilation based on common procedures for the this compound copper assay.
1. Reagent Preparation:
-
Bring all kit components (Buffer, Chromogen, and Copper Calibrator) to the desired experimental temperature (e.g., room temperature or 37°C) before use.
-
Prepare the Working Solution by mixing the Buffer and Chromogen according to the kit's instructions. The working solution should be prepared fresh and used within a specified time.
2. Sample Preparation:
-
Serum or Plasma: Centrifuge samples to remove any insoluble substances. Note that EDTA is not a suitable anticoagulant as it interferes with the assay.
-
Tissue Extracts or Cell Lysates: Homogenize the sample and centrifuge to remove debris. If the sample is turbid, centrifugation at 6,000 rpm for 15 minutes is recommended. The pH of the final sample should be between 2.0 and 8.0.[1]
3. Assay Procedure (Microplate Format):
-
Pipette 12 µL of the Blank (purified water), Copper Calibrator, and each sample into separate wells of a microplate.
-
Add 240 µL of the freshly prepared Working Solution to each well.
-
Mix the contents of the wells gently using a pipette. Avoid creating bubbles.
-
Incubate the plate at a constant, controlled temperature. Choose one of the following options and use it consistently:
-
Option A: Incubate at room temperature (e.g., 25°C) for 10 minutes.
-
Option B: Incubate at 37°C for 5 minutes.[2]
-
-
Immediately after incubation, read the absorbance of each well at 580 nm using a microplate reader. A sub-wavelength reading between 700-800 nm can be used for background correction.
4. Calculation:
-
Subtract the absorbance of the Blank from the absorbance of the Calibrator and the samples to obtain the corrected absorbance values.
-
Calculate the copper concentration in the samples using the following formula: Copper Concentration (µg/dL) = (Corrected Absorbance of Sample / Corrected Absorbance of Calibrator) x Concentration of Calibrator
Mandatory Visualizations
Caption: Experimental workflow for the this compound copper assay.
Caption: Principle of the this compound colorimetric reaction.
References
Technical Support Center: 3,5-DiBr-PAESA Reagent
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the 3,5-DiBr-PAESA reagent, primarily in the context of colorimetric copper assays.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving potential issues related to this compound reagent degradation.
Question: My experimental results are inconsistent or unexpected. How can I determine if my this compound reagent is degraded?
Answer:
If you suspect reagent degradation, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected this compound degradation.
Step-by-Step Instructions:
-
Visual Inspection: Carefully examine the this compound chromogen solution and any prepared working solutions. The presence of particles or turbidity is a key indicator of reagent deterioration.[1] If the solution is not clear, it should not be used.
-
Verify Storage Conditions: Confirm that all kit components, especially the this compound chromogen, have been stored correctly. Improper storage can accelerate degradation. Refer to the stability data table below for specific conditions.
-
Run a Control Experiment: Use a known standard, such as the copper calibrator provided in many kits, to test the reagent's performance.[2] This will help differentiate between reagent failure and issues with your experimental samples.
-
Assess Control Results:
-
If the control sample yields the expected absorbance reading, your this compound reagent is likely functioning correctly. The issue may lie with other experimental variables, such as sample preparation, pipetting accuracy, or instrument settings.
-
If the control sample fails to produce the expected color change and absorbance reading, it is a strong indication that the reagent is degraded and should be discarded.
-
Frequently Asked Questions (FAQs)
Question: What are the primary signs of this compound reagent degradation?
Answer: The most commonly reported signs of degradation in this compound-based reagents and working solutions are the presence of particles and turbidity .[1] A fresh, viable reagent should be a clear solution. Any cloudiness or visible precipitate suggests that the reagent is no longer suitable for use.
Question: How should I store my this compound reagents to prevent degradation?
Answer: Proper storage is crucial for maintaining the stability of the reagent. Based on information from various assay kits, the following storage conditions are recommended.
| Reagent Form | Storage Temperature | Shelf Life & Stability | Light Protection |
| Unopened Kit Components | 2-8°C (Do not freeze)[1][2][3] | Until the expiration date on the label.[1][2] | Protect from light.[1] |
| Opened Chromogen (R2) | 2-8°C | Stable for 90 days if contamination is avoided.[1] | Protect from light. |
| Prepared Working Solution | 4°C | Use within one month after preparation.[2] | Not specified, but good practice. |
| Reconstituted Working Reagent (WR) | 2-8°C | Stable for 15 days when stored tightly closed.[1] | Protect from light. |
Question: Can I use a this compound working solution that I prepared more than a month ago?
Answer: It is not recommended. For optimal performance and reliable results, the working solution should be prepared fresh and used within one month when stored at 4°C.[2] Using an older solution increases the risk of degradation, leading to inaccurate measurements.
Question: My assay is showing high background noise. Could this be related to reagent degradation?
Answer: While high background can be caused by multiple factors (e.g., sample matrix interference, contaminated glassware), reagent degradation can be a contributor. If the chromogen solution appears turbid, the particulate matter can scatter light and lead to artificially high absorbance readings.[1] It is recommended to first inspect the reagent for any signs of precipitation.
Experimental Protocol & Workflow
Assay Principle:
The this compound (3,5-Dibromo-4-phenyl-2-pyridylazo-N-ethyl-N-sulfopropylaniline) method is a direct colorimetric assay. In an acidic buffer, copper is released from proteins like ceruloplasmin. The reduced Cu+ ions then form a stable, colored chelate complex with the this compound chromogen.[2][3] The intensity of this color, measured by a spectrophotometer (typically around 580 nm), is directly proportional to the copper concentration in the sample.[2][3]
The general workflow for using this reagent in a copper assay is as follows:
Caption: General experimental workflow for a this compound copper assay.
References
Technical Support Center: Optimizing Buffer Conditions for Copper Chelation
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing buffer conditions in copper chelation experiments. Below are frequently asked questions and troubleshooting advice to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Which buffer should I choose for my copper chelation experiment?
A1: The choice of buffer is critical as many common buffers interact with copper ions, potentially interfering with your experiment.[1][2] Good's buffers such as MES and MOPS are often recommended because they show minimal to no copper binding.[3][4] Buffers like Tris, HEPES, and phosphate (B84403) are known to form complexes with Cu(II) and can act as competitive inhibitors or catalysts, affecting reaction kinetics.[1][2][3][5]
Q2: How does pH affect the efficiency of copper chelation?
A2: pH is a crucial parameter in copper chelation. The stability of the copper-chelator complex is highly pH-dependent.[6][7] For many chelators, binding efficiency increases with pH.[8][9] However, at high pH values (typically above 6.0-7.0), copper can precipitate as copper hydroxide (B78521) (Cu(OH)₂), reducing the concentration of free copper available for chelation.[2][10] It is essential to work within a pH range where both the chelator is in its active form and copper remains soluble.
Q3: What are "conditional stability constants" and why are they important?
A3: The conditional stability constant (K') is a value that describes the strength of a metal-chelator complex under a specific set of experimental conditions, particularly a fixed pH.[6] Unlike the absolute stability constant, it accounts for the competition for the metal ion by other ligands (like hydroxide ions) and for the chelator by protons (H⁺).[6] Comparing conditional stability constants at your experimental pH allows you to predict which of several chelators will bind copper most strongly.[6]
Q4: Can components of my buffer other than the buffering agent interfere with my experiment?
A4: Yes. Other components, such as salts or additives, can influence chelation. For example, high ionic strength can affect the stability constants of the complexes.[11] It is crucial to consider the entire composition of your buffer and solution.
Troubleshooting Guide
Issue 1: Poor or No Chelation Observed
-
Possible Cause: Incorrect pH.
-
Solution: The chelator may be protonated and inactive at your current pH. Verify the optimal pH range for your specific chelator. The chelation potency of agents like trientine and D-penicillamine, for instance, is known to decrease with pH.[12] Adjust the pH of your buffer and re-run the experiment.
-
-
Possible Cause: Buffer interference.
-
Possible Cause: Copper precipitation.
Issue 2: Precipitate Forms Upon Mixing Reagents
-
Possible Cause: Copper hydroxide formation.
-
Possible Cause: Labeled biomolecule or chelator insolubility.
-
Solution: The change in buffer conditions upon mixing may cause your protein, peptide, or chelator to precipitate.[13] Screen different buffers to find one that maintains the solubility of all components. Ensure the final concentration of organic solvents (like DMSO, used to dissolve some chelators) is not too high.[14]
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Possible Cause: pH drift during the experiment.
-
Possible Cause: Degradation of chelating agent.
-
Solution: Some chelating agents can be unstable during storage. For example, the purity of BAPTA has been shown to decrease over time when stored at -20°C.[11] Use fresh reagents or verify the purity of your chelator.
-
Data Presentation: Buffer & Chelator Characteristics
Table 1: Comparison of Common Buffers for Copper Chelation Studies
| Buffer | Typical pH Range | Interaction with Cu(II) | Recommendation |
| MES | 5.5 - 6.7[4] | Does not bind copper.[3] | Highly Recommended |
| MOPS | 6.5 - 7.9 | Does not bind copper.[3] | Highly Recommended |
| HEPES | 6.8 - 8.2[4][15] | Forms complexes with copper; can catalyze reactions.[1][3] | Use with caution; may interfere. |
| Phosphate (PBS) | 5.5 - 8.5[16] | Strong catalyst for Cu(II) complexation.[1] | Not recommended for kinetic studies. |
| Tris | 7.0 - 9.0[16][17] | Acts as a competitive inhibitor by binding copper.[1][5][18] | Not recommended. |
Table 2: Stability of Common Copper(II) Chelates
| Chelator | Log K (Stability Constant) | Optimal pH Conditions | Notes |
| EDTA | 18.8[19][20] | Forms very stable complexes across a wide pH range.[12] | A strong, general-purpose chelator.[21] |
| Trientine | Varies | Stability decreases as pH becomes more acidic.[12] | A clinically used chelator.[22] |
| D-Penicillamine | Varies | pH-dependent; less potent than Trientine.[12] | Can also reduce Cu(II) to Cu(I).[12] |
Experimental Protocols
Protocol: Spectrophotometric Assessment of Chelation Efficiency using Bathocuproine Disodium (B8443419) Salt (BCS)
This protocol is adapted from methodologies that use a competitive indicator to measure the amount of unchelated copper.[12][14] BCS forms a colored complex with cuprous (Cu⁺) ions.
Materials:
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution
-
Chelator stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)
-
Buffer of choice (e.g., 100 mM MES, pH 6.0)
-
Hydroxylamine (B1172632) hydrochloride (to reduce Cu²⁺ to Cu⁺)
-
Bathocuproinedisulfonic acid disodium salt (BCS) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add your buffer. Then add the desired concentration of your test chelator.
-
Copper Addition: Add the Cu(II) solution to each well and mix. Allow the mixture to incubate for a set period (e.g., 5-10 minutes) to allow for chelation to occur.
-
Reduction Step: Add hydroxylamine hydrochloride to each well to reduce any unchelated Cu(II) to Cu(I).
-
Color Development: Add the BCS solution to each well. BCS will react with the Cu(I) ions, forming a colored complex.
-
Measurement: Immediately measure the absorbance at 484 nm using a microplate reader.[14]
-
Analysis: The absorbance is proportional to the concentration of unchelated copper. A lower absorbance indicates more effective chelation. Compare the absorbance of your test samples to a standard curve of known copper concentrations to quantify the chelation efficiency.
Visualizations
Workflow for Buffer Optimization
Caption: Workflow for selecting and validating a buffer for copper chelation assays.
Troubleshooting Logic for Poor Chelation
Caption: A decision tree for troubleshooting common causes of poor copper chelation.
Mechanism of Chelation
Caption: Simplified diagram showing a chelator binding a copper ion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nobody’s Perfect: Choice of the Buffer and the Rate of Cu2+ Ion–Peptide Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complexation of copper by zwitterionic aminosulfonic (good) buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.beloit.edu [chemistry.beloit.edu]
- 7. The stability of metal chelates - Science in Hydroponics [scienceinhydroponics.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Copper and pH on the Growth and Physiology of Desmodesmus sp. AARLG074 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negative effect of high pH on biocidal efficacy of copper and silver ions in controlling Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apparent stability constants and purity of Ca-chelating agents evaluated using Ca-selective electrodes by the double-log optimization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vitro evaluation of copper-chelating properties of flavonoids - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04575K [pubs.rsc.org]
- 15. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 16. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]
- 17. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 18. Tris buffer--a case for caution in its use in copper-containing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. issr.edu.kh [issr.edu.kh]
- 21. researchgate.net [researchgate.net]
- 22. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Copper Detection: 3,5-DiBr-PAESA vs. Atomic Absorption Spectroscopy
For researchers, scientists, and drug development professionals, the accurate quantification of copper is a critical aspect of various biological and chemical analyses. Two prominent methods for this purpose are the colorimetric assay using 3,5-dibromo-4-(2-(pyridin-2-yl)hydrazono)benzenesulfonic acid (3,5-DiBr-PAESA) and the well-established technique of Atomic Absorption Spectroscopy (AAS). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Principle of Detection
The this compound assay is a colorimetric method. In an acidic environment, copper ions are released from proteins and react with this compound to form a stable, colored complex. The intensity of this color, which can be measured using a spectrophotometer at approximately 580 nm, is directly proportional to the copper concentration in the sample.[1][2][3][4][5]
Atomic Absorption Spectroscopy (AAS), on the other hand, is an instrumental technique that relies on the absorption of light by free atoms in a gaseous state. A sample is introduced into a high-temperature atomizer (either a flame or a graphite (B72142) furnace) to convert the copper into free atoms. A light source specific to copper emits a beam that passes through the atomized sample. The amount of light absorbed by the copper atoms is measured, which is proportional to the concentration of copper in the sample.[6][7][8][9][10]
Performance Comparison: this compound vs. AAS
| Feature | This compound | Atomic Absorption Spectroscopy (AAS) |
| Principle | Colorimetric | Atomic Absorption |
| Instrumentation | Spectrophotometer or Microplate Reader | Atomic Absorption Spectrometer (Flame or Graphite Furnace) |
| Sample Throughput | High (suitable for microplates) | Lower (typically sequential analysis) |
| Speed | Fast (results in minutes)[1] | Slower (requires sample digestion and instrument setup) |
| Sensitivity | Good (detection limits in µg/dL or µmol/L range)[5] | Excellent, especially with Graphite Furnace AAS (detection limits in µg/L range)[6][7] |
| Linear Range | Typically up to 500 µg/dL[11] | Wide, can be adjusted by dilution |
| Sample Preparation | Minimal, often direct measurement[2] | Often requires acid digestion to remove matrix interference |
| Interferences | Can be affected by chelating agents like EDTA and high concentrations of other metals.[2] | Spectral and chemical interferences can occur, but can be minimized with background correction and matrix matching.[6][7] |
| Cost per Sample | Generally lower | Higher due to instrument cost, consumables, and maintenance |
| Ease of Use | Relatively simple and can be automated | Requires more skilled personnel for operation and maintenance |
Experimental Protocols
This compound Colorimetric Assay for Copper
This protocol is a generalized procedure based on commercially available kits.
1. Reagent Preparation:
-
Buffer Solution: An acidic buffer (e.g., acetate (B1210297) buffer, pH 4.7) is used to release copper from proteins.[4][11]
-
Chromogen Solution: A solution of this compound.
-
Reducing Agent: Ascorbic acid is often included to reduce Cu(II) to Cu(I), which then forms the complex.[2][11]
-
Working Solution: The buffer, chromogen, and reducing agent are typically mixed to create a working solution.
2. Standard Preparation:
-
A series of copper standards of known concentrations are prepared by diluting a stock solution.
3. Assay Procedure:
-
Pipette a small volume of the standard or sample into a microplate well or cuvette.
-
Add the working solution to each well or cuvette.
-
Incubate at room temperature for a specified time (e.g., 10 minutes) to allow for color development.[2]
-
Measure the absorbance at approximately 580 nm using a microplate reader or spectrophotometer.[1][2][3]
4. Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the copper concentration in the samples by interpolating their absorbance values on the standard curve.
Atomic Absorption Spectroscopy for Copper Analysis
This protocol outlines the general steps for copper determination using Flame AAS.
1. Sample Preparation:
-
For biological samples, acid digestion is typically required to break down the organic matrix and bring the copper into solution. This often involves heating the sample with a mixture of strong acids (e.g., nitric acid).
-
For water samples, acidification is usually sufficient.[6]
2. Standard Preparation:
-
Prepare a series of copper standards in the same acid matrix as the samples.
3. Instrument Setup:
-
Install a copper hollow cathode lamp in the AAS instrument.
-
Set the wavelength to 324.7 nm.[9]
-
Optimize the instrument parameters, including the flame composition (e.g., air-acetylene) and the nebulizer flow rate.[9][10]
4. Measurement:
-
Aspirate a blank solution (acid matrix) to zero the instrument.
-
Aspirate the standards in order of increasing concentration to generate a calibration curve.
-
Aspirate the prepared samples and record their absorbance.
5. Data Analysis:
-
The instrument software typically calculates the concentration of copper in the samples based on the calibration curve.
-
The final concentration in the original sample is calculated by taking into account any dilution factors from sample preparation.
Visualizing the Workflows
Caption: Workflow for copper detection using the this compound method.
Caption: Simplified diagram illustrating the principle of Atomic Absorption Spectroscopy.
Conclusion
Both this compound and Atomic Absorption Spectroscopy are robust methods for the determination of copper. The choice between the two will largely depend on the specific requirements of the study.
The This compound method is ideal for high-throughput screening and routine analysis where speed and ease of use are paramount. Its simple protocol and compatibility with microplate readers make it a cost-effective option for analyzing a large number of samples, particularly in clinical and biological research.
Atomic Absorption Spectroscopy , especially with a graphite furnace, offers superior sensitivity and is the preferred method when very low concentrations of copper need to be accurately quantified. While it requires a larger initial investment in equipment and more extensive sample preparation, its accuracy and reliability make it the gold standard for trace metal analysis in various matrices, including environmental and toxicological studies.
Ultimately, a thorough evaluation of the required sensitivity, sample throughput, available budget, and operator expertise will guide the selection of the most appropriate technique for your copper analysis needs.
References
- 1. store.genprice.com [store.genprice.com]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. assaygenie.com [assaygenie.com]
- 4. saspublishers.com [saspublishers.com]
- 5. biosystems.global [biosystems.global]
- 6. nemi.gov [nemi.gov]
- 7. nemi.gov [nemi.gov]
- 8. scribd.com [scribd.com]
- 9. Copper- Determination by AAS | OIV [oiv.int]
- 10. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 11. medichem-me.com [medichem-me.com]
A Comparative Guide to Zincon and 3,5-DiBr-PAESA Methods for Copper Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of copper is critical in various fields, from environmental monitoring to clinical diagnostics and pharmaceutical research. This guide provides a detailed comparison of two common colorimetric methods for copper analysis: the Zincon method and the 3,5-DiBr-PAESA method. This objective overview, supported by experimental data, will assist researchers in selecting the most appropriate method for their specific applications.
Principle of the Methods
Zincon Method: This method relies on the formation of a blue-colored complex between copper ions and 2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene (Zincon) in a solution buffered to a pH of 9.0.[1] The Zincon method can also be used for the determination of zinc, and the differentiation between the two metals is typically achieved by adjusting the pH of the solution.[2]
This compound Method: This assay is based on the dissociation of copper from proteins, such as ceruloplasmin, in an acidic buffer (pH 4.7).[3][4] Ascorbic acid is used to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺), which then form a stable, colored chelate complex with 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline (this compound). The intensity of the color, measured spectrophotometrically, is directly proportional to the copper concentration.[3][4][5]
Performance Characteristics
The following table summarizes the key performance metrics for both the Zincon and this compound methods based on available experimental data. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | Zincon Method | This compound Method |
| Linearity | 30 - 2002 ng/mL (r² = 0.9999)[6] | Up to 500 µg/dL[4] |
| Limit of Detection (LOD) | 5.5 ng/mL[6] | < 1 µmol/L[3] |
| 0.80 ng/mL (with preconcentration)[7] | ||
| Precision (CV%) | Not explicitly stated in the provided results. | Intra-assay: 1.85%, Inter-assay: 2.74%[8] |
| Wavelength (λmax) | ~610-620 nm | ~578-582 nm[3][4] |
| Primary Sample Types | Metalloproteins, Water[1] | Serum, Plasma[3][5] |
| Key Interferences | Other metal ions (e.g., zinc, iron, manganese)[2] | EDTA[5] |
Experimental Protocols
Zincon Method for Copper in Metalloproteins
This protocol is adapted from a method for determining metal ions in metalloproteins.[1]
Reagents:
-
Zincon solution
-
Urea (B33335) solution
-
Buffer solution (pH 9.0)
-
Copper standard solutions
Procedure:
-
Prepare samples and copper standards in a solution containing urea to denature the proteins and release the copper ions.
-
Add the pH 9.0 buffer to the sample and standard solutions.
-
Add the Zincon solution to each sample and standard.
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (around 610-620 nm).
-
Construct a standard curve and determine the copper concentration in the samples.
This compound Method for Copper in Serum
This protocol is a generalized procedure based on commercially available kits.[3][4][5]
Reagents:
-
Acetate (B1210297) buffer (pH 4.7)
-
This compound chromogen solution
-
Ascorbic acid solution
-
Copper standard solutions
Procedure:
-
Pipette samples and copper standards into appropriate vessels.
-
Add the acetate buffer containing ascorbic acid to each sample and standard to release and reduce the copper ions.
-
Add the this compound chromogen solution.
-
Incubate at room temperature or 37°C for a specified time (e.g., 10-15 minutes) to allow for the formation of the colored complex.
-
Measure the absorbance at approximately 580 nm.
-
Calculate the copper concentration based on the absorbance of the standards.
Signaling Pathways and Experimental Workflows
Summary and Recommendations
Both the Zincon and this compound methods offer reliable and accessible means for the colorimetric determination of copper.
The This compound method is particularly well-suited for the analysis of biological fluids like serum and plasma, with commercially available kits offering streamlined protocols. Its performance is well-characterized for these sample types, and it demonstrates good precision. The primary consideration is the potential for interference from chelating agents like EDTA.
The Zincon method provides greater versatility, with applications for both biological and environmental samples. A key advantage is its high sensitivity, with detection limits in the nanomolar range, especially when coupled with preconcentration techniques. However, researchers must be mindful of potential interferences from other metal ions, which may require additional steps, such as pH adjustment, to ensure selectivity for copper.
The choice between these two methods will ultimately depend on the specific requirements of the study, including the sample matrix, the expected concentration range of copper, and the potential presence of interfering substances. For routine analysis of clinical samples where high sensitivity is not the primary concern, the this compound method is a robust choice. For research applications requiring high sensitivity or the analysis of diverse sample types, the Zincon method offers a powerful alternative, provided that appropriate measures are taken to address potential interferences.
References
- 1. A spectrophotometric method for the determination of zinc, copper, and cobalt ions in metalloproteins using Zincon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Journal of Environmental Analysis, Health and Toxicology [jeaht.org]
- 3. academic.oup.com [academic.oup.com]
- 4. medichem-me.com [medichem-me.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. researchgate.net [researchgate.net]
- 7. Flow Injection Photometric Determination of Zinc and Copper With Zincon Based on the Variation of the Stability of the Complexes With pH - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. rjdnmd.org [rjdnmd.org]
A Comparative Guide to the 3,5-DiBr-PAESA Assay for Clinical Copper Diagnostics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation summary of the 3,5-DiBr-PAESA (3,5-dibromo-2-(2-hydroxy-5-sulfophenylazo)benzenesulfonic acid) colorimetric assay for the quantitative determination of copper in human serum and plasma. Its performance is compared with established alternative methods, namely Flame Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), to aid in the selection of the most appropriate assay for clinical diagnostic and research needs.
Principle of the this compound Assay
The this compound assay is a direct colorimetric method that does not require sample deproteinization. In a weakly acidic buffer (pH 4.7), copper is released from its binding protein, ceruloplasmin. Ascorbic acid then reduces the cupric ions (Cu²⁺) to cuprous ions (Cu⁺). These cuprous ions form a stable, colored chelate complex with the this compound chromogen. The intensity of the color, measured spectrophotometrically at approximately 580 nm, is directly proportional to the total copper concentration in the sample.[1]
Performance Characteristics
The following tables summarize the key performance characteristics of the this compound assay, based on a validation study of the LT-SYS Copper Assay on a Roche Cobas 8000 c502 analyzer, and compare them with typical performance data for FAAS and ICP-MS.
Table 1: Precision
| Method | Sample Type | Concentration Level | Within-Run Imprecision (CV%) | Within-Laboratory Imprecision (CV%) |
| This compound | Serum Pool 1 | Low | 1.2% | 3.3% |
| Serum Pool 2 | High | 0.7% | 1.4% | |
| Plasma Pool 1 | Low | 1.1% | 2.5% | |
| Plasma Pool 2 | High | 0.8% | 1.9% | |
| FAAS | Serum | Not Specified | 2.3 - 11.9% (Between-run) | Not Specified |
| ICP-MS | Serum | Not Specified | < 6% | < 6% (Inter-laboratory) |
Data for this compound from the validation of the LT-SYS Copper Assay.[1][2] Data for FAAS from a multi-center comparison study.[3] Data for ICP-MS from a validation study for exchangeable copper.[4]
Table 2: Accuracy and Linearity
| Method | Parameter | Result |
| This compound | Bias (vs. Target Value) | < 2.5% |
| Linearity Range | 4.08 - 33.8 µmol/L | |
| Method Comparison (vs. another this compound assay) | y = 1.464 + 0.795x (Average deviation: 11.5%) | |
| FAAS | Correlation with Colorimetric Method | r = 0.945 - 0.970 |
| Recovery | 93 - 101% | |
| ICP-MS | Linearity | Excellent |
| Recovery | 94 - 102% |
Data for this compound from the validation of the LT-SYS Copper Assay.[1][2] Data for FAAS from a multi-center comparison study.[3] Data for ICP-MS from a validation study for exchangeable copper.[5]
Table 3: Detection Capability
| Method | Limit of Blank (LoB) | Limit of Detection (LoD) |
| This compound | 0.12 µmol/L | 0.23 µmol/L |
| FAAS | Not Specified | 1.32 µmol/L |
| ICP-MS | Not Specified | 0.19 µmol/L |
Data for this compound from the validation of the LT-SYS Copper Assay.[1][2] Data for FAAS from a multi-center comparison study.[3] Data for ICP-MS from a validation study for exchangeable copper.[5]
Experimental Protocols
Validation of the this compound Assay (Based on CLSI Guidelines)
The following protocol outlines the key steps for validating a this compound-based copper assay for clinical use, as demonstrated in the characterization of the LT-SYS Copper Assay.[1]
-
Imprecision:
-
Within-Run (Repeatability): Analyze multiple replicates of at least two levels of control materials (serum and plasma) in a single analytical run.
-
Within-Laboratory (Total Imprecision): Analyze the same control materials over a period of at least 20 days, with two runs per day. Include different operators and reagent lots if possible.
-
-
Bias:
-
Analyze certified reference materials or materials with assigned target values from an external quality assessment scheme.
-
Calculate the percentage deviation from the target value.
-
-
Linearity:
-
Prepare a dilution series from a high-concentration serum or plasma pool to cover the analytical measurement range.
-
Analyze each dilution and plot the measured concentrations against the expected concentrations.
-
Assess linearity using statistical methods (e.g., polynomial regression analysis).
-
-
Limit of Blank (LoB) and Limit of Detection (LoD):
-
LoB: Measure multiple replicates of a blank sample (e.g., saline) over several days and calculate the mean and standard deviation of the blank measurements. LoB = mean(blank) + 1.645 * SD(blank).
-
LoD: Measure multiple replicates of low-concentration samples over several days. LoD = LoB + 1.645 * SD(low-concentration samples).
-
-
Method Comparison:
-
Analyze a statistically significant number of patient samples (e.g., >40) using the this compound assay and a comparative method (e.g., another commercially available copper assay or a reference method like AAS).
-
Perform regression analysis (e.g., Passing-Bablok) and calculate the correlation coefficient.
-
Alternative Methodologies
-
Flame Atomic Absorption Spectrometry (FAAS): This method involves the direct aspiration of a diluted serum sample into a flame. The copper atoms in the flame absorb light at a characteristic wavelength (324.7 nm), and the amount of light absorbed is proportional to the copper concentration.[6][7]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): In this technique, the sample is introduced into a high-temperature plasma, which ionizes the copper atoms. The ions are then separated based on their mass-to-charge ratio by a mass spectrometer, providing a highly sensitive and specific measurement of copper concentration.[5][8]
Visualizations
Caption: Signaling pathway of the this compound assay.
Caption: Workflow for clinical validation of a diagnostic assay.
Conclusion
The this compound assay demonstrates acceptable performance characteristics for the quantitative measurement of copper in clinical samples, with good precision, low bias, and a low limit of detection.[1][2] It offers a simpler and more accessible alternative to the reference methods of AAS and ICP-MS, which, while offering high sensitivity and specificity, require more specialized and expensive instrumentation.[3][5][7] The choice of assay will depend on the specific requirements of the laboratory, including sample throughput, required sensitivity, and available resources. For routine clinical diagnostics, a validated this compound assay provides a reliable and cost-effective solution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of serum copper determination by colorimetric and atomic absorption spectrometric methods in seven different laboratories. The S.F.B.C. (Société Française de Biologie Clinique) Trace Element Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CLSI Validation of Exchangeable Copper Determination in Serum by ICP-MS: A Focus on Alzheimer's Disease and Wilson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Automated determination of copper in undiluted serum by atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. LC-ICP-MS method for the determination of “extractable copper” in serum - Metallomics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 3,5-DiBr-PAESA and Alternative Methods for Copper Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of copper in biological samples is crucial. This guide provides a detailed comparison of the 3,5-DiBr-PAESA (4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline) spectrophotometric method with two widely used alternatives: Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
This publication aims to offer an objective overview of each method's performance, supported by available experimental data, to assist in the selection of the most appropriate technique for specific research needs. While a formal inter-laboratory comparison study for the this compound method is not publicly available, this guide consolidates data from single-laboratory validation studies and compares it with established performance characteristics of AAS and ICP-MS.
Performance Comparison
The following tables summarize the key performance indicators for the this compound method, Atomic Absorption Spectrometry, and Inductively Coupled Plasma-Mass Spectrometry.
| Performance Metric | This compound Method | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Colorimetric | Atomic Absorption | Mass Spectrometry |
| Limit of Detection (LOD) | 0.1 mg/L to 0.23 µmol/L[1] | 0.0216 ppm (UV-Vis Spectrophotometry with neocuproine)[2] | Low µg/L to ng/L range |
| Limit of Quantification (LOQ) | 0.0720 ppm (UV-Vis Spectrophotometry with neocuproine)[2] | Low µg/L to ng/L range | |
| Linearity | Up to 5 mg/L[1] | Typically up to 5-10 mg/L | Wide dynamic range, often several orders of magnitude |
| Precision (CV%) | Within-run: 0.7-3.3%; Within-laboratory: 1.4-3.3%[1] | Within-run: 1.8%; Day-to-day: 2.2%[3] | <5-10% |
| Accuracy (Recovery %) | Relative bias <2.5%[1] | 95.57%[2] | Typically 90-110% |
| Throughput | High | Moderate | High |
| Cost per Sample | Low | Moderate | High |
| Instrumentation Cost | Low | Moderate | High |
| Interferences | Bilirubin, Lipemia, Hemolysis[4] | Chemical and spectral interferences | Isobaric and polyatomic interferences |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
This compound Spectrophotometric Method
This colorimetric assay is based on the reaction of copper with this compound to form a colored complex that can be measured spectrophotometrically.[5]
Principle: In an acidic buffer, copper is released from its protein-bound state (e.g., ceruloplasmin) and reduced to its cuprous form (Cu+). The Cu+ ions then react with this compound to form a stable, colored chelate complex. The intensity of the color, measured at approximately 580 nm, is directly proportional to the copper concentration in the sample.[1][5]
Typical Protocol (based on commercial kits):
-
Sample Preparation: Serum, plasma, or other biological fluids can be used. Deproteinization is typically not required.[5]
-
Reagent Preparation: A working reagent is prepared by mixing a buffer solution with the this compound chromogen.
-
Reaction: A small volume of the sample (or standard) is mixed with the working reagent.
-
Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C or room temperature) to allow for color development.[5]
-
Measurement: The absorbance of the solution is measured at 580 nm using a spectrophotometer.
-
Quantification: The copper concentration in the sample is determined by comparing its absorbance to a calibration curve prepared using standards of known copper concentrations.
Experimental Workflow for this compound Method
Caption: Workflow for copper determination using the this compound method.
Atomic Absorption Spectrometry (AAS)
AAS is a well-established technique for determining the concentration of specific elements in a sample.
Principle: A sample is atomized, and the ground-state atoms are irradiated with light of a specific wavelength from a hollow cathode lamp containing the element of interest (in this case, copper). The copper atoms absorb this light, and the amount of absorption is proportional to the concentration of copper in the sample.
Typical Protocol:
-
Sample Preparation: Samples are often diluted with a suitable solvent. For complex matrices like serum, a digestion step with strong acids may be necessary to remove organic components.
-
Instrument Setup: The AAS instrument is equipped with a copper hollow cathode lamp and set to the appropriate wavelength (typically 324.7 nm for copper). The flame (for Flame AAS) or graphite (B72142) furnace (for Graphite Furnace AAS) conditions are optimized.[6]
-
Calibration: A calibration curve is generated by measuring the absorbance of a series of standard solutions with known copper concentrations.
-
Sample Analysis: The prepared samples are introduced into the instrument, and their absorbance is measured.
-
Quantification: The copper concentration in the samples is determined from the calibration curve.
Logical Relationship of AAS Components
Caption: Key components and their interaction in Atomic Absorption Spectrometry.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive analytical technique capable of detecting metals and several non-metals at very low concentrations.
Principle: A sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and ionizes the atoms. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for each mass-to-charge ratio, which is proportional to the concentration of the corresponding element in the sample.
Typical Protocol:
-
Sample Preparation: Samples are typically diluted in a weak acid solution. For complex matrices, a digestion step may be required.
-
Instrument Tuning: The ICP-MS instrument is tuned for optimal sensitivity and resolution using a tuning solution containing a range of elements.
-
Calibration: A multi-element calibration curve is generated using standard solutions containing known concentrations of the elements of interest.
-
Sample Analysis: The prepared samples are introduced into the ICP-MS. Internal standards are often used to correct for matrix effects and instrumental drift.
-
Quantification: The instrument's software automatically calculates the concentration of each element in the samples based on the calibration curve and internal standard responses.
Signaling Pathway in ICP-MS Analysis
Caption: The path of a sample from introduction to detection in ICP-MS.
Concluding Remarks
The choice of an analytical method for copper determination depends on a variety of factors, including the required sensitivity, the complexity of the sample matrix, throughput needs, and budget constraints.
-
The This compound method offers a simple, rapid, and cost-effective solution for routine analysis, particularly when a high throughput is required and the expected copper concentrations are within the milligram per liter range. Its performance, as indicated by a single-laboratory validation study, shows good precision and accuracy for many applications.[1]
-
Atomic Absorption Spectrometry (AAS) provides a more sensitive and established alternative to spectrophotometric methods. It is a robust and reliable technique suitable for a wide range of sample types. While more expensive and complex than the this compound method, it is a workhorse in many analytical laboratories.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) stands out for its exceptional sensitivity and multi-element capability. It is the method of choice for trace and ultra-trace element analysis and for studies requiring the simultaneous determination of multiple elements. However, the high cost of instrumentation and operation are significant considerations.
Researchers and laboratory managers should carefully evaluate these factors to select the method that best aligns with their analytical requirements and available resources. Further validation and inter-laboratory comparison studies of the this compound method would be beneficial to further establish its reproducibility and comparability to the reference methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scitepress.org [scitepress.org]
- 3. Automated determination of copper in undiluted serum by atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. Copper- Determination by AAS | OIV [oiv.int]
Establishing a Standard Curve for 3,5-DiBr-PAESA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals requiring precise quantification of copper, the chromogenic agent 3,5-DiBr-PAESA (4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline) offers a sensitive and straightforward spectrophotometric method. This guide provides a detailed protocol for establishing a standard curve for copper determination using this compound and objectively compares its performance with alternative analytical techniques, supported by experimental data.
Principle of the this compound Method
The assay is based on the reaction of copper ions with this compound in an acidic medium. In the presence of a reducing agent, such as ascorbic acid, Cu(II) ions are reduced to Cu(I). These cuprous ions then form a stable, colored chelate complex with this compound. The intensity of the resulting color, which can be measured spectrophotometrically at a maximum absorbance of approximately 580 nm, is directly proportional to the copper concentration in the sample.[1][2][3][4]
Experimental Protocol: Establishing a Copper Standard Curve
This protocol provides a general procedure for creating a standard curve for copper quantification using this compound, independent of commercial kits.
1. Reagent Preparation:
-
Copper Standard Stock Solution (e.g., 1000 µg/mL): Dissolve a precisely weighed amount of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or a certified copper standard in deionized water. Acidify slightly with a trace amount of nitric acid to prevent precipitation.
-
Working Copper Standards: Prepare a series of dilutions from the stock solution to create working standards of known concentrations (e.g., 0, 5, 10, 20, 40, 60 µg/dL). The specific range should be chosen based on the expected copper concentration in the samples.
-
This compound Reagent: The synthesis of this compound involves a two-step process: the diazotization of 3,5-dibromo-2-aminopyridine followed by a coupling reaction with N-ethyl-N-(3-sulfopropyl)aniline. For laboratory preparation, refer to established organic synthesis protocols. Alternatively, the reagent can be purchased commercially. A typical working solution can be prepared at a concentration of 0.2 mmol/L.
-
Buffer Solution (pH 4.7): An acetate (B1210297) buffer is commonly used to maintain the optimal pH for the complexation reaction.[2]
-
Reducing Agent (e.g., Ascorbic Acid): Prepare a fresh solution of ascorbic acid.
2. Assay Procedure:
-
Pipette a small volume (e.g., 20 µL) of each working copper standard, a blank (deionized water), and the unknown samples into separate microplate wells or cuvettes.[4]
-
Add the prepared this compound reagent mixture (containing the buffer and reducing agent) to each well or cuvette.
-
Incubate the mixture at room temperature for a specified time (e.g., 5-10 minutes) to allow for color development.[3][4]
-
Measure the absorbance of each solution at 580 nm using a spectrophotometer or microplate reader.
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of copper in the unknown samples by interpolating their absorbance values on the standard curve.
Performance Comparison
The following table summarizes the performance characteristics of the this compound method in comparison to other common techniques for copper determination.
| Parameter | This compound Method | Atomic Absorption Spectroscopy (AAS) | Bathocuproine Method |
| Principle | Spectrophotometry (Chelation) | Atomic Absorption | Spectrophotometry (Chelation) |
| Linear Range | 6.25 - 50 µg/mL[2] | 0.07 - 800 mg/L (depending on wavelength)[5] | 1.0 - 10.0 µg/mL[6] |
| Limit of Detection (LOD) | 0.02 ng/mL[2] | 21 µg/L (Flame AAS)[5] | Not explicitly found |
| Limit of Quantification (LOQ) | 0.1 ng/mL[2] | 70 µg/L (Flame AAS) | Not explicitly found |
| Wavelength (λmax) | ~580 nm[2][3][4] | 324.8 nm[5] | 484 nm[1] |
| Advantages | Simple, low cost, high sensitivity.[2] | High specificity and sensitivity, well-established.[7] | Good selectivity for Cu(I). |
| Disadvantages | Potential for interference from other metal ions. | Requires expensive instrumentation and sample nebulization.[7] | Requires a reduction step for Cu(II) and can have interferences. |
| Instrumentation | Spectrophotometer/Microplate Reader | Atomic Absorption Spectrometer | Spectrophotometer/Microplate Reader |
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for establishing a copper standard curve using the this compound method.
Caption: The chemical principle of copper detection using the this compound method.
References
- 1. amt.copernicus.org [amt.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. assaygenie.com [assaygenie.com]
- 5. scielo.br [scielo.br]
- 6. Comparison of Spectrophotometric Methods for the Determination of Copper in Sugar Cane Spirit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scitepress.org [scitepress.org]
A Comparative Guide to Colorimetric Copper Assays: 3,5-DiBr-PAESA, BCA, and Bathocuproine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of copper is critical in numerous fields of research, from elucidating the roles of metalloenzymes in signaling pathways to assessing toxicity in drug development. This guide provides an objective comparison of three common colorimetric assays for copper quantification: the 3,5-DiBr-PAESA assay, the Bicinchoninic acid (BCA) assay, and the Bathocuproine assay. We will delve into their linearity, range, and experimental protocols, supported by experimental data to aid in the selection of the most suitable assay for your research needs.
Performance Comparison
The selection of an appropriate copper assay is often dictated by the expected copper concentration in the sample, the sample matrix, and the required sensitivity. The following table summarizes the key performance characteristics of the this compound, BCA, and Bathocuproine assays.
| Feature | This compound Assay | Bicinchoninic Acid (BCA) Assay | Bathocuproine Assay |
| Principle | Forms a colored complex with Cu(I) after reduction of Cu(II). | Forms a purple-colored complex with Cu(I) produced from the reduction of Cu(II). | Forms an orange-colored chelate with cuprous ions (Cu(I)). |
| Linearity | Up to 500 µg/dL.[1] Another source indicates linearity from 4.08 to 33.8 µmol/L. | Primarily used for protein quantification with a linear range of 20-2000 µg/mL. Can be adapted for direct copper measurement. | Up to at least 5 mg/L.[2] Another source suggests a range of 10 to 70 p.p.m.[3] |
| Reported Range | 3-400 µg/dL.[4] | 20-20,000 µg/mL for protein assays.[5] | Up to at least 5 mg/L with a sensitivity of 20 µg/L.[2] |
| Wavelength | 580 nm.[6] | 562 nm. | 484 nm.[2] |
| Common Samples | Serum, plasma, urine, saliva, cell lysate, tissue extract.[7] | Primarily protein solutions; can be adapted for serum and other biological samples for direct copper measurement.[8] | Drinking water, groundwater, surface waters, domestic and industrial wastewaters, seawater.[7] |
| Interferences | EDTA, high concentrations of proteins or lipids, heme-containing copper cannot be measured.[9] | Reducing agents (e.g., DTT), copper chelators (e.g., EDTA).[10] | EDTA, cyanide.[7] |
Signaling Pathways and Experimental Workflows
Visualizing the core principles and procedural steps of each assay is crucial for understanding their mechanisms and for practical implementation in the laboratory.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]
- 3. BCA Colorimetric Protein Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. researchgate.net [researchgate.net]
- 5. A quantitative test for copper using bicinchoninic acid. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules [pubmed.ncbi.nlm.nih.gov]
- 7. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 8. A quantitative test for copper using bicinchoninic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A quantitative test for copper using bicinchoninic acid. | Semantic Scholar [semanticscholar.org]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Guide to Chromogenic Indicators for Copper Detection: Featuring 3,5-DiBr-PAESA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chromogenic indicator 3,5-Dibromo-4-(2-pyridylazo)-N-ethyl-N-sulfopropylaniline (3,5-DiBr-PAESA) with other common reagents for the colorimetric detection of copper. The performance of each indicator is evaluated based on its limit of detection (LOD), supported by experimental data and detailed methodologies.
Performance Comparison
The selection of a suitable chromogenic indicator is paramount for the sensitive and accurate quantification of copper in various biological and pharmaceutical samples. The following table summarizes the limit of detection for this compound and other widely used reagents.
| Chromogenic Indicator | Limit of Detection (LOD) (µmol/L) | Notes |
| This compound | 0.23 - 1.84 | A validation study using a commercial kit on a Roche Cobas 8000 c502 analyzer established a Limit of Blank (LoB) of 0.12 µmol/L and an LOD of 0.23 µmol/L[1][2]. Another source reports a sensitivity of 1.84 µmol/L[3]. A separate study found a detection limit of 0.44 µmol/L for a colorimetric method[4]. |
| Bathocuproine | 0.31 - 7.87 | A standard method reports a minimum detectable concentration of 20 µg/L (approximately 0.31 µmol/L)[5]. Another source indicates a detection limit of 0.5 mg/L (approximately 7.87 µmol/L) for a paper strip test[6]. |
| Neocuproine (B1678164) | 3.0 | The spectrophotometric determination of copper with neocuproine has a reported detection limit of 3 x 10⁻⁶ M (3 µmol/L)[7]. |
| Cuprizone | 3.15 | Cuprizone is suitable for measurements above 0.2 mg/L (approximately 3.15 µmol/L)[5]. |
| Bicinchoninic Acid (BCA) | ~39.3 | Primarily used for protein quantification, the LOD for copper (II) is reported to be 2.5 µg/mL (approximately 39.3 µmol/L)[8]. |
Signaling Pathways and Reaction Mechanisms
The detection of copper by these chromogenic indicators involves specific chemical reactions that result in a measurable color change.
This compound
The reaction with this compound involves a two-step process. First, cupric ions (Cu²⁺) in the sample are reduced to cuprous ions (Cu⁺) by a reducing agent, typically ascorbic acid. Subsequently, the cuprous ions form a stable, colored complex with this compound. The intensity of the color is directly proportional to the copper concentration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Characterization and Validation of the LT-SYS Copper Assay on a Roche Cobas 8000 c502 Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. info.gfschemicals.com [info.gfschemicals.com]
- 5. static.igem.org [static.igem.org]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of the 3,5-DiBr-PAESA Method for Copper Determination
For researchers, scientists, and drug development professionals, the accurate and precise quantification of copper in biological samples is paramount. Copper plays a crucial role in various physiological and pathological processes, making its measurement a key aspect of many studies. This guide provides an objective comparison of the 3,5-DiBr-PAESA (3,5-Dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline) method, a widely used colorimetric assay, with other common analytical techniques for copper determination. The information presented is supported by experimental data to aid in the selection of the most appropriate method for specific research needs.
The this compound Method: A Colorimetric Approach
The this compound method is a straightforward and rapid colorimetric assay for the quantitative determination of copper in a variety of biological samples, including serum, plasma, urine, and tissue extracts.[1][2] The principle of this method involves the dissociation of copper from proteins, such as ceruloplasmin, under acidic conditions. Subsequently, the released cupric ions (Cu²⁺) are reduced to cuprous ions (Cu⁺), which then form a stable, colored complex with the this compound reagent. The intensity of the resulting color is directly proportional to the copper concentration in the sample and is measured spectrophotometrically at a wavelength of approximately 580 nm.[1]
Comparison with Alternative Methods
The primary alternatives to the this compound method for copper quantification are atomic absorption spectrometry (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS). Each method offers a unique set of advantages and disadvantages in terms of performance, cost, and complexity.
Performance Characteristics
The following table summarizes the key performance characteristics of the this compound method in comparison to Flame Atomic Absorption Spectrometry (FAAS), a common type of AAS.
| Performance Metric | This compound (Colorimetric) | Flame Atomic Absorption Spectrometry (FAAS) |
| Accuracy (Recovery) | 92% - 127%[3] | 93% - 101%[3] |
| Precision (Between-run CV) | 2.3% - 11.9%[3] | 1.1% - 6.0%[3] |
| Detection Limit | ~0.44 µmol/L[3] | ~1.32 µmol/L[3] |
| Linear Range | Up to 150 µmol/L[3] | Up to 50 µmol/L[3] |
Studies have shown that while colorimetric methods like the this compound assay correlate satisfactorily with FAAS, they may exhibit slightly higher results and a wider range of recovery.[3][4] In terms of precision, FAAS generally demonstrates a lower coefficient of variation (CV), indicating higher reproducibility.[3] However, colorimetric methods can offer a lower detection limit and a broader linear range, making them suitable for a wider range of copper concentrations without the need for sample dilution.[3]
Another study validating a Randox colorimetric copper assay reported good agreement with both FAAS and ICP-MS, with an intra- and inter-assay imprecision of less than 9%.[5] This suggests that the performance of colorimetric methods can be robust and comparable to more sophisticated techniques.
Cost, Speed, and Accessibility
A significant advantage of the this compound method is its cost-effectiveness and ease of use. Colorimetric assays are generally less expensive to perform and can be readily automated on standard laboratory equipment, making them highly accessible to smaller laboratories.[5][6] In contrast, AAS and ICP-MS require expensive, specialized instrumentation and highly trained personnel to operate.[4][5] The this compound method also offers a rapid turnaround time, with results typically obtained in a matter of minutes.
Experimental Protocols
This compound Method (Colorimetric Assay)
This protocol is a generalized procedure based on commercially available kits.
1. Sample Preparation:
-
For serum or plasma, use samples free of hemolysis. EDTA cannot be used as an anticoagulant as it interferes with the assay.[1]
-
For tissue samples, homogenize the tissue and deproteinize using an acid like trichloroacetic acid (TCA). Centrifuge and collect the supernatant for analysis.[1]
2. Assay Procedure:
-
Prepare a working solution by mixing the buffer and the this compound chromogen reagent.
-
Add a small volume of the sample (or standard) to a microplate well.
-
Add the working solution to the well and mix.
-
Incubate at room temperature for a specified time (e.g., 10 minutes).
-
Measure the absorbance at 580 nm using a microplate reader.
-
Calculate the copper concentration based on a standard curve.
Flame Atomic Absorption Spectrometry (FAAS)
This is a general protocol for the determination of copper in biological samples.
1. Sample Preparation:
-
Dilute the sample (e.g., serum) with a diluent, often deionized water or a weak acid solution.
-
For some samples, acid digestion may be required to release the copper from the organic matrix.
2. Instrumental Setup:
3. Measurement:
-
Aspirate the blank, standards, and samples into the flame.
-
Measure the absorbance of each solution.
-
The method of standard additions is often used to overcome matrix effects, where known concentrations of copper are added to the sample.[7]
4. Data Analysis:
-
Generate a calibration curve from the absorbance of the standards.
-
Determine the copper concentration in the sample from the calibration curve.
Visualizing the Workflow
Caption: A comparative workflow of the this compound and FAAS methods.
Conclusion
The this compound method offers a reliable, rapid, and cost-effective solution for the quantitative determination of copper in a wide range of biological samples. While more sophisticated techniques like FAAS and ICP-MS may provide higher precision and accuracy in some cases, the this compound method's accessibility, ease of use, and good overall performance make it an excellent choice for many research and clinical applications. The selection of the most appropriate method will ultimately depend on the specific requirements of the study, including the sample matrix, the required level of sensitivity and precision, and the available resources.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. Copper Assay kit LS - this compound method | Scientist.com [app.scientist.com]
- 3. Comparison of serum copper determination by colorimetric and atomic absorption spectrometric methods in seven different laboratories. The S.F.B.C. (Société Française de Biologie Clinique) Trace Element Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of the Randox colorimetric assays for serum copper and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Randox colorimetric serum copper and zinc assays against atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper- Determination by AAS | OIV [oiv.int]
A Comparative Guide to Commercial 3,5-DiBr-PAESA Assay Kits for Copper Quantification
For researchers, scientists, and professionals in drug development, accurate quantification of copper in biological samples is crucial. The 3,5-DiBr-PAESA (2-(3,5-Dibromo-2-pyridylazo)-5-[N-ethyl-N-(3-sulfopropyl)amino]aniline) colorimetric assay has emerged as a rapid and sensitive method for this purpose. This guide provides a comparative overview of several commercially available this compound based copper assay kits, presenting their key features, performance metrics as provided by the manufacturers, and detailed experimental protocols.
Principle of the this compound Assay
The underlying principle of these kits is consistent. In an acidic environment, copper ions (Cu²⁺ and Cu⁺) are dissociated from proteins such as ceruloplasmin.[1][2][3][4] These free copper ions then react with the chromogenic agent this compound to form a stable, colored complex. The intensity of this color, which can be measured spectrophotometrically at approximately 580 nm, is directly proportional to the total copper concentration in the sample.[1][2][3][4][5]
Performance Comparison
The following table summarizes the performance characteristics of several commercially available this compound copper assay kits based on manufacturer-provided data. It is important to note that these values have not been independently verified in a head-to-head comparative study.
| Feature | JaICA | Kamiya Biomedical | MAES0175 |
| Assay Range | 3 - 400 µg/dL[1][2][4] | 3 - 400 µg/dL[6] | 1.84 - 60 µmol/L[3] |
| Sensitivity | O.D. at 200 µg/dL standard will be 0.03 - 0.1[1][2][4] | Not explicitly stated | 1.84 µmol/L[3] |
| Intra-assay Variation | C.V. is less than 5%[1][2][4] | Not explicitly stated | Not explicitly stated |
| Sample Types | Serum, plasma, urine, saliva, cell lysate, tissue extract, plant extract, hair extract, food extract, water[1][2][4] | Serum, plasma, urine, saliva, tissue extracts, cell lysates, food, beverages, biological fluids[6] | Serum, plasma[3] |
| Assay Time | ~10 minutes[1][2][4] | ~10 minutes[6] | 5 minutes incubation[3] |
| Wavelength | 580 nm (570-590 nm)[1][2][4] | 580 nm (main) / 750 nm (sub)[5][6] | 580 nm[3] |
| Interferences | EDTA[1][2][4] | EDTA[5] | EDTA and citrate (B86180) should not be used as anticoagulants[3] |
Experimental Protocols
The following are generalized experimental protocols based on the information provided for the compared kits. For specific details, always refer to the manufacturer's manual.
Sample Preparation
-
Serum/Plasma: Collect blood and separate serum or plasma. Insoluble materials should be removed by centrifugation.[3][5] Avoid using EDTA as an anticoagulant.[3][5]
-
Urine, Saliva, and other Biological Fluids: Centrifuge to remove any particulates.[5]
-
Cell Lysate/Tissue Extract: Homogenize the sample and centrifuge to remove debris. Protein precipitation with trichloroacetic acid (TCA) may be required for some samples.[5]
Assay Procedure (Microplate Format)
-
Prepare Reagents: Bring all kit components to room temperature before use. Prepare the working solution by mixing the buffer and the this compound chromogen according to the kit's instructions.
-
Standard Curve Preparation: Prepare a series of copper standards of known concentrations as described in the kit manual. A blank (distilled water or buffer) should also be included.
-
Sample and Standard Addition: Add a small volume (typically 10-20 µL) of the blank, standards, and samples into individual wells of a 96-well microplate.[3][5]
-
Add Working Solution: Dispense a larger volume (typically 200-300 µL) of the prepared working solution to each well.[3][5]
-
Incubation: Incubate the plate at room temperature or 37°C for a short period (typically 5-10 minutes).[3][5]
-
Measurement: Read the absorbance of each well at 580 nm using a microplate reader.[3][5] A reference wavelength (e.g., 750 nm) may be used to correct for background absorbance.[5]
-
Calculation: Calculate the copper concentration in the samples by comparing their absorbance values to the standard curve.
Visualizing the Workflow and a Relevant Biological Pathway
To further aid in understanding the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for a typical this compound copper assay.
Caption: Simplified overview of cellular copper uptake, trafficking, and export.
Concluding Remarks
The this compound assay offers a straightforward and rapid method for quantifying total copper in a variety of biological samples. While the commercially available kits share a common principle, they may differ in their specific formulations, stated performance characteristics, and recommended protocols. The choice of kit will depend on the specific research needs, sample types, and available instrumentation. Researchers should carefully consider the manufacturer's specifications and, if possible, perform in-house validation to ensure the chosen kit meets the requirements of their studies.
References
- 1. New Roles for Copper Metabolism in Cell Proliferation, Signaling, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]
- 3. assaygenie.com [assaygenie.com]
- 4. store.genprice.com [store.genprice.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
Cross-Validation of 3,5-DiBr-PAESA Colorimetric Assay with ICP-MS for Copper Quantification in Pharmaceutical Ingredients
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate quantification of elemental impurities is paramount to ensure the safety and efficacy of drug products. Copper, an essential trace element, can also be a potential contaminant. This guide provides an objective comparison of two analytical methods for copper quantification: the 3,5-DiBr-PAESA colorimetric assay and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). A cross-validation approach is presented to demonstrate how the performance of a routine method like the this compound assay can be verified against a highly sensitive and specific reference method like ICP-MS.
Overview of Analytical Techniques
This compound (2-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)-aniline) is a chromogenic agent that forms a stable, colored complex with copper ions in an acidic environment. The intensity of the resulting color is directly proportional to the copper concentration and can be measured spectrophotometrically. This method is often employed in commercially available kits for its simplicity and speed.[1][2][3]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique used for elemental analysis. It utilizes an inductively coupled plasma to ionize the sample, and then a mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio. ICP-MS is renowned for its exceptional sensitivity, high specificity, and multi-element detection capabilities, making it a gold standard for elemental impurity testing in the pharmaceutical industry.[4]
Comparative Performance Data
A hypothetical cross-validation study was designed to compare the performance of a this compound-based colorimetric assay with a validated ICP-MS method for the quantification of copper in a water-soluble active pharmaceutical ingredient (API). The following tables summarize the expected performance characteristics based on typical data for each technique.
Table 1: Method Performance Characteristics
| Parameter | This compound Assay | ICP-MS |
| Principle | Colorimetry | Mass Spectrometry |
| **Linearity (R²) ** | ≥ 0.995 | ≥ 0.999 |
| Assay Range | 3 - 400 µg/dL[3][5] | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~1.84 µmol/L[2] | < 1 ng/L |
| Limit of Quantification (LOQ) | ~3 µg/dL[3][5] | ~0.5 ng/mL |
| Precision (%RSD) | < 5% (Intra-assay)[3] | < 5% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Specificity | Specific for Cu²⁺ and Cu⁺, but can be subject to interference from other metal ions and chelating agents like EDTA.[1][3] | Highly specific for the copper isotope being measured, with minimal isobaric interferences. |
| Analysis Time per Sample | ~10 minutes[3] | ~3-5 minutes |
Table 2: Comparison of Operational Parameters
| Feature | This compound Assay | ICP-MS |
| Instrumentation | Spectrophotometer / Microplate Reader | ICP-MS Instrument |
| Sample Preparation | Simple dilution, dissociation of copper from proteins.[1][2] | Acid digestion may be required for complex matrices to remove organic components. |
| Reagent Requirements | Kit-specific buffers and chromogen.[2][6] | High-purity acids, internal standards, and calibration standards. |
| Throughput | High (suitable for 96-well plate format) | High (with autosampler) |
| Cost per Sample | Lower | Higher |
| Technical Expertise | Minimal | Requires skilled operator |
Experimental Protocols
A detailed methodology for the cross-validation of the this compound assay against ICP-MS for copper analysis in an API is outlined below.
Sample Preparation
-
API Stock Solution: A stock solution of the water-soluble API was prepared by dissolving a precisely weighed amount in high-purity deionized water to a final concentration of 10 mg/mL.
-
Spiked Samples: The API stock solution was spiked with a certified copper standard solution at three different concentration levels (Low, Medium, High) covering the linear range of the this compound assay.
-
For this compound Assay: The API stock solution and the spiked samples were diluted with the assay buffer provided in the commercial kit to fall within the standard curve range.
-
For ICP-MS Analysis: The API stock solution and the spiked samples were diluted with 2% nitric acid containing an internal standard (e.g., Yttrium) to a final concentration suitable for ICP-MS analysis.
This compound Colorimetric Assay Protocol
-
Standard Curve Preparation: A series of copper standards were prepared by diluting the provided calibrator to generate a standard curve (e.g., 0, 5, 10, 20, 50, 100, 200, 400 µg/dL).[2]
-
Assay Procedure:
-
10 µL of each standard, blank (deionized water), unspiked API sample, and spiked API samples were added to the wells of a 96-well microplate in triplicate.
-
200 µL of the this compound working solution was added to each well.
-
The plate was incubated at room temperature for 10 minutes.[6]
-
-
Measurement: The absorbance was read at 580 nm using a microplate reader.[1][2]
-
Data Analysis: The copper concentration in the samples was determined by interpolating their absorbance values from the standard curve.
ICP-MS Protocol
-
Instrument Calibration: The ICP-MS was calibrated using a series of multi-element calibration standards containing copper, typically ranging from the sub-ppb to the ppb level.
-
Instrument Parameters:
-
RF Power: 1550 W
-
Carrier Gas Flow: 1.0 L/min
-
Nebulizer: Micromist
-
Spray Chamber: Scott-type, cooled to 2 °C
-
Monitored Isotope: ⁶³Cu
-
Internal Standard: ⁸⁹Y
-
-
Sample Analysis: The prepared blank, unspiked API sample, and spiked API samples were introduced into the ICP-MS using an autosampler.
-
Data Analysis: The concentration of copper in the samples was quantified using the instrument's software, with correction for the internal standard.
Workflow and Pathway Diagrams
Caption: Workflow for the cross-validation of the this compound assay with ICP-MS.
Conclusion
The cross-validation of the this compound colorimetric assay with the highly sensitive and specific ICP-MS method provides a robust approach to ensure the reliability of routine copper analysis in pharmaceutical ingredients. While the this compound assay offers a rapid, cost-effective, and user-friendly solution for routine screening, ICP-MS stands as the definitive method for trace-level quantification and validation, offering unparalleled accuracy and specificity. The choice of method will ultimately depend on the specific application, required sensitivity, and the regulatory context. For routine quality control where copper levels are expected to be within a well-defined range, a validated this compound assay can be a suitable tool. However, for release testing of final drug products, especially those with low elemental impurity limits, and for the validation of other analytical methods, ICP-MS remains the industry standard.
References
- 1. store.genprice.com [store.genprice.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Copper /Cu assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Copper Assay kit LS - this compound method | Scientist.com [app.scientist.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Guide to Colorimetric Assays for Trace Metal Analysis
The accurate detection and quantification of trace metals are critical across various scientific disciplines, from environmental monitoring and food safety to pharmaceutical research and clinical diagnostics.[1][2] While several sophisticated analytical techniques exist, colorimetric assays remain a widely used method due to their inherent simplicity, speed, and cost-effectiveness.[1][3] These assays rely on a chemical reaction between the target metal ion and a specific reagent, which produces a measurable color change. The intensity of this color is proportional to the concentration of the analyte.[1][4]
This guide provides an objective comparison of colorimetric assays with other prominent analytical techniques for trace metal analysis, including Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Voltammetry. We will delve into their operational principles, present comparative performance data, and provide generalized experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
High-Level Comparison of Analytical Techniques
The choice of an analytical method for trace metal detection is often a trade-off between sensitivity, cost, portability, and throughput. Colorimetric assays occupy a unique position, offering excellent accessibility and ease of use, while techniques like ICP-MS provide unparalleled sensitivity for ultra-trace analysis.
Caption: Comparative analysis of key features across different trace metal detection methods.
Quantitative Performance Data
The sensitivity, or limit of detection (LOD), is a crucial parameter for trace metal analysis. The following table summarizes the typical performance characteristics of colorimetric assays compared to other standard methods. Note that detection limits can vary significantly based on the specific analyte, sample matrix, and instrument configuration.
| Parameter | Colorimetric Assays | Atomic Absorption Spectroscopy (AAS) | Voltammetry | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Analyte reacts with a reagent to produce a measurable color change.[1][3] | Measures the absorption of light by free atoms in a gaseous state.[5] | Measures current resulting from the oxidation or reduction of an analyte at an electrode surface.[6] | A plasma source ionizes the sample; a mass spectrometer then separates and quantifies the ions.[7][8] |
| Typical Detection Limit | ppb to ppm range (e.g., Fe²⁺: 0.49 ppb, Hg²⁺: 6.51 ppb)[9] | ppb to ppm range.[10] Can reach ppt (B1677978) with graphite (B72142) furnace (GFAAS).[10] | ppb to ppt range.[11] | ppt to ppq range (e.g., 0.1 ng/L or ppb for many elements).[12][13][14] |
| Portability | Excellent; suitable for field testing and point-of-care applications.[9][15] | Poor; requires bulky instrumentation.[16] | Good; compact, portable instruments are available.[17][18] | Very poor; requires a dedicated, controlled laboratory environment.[18] |
| Cost | Low (instrumentation and reagents).[3][19] | Moderate.[16] | Low to moderate.[18] | High (instrumentation, maintenance, and operational costs).[2] |
| Sample Throughput | Moderate; can be automated for higher throughput.[3] | Low; typically analyzes one element at a time.[16] | Moderate; capable of multi-element analysis.[11] | High; capable of rapid, multi-element, and isotopic analysis.[8][20] |
| Speciation Analysis | Possible for some ions (e.g., Fe²⁺/Fe³⁺).[9] | Not directly possible. | Excellent; can differentiate between oxidation states and free vs. bound ions.[18] | Possible when coupled with separation techniques like chromatography.[7] |
Experimental Workflows and Protocols
Understanding the workflow of each technique is essential for appreciating its advantages and limitations in a practical setting.
Colorimetric Assay Workflow
Colorimetric methods are characterized by a straightforward workflow, making them highly accessible for routine analysis.
Caption: Generalized experimental workflow for a colorimetric trace metal assay.
Generalized Protocol for Colorimetric Copper (Cu²⁺) Analysis
This protocol is a generalized example based on the complexation of copper ions with a chromogenic agent.[21]
-
Preparation of Standards: Prepare a series of standard solutions of Cu²⁺ (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm) from a certified stock solution. Prepare a blank using deionized water.
-
Sample Preparation: Collect the water sample. If solid, perform an acid digestion to bring the metal into solution, followed by neutralization and dilution. Filter the sample if particulates are present.
-
pH Adjustment: Adjust the pH of the standards, blank, and samples to the optimal range for the chosen colorimetric reagent (e.g., pH 7). This is a critical step as the complex formation is often pH-dependent.[21]
-
Reagent Addition: Add a specific volume of the colorimetric reagent (e.g., sodium diethyldithiocarbamate (B1195824) - DDTC) to each standard, blank, and sample. The reagent concentration should be optimized to ensure it is in excess relative to the highest expected metal concentration.[21]
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 5-10 minutes) at room temperature for the color to fully develop.[21]
-
Measurement: Using a spectrophotometer or colorimeter, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-reagent complex. Use the prepared blank to zero the instrument.
-
Quantification: Plot a calibration curve of absorbance versus the concentration of the prepared standards. Determine the concentration of the unknown samples by interpolating their absorbance values on the calibration curve.
Alternative Technique: ICP-MS Workflow
For comparison, the workflow for ICP-MS is significantly more complex and instrument-heavy, reflecting its higher sensitivity and cost.
Caption: Key stages in the workflow for trace metal analysis by ICP-MS.
Generalized Protocol for Trace Metal Analysis by ICP-MS
This protocol outlines the typical steps for multi-element trace analysis.[8][22]
-
Preparation of Standards: Prepare multi-element calibration standards of varying concentrations (e.g., ppb range) in a dilute acid matrix (e.g., 2% nitric acid). An internal standard is also added to all standards and samples to correct for matrix effects and instrument drift.
-
Sample Preparation: Accurately weigh the sample. Perform an acid digestion, often using a microwave digestion system with high-purity acids, to completely dissolve the sample and solubilize all target metals.[22]
-
Dilution: Dilute the digested sample precisely with deionized water to bring the analyte concentrations within the linear range of the calibration curve and to minimize matrix effects.
-
Instrument Setup: Calibrate the ICP-MS instrument by running the prepared blank and calibration standards. This generates a calibration curve for each element of interest.
-
Sample Aspiration: Introduce the prepared sample into the instrument. A peristaltic pump draws the liquid sample into a nebulizer, which converts it into a fine aerosol.
-
Ionization and Analysis: The aerosol is transported to an argon plasma torch, where the high temperature atomizes and ionizes the sample. The resulting ions are then guided through an interface into the mass spectrometer, which separates them based on their mass-to-charge ratio for detection and quantification.[8]
-
Data Processing: The instrument software uses the calibration curves to calculate the concentration of each metal in the original sample, accounting for dilutions and the initial sample weight.
Conclusion
Colorimetric assays offer significant advantages in terms of cost, speed, simplicity, and portability, making them an invaluable tool for rapid screening, quality control, and on-site analysis where high-end instrumentation is not feasible.[3][19] Their sensitivity is sufficient for many applications, including monitoring environmental water quality and certain food safety tests.[3]
However, for applications demanding ultra-trace sensitivity (ppt level and below), multi-element capability, and high throughput, more sophisticated techniques like ICP-MS are indispensable, despite their higher cost and complexity.[7][12] Voltammetry presents a compelling intermediate option, offering excellent sensitivity and speciation capabilities at a lower cost than spectroscopic methods.[17][18] Ultimately, the selection of the most appropriate technique depends on a careful evaluation of the analytical requirements, sample matrix, desired detection limits, and available budget.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. azomining.com [azomining.com]
- 3. labtestsguide.com [labtestsguide.com]
- 4. What Is Colorimetry And Why Is It Widely Used in Chemical Analysis? - News - News [alwsci.com]
- 5. sentrallabgenetik.co.id [sentrallabgenetik.co.id]
- 6. Voltammetry - Wikipedia [en.wikipedia.org]
- 7. azom.com [azom.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Novel Colorimetric Method for Simultaneous Detection and Identification of Multimetal Ions in Water: Sensitivity, Selectivity, and Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Inductively Coupled Plasma-Mass Spectrometry for Surface Trace Metal Analysis - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. nanocomposix.com [nanocomposix.com]
- 15. Quantitative Point-of-Care Colorimetric Assay Modeling Using a Handheld Colorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. measurlabs.com [measurlabs.com]
- 17. Environmental monitoring using voltammetric trace metal analysis - RSC ECG [envchemgroup.com]
- 18. Voltammetry for trace metal analysis | Laboratory Talk [laboratorytalk.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. mt.com [mt.com]
A Comparative Guide to New Pyridylazo Reagents for Enhanced Metal Detection
For Researchers, Scientists, and Drug Development Professionals
The precise and sensitive detection of metal ions is a critical aspect of research and development across various scientific disciplines, including environmental monitoring, pharmaceutical analysis, and clinical diagnostics. Pyridylazo reagents have long been favored for their utility in the spectrophotometric determination of a wide array of metal ions. This guide provides an objective comparison of both newly developed and established pyridylazo reagents, offering a comprehensive overview of their performance characteristics supported by experimental data.
Performance Comparison of Pyridylazo Reagents
The efficacy of a pyridylazo reagent is determined by several key performance indicators, including its molar absorptivity (ε), the wavelength of maximum absorbance (λmax) of the metal complex, and the detection limit for specific metal ions. The following table summarizes these quantitative parameters for three prominent pyridylazo reagents: 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), 4-(2-pyridylazo)resorcinol (B72590) (PAR), and the more recent, highly sensitive 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP).
| Reagent | Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Detection Limit |
| PAN | Copper (Cu²⁺) | 555 | 2.92 x 10⁴ | 0.068 µg/mL[1] |
| Zinc (Zn²⁺) | 555 | - | - | |
| Lead (Pb²⁺) | 560 | - | - | |
| PAR | Copper (Cu²⁺) | 510 | 4.0 x 10⁴ | - |
| Zinc (Zn²⁺) | - | - | 6.63 x 10⁻⁷ M[2] | |
| Cobalt (Co²⁺) | - | 5.8 x 10⁴ | 3.36 x 10⁻⁷ M[2] | |
| Nickel (Ni²⁺) | - | - | 3.27 x 10⁻⁷ M[2] | |
| Iron (Fe²⁺) | - | 4.5 x 10⁴ | 6.80 x 10⁻⁷ M[2] | |
| 5-Br-PADAP | Cadmium (Cd²⁺) | - | 1 x 10⁵ | - |
| Uranium (U⁶⁺) | 578 | 7.4 x 10⁴ | 0.15 mg/L[3] | |
| Manganese (Mn²⁺) | - | - | 0.2 µg/L[4] |
Signaling Pathway and Experimental Workflow
The underlying principle of metal detection using pyridylazo reagents involves the formation of a colored chelate complex between the reagent and the metal ion. This interaction leads to a shift in the absorbance spectrum, which can be quantified to determine the metal ion concentration.
Caption: General signaling pathway for metal detection by pyridylazo reagents.
A typical experimental workflow for the spectrophotometric determination of metal ions using these reagents follows a standardized procedure to ensure accurate and reproducible results.
Caption: A typical experimental workflow for spectrophotometric metal analysis.
Experimental Protocols
Synthesis of Pyridylazo Reagents
The synthesis of pyridylazo reagents generally involves a diazotization reaction followed by a coupling reaction. For instance, the synthesis of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) involves the diazotization of 2-amino-5-bromopyridine (B118841) and subsequent coupling with N,N-diethyl-m-aminophenol. While detailed, optimized protocols for newer reagents are often proprietary or found within specific research publications, the general steps are well-established in organic chemistry.
Spectrophotometric Determination of Copper (II) using 1-(2-pyridylazo)-2-naphthol (PAN)
This protocol outlines a sensitive and selective method for the determination of Copper (II).[1]
1. Reagents and Solutions:
- Standard Copper (II) solution (1000 µg/mL): Dissolve a precisely weighed amount of copper sulfate (B86663) (CuSO₄·5H₂O) in deionized water.
- PAN solution (0.1% w/v): Dissolve 0.1 g of 1-(2-pyridylazo)-2-naphthol in a suitable solvent like ethanol (B145695) or methanol (B129727) and dilute to 100 mL.
- Buffer solution (pH 5.62): Prepare an appropriate buffer system (e.g., acetate (B1210297) buffer) to maintain the optimal pH for complex formation.
2. Preparation of Calibration Curve:
- Pipette a series of standard copper (II) solutions into separate volumetric flasks to cover a concentration range of 0.09-5.00 µg/mL.[1]
- To each flask, add a specified volume of the PAN solution and the buffer solution to adjust the pH to 5.62.[1]
- Dilute to the mark with deionized water and mix well.
- Allow the solutions to stand for a designated time for complete color development.
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax = 555 nm) against a reagent blank.[1]
- Plot a graph of absorbance versus concentration to construct the calibration curve.
3. Analysis of the Sample:
- Take an aliquot of the sample solution containing an unknown amount of copper (II) in a volumetric flask.
- Add the same amounts of PAN solution and buffer as used for the calibration standards.
- Dilute to the mark with deionized water and mix thoroughly.
- Measure the absorbance of the sample solution at 555 nm.[1]
- Determine the concentration of copper (II) in the sample by referring to the calibration curve.
Selectivity and Interferences
The selectivity of pyridylazo reagents is a crucial factor in their analytical application. While some reagents exhibit high sensitivity, they may react with multiple metal ions, leading to potential interferences. The selectivity can often be improved by controlling the pH of the solution and by using masking agents to prevent the reaction of interfering ions.
For example, in the determination of uranium with 5-Br-PADAP, ions such as iron, calcium, and ammonium (B1175870) do not interfere, but phosphate (B84403) and high concentrations of carbonate can cause interference.[3] Similarly, for the analysis of manganese using 5-Br-PADAP, common coexisting cations like calcium and magnesium do not interfere, which is an advantage over other methods.[4] When using PAN for copper determination, the presence of other metal ions that form colored complexes with PAN can interfere. The use of masking agents like cyanide can enhance the selectivity for certain metals.[1]
References
Performance Showdown: Pyridylazo-Based Sensors vs. Traditional Methods for Heavy Metal Detection
For Immediate Release
A comprehensive analysis of pyridylazo-based colorimetric sensors reveals their competitive performance characteristics for the detection of heavy metal ions, offering a viable alternative to traditional analytical techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal analytical approach for their specific needs.
Pyridylazo compounds, such as 4-(2-pyridylazo)resorcinol (B72590) (PAR) and 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), are chromogenic agents that form intensely colored complexes with a variety of metal ions. This property allows for simple and rapid colorimetric or spectrophotometric quantification of target analytes. Their ease of use, cost-effectiveness, and potential for on-site analysis make them attractive for a range of applications, from environmental monitoring to pharmaceutical quality control.
Comparative Performance Analysis
The efficacy of pyridylazo-based sensors is benchmarked against established methods in the following table, summarizing key performance indicators.
| Sensor/Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Sensitivity | Selectivity | Response Time |
| Pyridylazo-Based Sensors | |||||||
| PAR-based sensor | Cu²⁺ | 40 ppb[1] | - | - | High[1] | Responds to multiple ions, pH dependent[1] | Rapid |
| PAN-based sensor | Co²⁺ | 0.23 µM (UV-vis)[2] | - | - | - | Good | Rapid |
| PAN-based sensor | Cu²⁺ | 0.95 µM (UV-vis)[2] | - | - | - | Good | Rapid |
| Alternative Methods | |||||||
| Atomic Absorption Spectroscopy (AAS) | Various Metals | ppm to ppb range | - | - | Good | High | Minutes per element |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Various Metals | ppb to ppt (B1677978) range | - | Wide | Very High | Very High | Minutes for multiple elements |
| Anodic Stripping Voltammetry (ASV) | Cd²⁺, Pb²⁺ | ~1 ppb | - | - | High | Good | Minutes |
| Nanoparticle-based Colorimetric Sensor | Cu²⁺ | 0.1609 mg/L | 0.5179 mg/L | 0.2-1.4 ppm | Good | Good | Minutes |
Signaling Pathway and Experimental Workflow
The fundamental principle behind pyridylazo-based sensors is the formation of a metal-ligand complex upon interaction with a target metal ion. This complexation alters the electronic structure of the pyridylazo dye, resulting in a distinct color change that can be quantified.
Caption: General signaling pathway of a pyridylazo-based sensor.
The experimental workflow for utilizing these sensors is straightforward, involving sample preparation, reaction with the sensor, and subsequent measurement.
Caption: Typical experimental workflow for heavy metal detection using pyridylazo-based sensors.
Experimental Protocols
Detailed methodologies for the synthesis of pyridylazo reagents and their application in heavy metal detection, as well as for the alternative analytical methods, are provided below.
Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN)
-
Diazotization of 2-Aminopyridine (B139424): Dissolve 2-aminopyridine in absolute ethanol (B145695). React metallic sodium with absolute ethanol to generate sodium ethoxide and add it to the 2-aminopyridine solution. Introduce ethyl nitrite (B80452) vapor while maintaining the temperature at 45-50°C. After the reaction is complete, incubate the mixture for 8 hours. Filter the resulting diazonium salt and wash it with diethyl ether.
-
Coupling with 2-Naphthol: Add the prepared diazonium salt to an ethanol solution of 2-naphthol. Introduce carbon dioxide at 45-50°C to facilitate the coupling reaction. After 6 hours, filter the crystalline product.
-
Purification: Wash the crystals with distilled water and recrystallize them from ethanol. Dry the purified 1-(2-pyridylazo)-2-naphthol to obtain the final product.
Colorimetric Detection of Copper using a Pyridylazo-based Sensor (General Procedure)
-
Sample Preparation: Collect the sample (e.g., water) and adjust the pH to the optimal range for the specific metal-sensor complex formation. This is a critical step for achieving selectivity.
-
Standard Preparation: Prepare a series of standard solutions of the target metal ion with known concentrations.
-
Color Development: Add the pyridylazo sensor solution to the prepared sample and standard solutions. Allow the color to develop fully.
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) for the metal-sensor complex using a spectrophotometer.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
Alternative Method: Atomic Absorption Spectroscopy (AAS) for Heavy Metal Analysis
-
Sample Preparation: Digest the sample using an appropriate acid mixture (e.g., nitric acid and hydrochloric acid) to bring the metals into solution. Dilute the digested sample to a known volume with deionized water.
-
Instrument Setup: Select the appropriate hollow cathode lamp for the target metal and set the monochromator to the specific wavelength of maximum absorption for that element.
-
Calibration: Aspirate a blank solution (deionized water) and a series of standard solutions of the target metal into the flame or graphite (B72142) furnace to generate a calibration curve.
-
Sample Analysis: Aspirate the prepared sample solution into the instrument and record the absorbance.
-
Concentration Determination: The instrument software calculates the concentration of the metal in the sample based on the calibration curve.
Alternative Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Heavy Metal Analysis
-
Sample Preparation: Similar to AAS, digest the sample with a suitable acid mixture to dissolve the metals. Dilute the digested sample to a known volume.
-
Instrument Setup: Optimize the ICP-MS instrument parameters, including plasma conditions, nebulizer gas flow, and detector settings.
-
Calibration: Introduce a blank and a series of multi-element standard solutions into the plasma to establish a calibration curve for each element of interest.
-
Sample Analysis: Introduce the prepared sample into the ICP-MS system. The sample is nebulized, and the resulting aerosol is transported into the argon plasma, where atoms are ionized. The ions are then separated by their mass-to-charge ratio in the mass spectrometer and detected.
-
Data Analysis: The instrument's software processes the detector signals to provide the concentration of each metal in the sample.
Conclusion
Pyridylazo-based sensors offer a compelling combination of simplicity, speed, and cost-effectiveness for the detection of heavy metal ions. While they may not always match the ultra-low detection limits of sophisticated instrumental techniques like ICP-MS, their performance is often sufficient for a wide range of screening and monitoring applications. The choice of analytical method should be guided by the specific requirements of the study, including the target analyte, required sensitivity, sample matrix, and available resources. For rapid, on-site, and economical analysis, pyridylazo-based sensors present a powerful tool in the analytical chemist's arsenal.
References
Selecting the Optimal Chelating Agent for Accurate Copper Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise measurement of copper, the choice of an appropriate chelating agent is paramount. This guide provides a comprehensive comparison of two widely used chromogenic chelating agents, Bicinchoninic acid (BCA) and Bathocuproine disulfonic acid (BCS), supported by experimental data and detailed protocols to facilitate an informed decision.
The accurate quantification of copper is critical in various fields, from environmental monitoring to the development of therapeutics for diseases associated with copper dysregulation, such as Wilson's disease. Spectrophotometric methods employing chelating agents that form colored complexes with copper ions offer a sensitive, accessible, and cost-effective approach for this purpose. This guide focuses on the comparative performance of BCA and BCS, two of the most reliable and commonly utilized reagents for this application.
Performance Comparison: BCA vs. Bathocuproine Disulfonic Acid
The selection of a chelating agent is dictated by several key performance parameters, including sensitivity, selectivity, optimal pH range, and tolerance to interfering substances. The following table summarizes the quantitative comparison of BCA and BCS based on available experimental data.
| Parameter | Bicinchoninic Acid (BCA) | Bathocuproine Disulfonic Acid (BCS) |
| Molar Absorptivity (ε) | ~7,700 - 7,900 M⁻¹cm⁻¹ at 562 nm[1][2][3] | ~13,300 M⁻¹cm⁻¹ at 483 nm[2] |
| Detection Limit | As low as 0.5 µg/mL[4] | As low as 0.1 µM (approximately 6.35 µg/L)[5][6] |
| Optimal pH Range | Alkaline (typically pH 11.25 in protein assays)[7] | Neutral to slightly acidic (recommended range of 4-5)[8] |
| Wavelength of Max. Absorbance (λmax) | 562 nm[9][10] | 483-484 nm[2][8] |
| Common Interfering Substances | Reducing agents (e.g., DTT), copper-chelating agents (e.g., EDTA), certain amino acids (cysteine, tyrosine, tryptophan), lipids, and strong acids/bases.[11][12][13][14][15] | Other metal ions (though generally low interference), strong chelating agents like EDTA and cyanide.[5][16][17] |
| Selectivity | Highly specific for Cu(I) ions.[9] | Highly specific for Cu(I) ions.[5][18] |
Experimental Workflow for Copper Quantification
The general workflow for quantifying copper using a chromogenic chelating agent involves a few key steps. Initially, the sample is prepared, which may involve digestion to release bound copper. Subsequently, any cupric ions (Cu²⁺) in the sample are reduced to cuprous ions (Cu¹⁺), as both BCA and BCS selectively chelate the latter. The chelating agent is then introduced, leading to the formation of a distinctly colored complex. The final step involves measuring the absorbance of this complex using a spectrophotometer, from which the copper concentration can be determined by referencing a standard curve.
Detailed Experimental Protocols
Copper Quantification using Bicinchoninic Acid (BCA)
This protocol is adapted for the direct colorimetric assay of copper.
Materials:
-
Bicinchoninic acid (BCA) solution
-
Copper sulfate (B86663) solution (for standards)
-
Reducing agent (e.g., Ascorbic acid)
-
Alkaline buffer (e.g., carbonate buffer)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Preparation of Standards: Prepare a series of copper standards of known concentrations by diluting a stock copper sulfate solution.
-
Sample Preparation: If necessary, digest the sample to release bound copper and adjust the pH to be compatible with the alkaline assay conditions.
-
Working Reagent Preparation: Prepare the BCA working reagent by mixing the BCA solution with the copper sulfate solution according to the manufacturer's instructions. A common ratio is 50 parts of BCA reagent A to 1 part of copper solution B.
-
Reaction:
-
For a microplate assay, add 25 µL of each standard and unknown sample to separate wells.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix gently and incubate at 37°C for 30 minutes. The solution will turn from green to purple.
-
-
Measurement: Measure the absorbance at 562 nm using a spectrophotometer or microplate reader.
-
Quantification: Subtract the absorbance of a blank (containing no copper) from the absorbance values of the standards and samples. Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the copper concentration in the unknown samples.
Copper Quantification using Bathocuproine Disulfonic Acid (BCS)
This protocol outlines the steps for copper determination using BCS.
Materials:
-
Bathocuproine disulfonic acid (BCS) solution (e.g., 0.1% w/v)
-
Copper sulfate solution (for standards)
-
Reducing agent (e.g., Hydroxylamine (B1172632) hydrochloride or Ascorbic acid)
-
Buffer solution (e.g., Sodium acetate (B1210297) buffer, pH 4.3-4.8)
-
Spectrophotometer and cuvettes
Procedure:
-
Preparation of Standards: Prepare a series of copper standards with known concentrations from a stock copper sulfate solution.
-
Sample Preparation: Adjust the pH of the sample to the optimal range for the assay (pH 4-5).
-
Reduction of Copper: To a known volume of the sample or standard, add the reducing agent to convert all Cu(II) to Cu(I). For instance, add 0.5 mL of 10% hydroxylamine hydrochloride.
-
Chelation: Add the BCS solution to the reduced sample/standard to form an orange-colored complex. For example, add 0.5 mL of 0.1% BCS solution.
-
Incubation: Allow the reaction to proceed for the recommended time to ensure complete color development (typically a few minutes).
-
Measurement: Measure the absorbance of the solution at 484 nm.
-
Quantification: Prepare a standard curve by plotting the absorbance values of the standards against their concentrations. Determine the concentration of copper in the unknown sample from this curve.
Signaling Pathway of Chelation and Detection
The underlying principle of both assays is the reduction of cupric ions to cuprous ions, followed by the chelation of the cuprous ions by the specific agent, leading to a measurable color change.
References
- 1. A quantitative test for copper using bicinchoninic acid. | Semantic Scholar [semanticscholar.org]
- 2. Robust Affinity Standards for Cu(I) Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Competitive Binding to Cuprous Ions of Protein and BCA in the Bicinchoninic Acid Protein Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 9. A quantitative test for copper using bicinchoninic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 12. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 17. Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,5-DiBr-PAESA: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 3,5-DiBr-PAESA (4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline, monosodium salt, monohydrate), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this supersensitive chelating agent.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames, as the SDS advises the removal of all sources of ignition during handling and disposal.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following protocol outlines the general steps for its safe disposal:
-
Collection:
-
Carefully collect the waste material, whether in solid form or in solution.
-
For spills, contain the material and collect it using appropriate absorbent materials if necessary.
-
-
Packaging and Labeling:
-
Place the collected waste into a suitable, sealable, and clearly labeled waste container.[1] The container should be compatible with the chemical to prevent any reactions.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline, monosodium salt, monohydrate |
| Synonym | This compound |
| CAS Number | 100743-65-5 |
| Molecular Formula | C₁₆H₁₇Br₂N₄NaO₃S·H₂O |
| Molecular Weight | 546.21 g/mol |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Personal protective equipment for handling 3,5-DiBr-PAESA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 3,5-DiBr-PAESA (4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline, monosodium salt, monohydrate). The following procedures are based on general best practices for handling aryl sulfonamides and brominated aromatic compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is imperative to handle this compound with caution and to consult with a certified safety professional before commencing any work.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information has been compiled from various chemical supplier databases.
| Property | Value |
| Molecular Formula | C₁₆H₁₈Br₂N₄NaO₄S |
| Molecular Weight | 546.21 g/mol |
| Appearance | Dark red to brown powder |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE) Protocol
Due to the absence of specific toxicological data, a conservative approach to personal protection is recommended. The following multi-level PPE plan is designed to minimize exposure during routine handling.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood.
-
Ensure adequate ventilation to minimize the potential for dust or aerosol inhalation.
Personal Protective Equipment:
-
Hand Protection: Double-gloving is mandatory. Wear a pair of nitrile gloves as the primary layer, with a second pair of chemical-resistant gloves (e.g., butyl rubber or neoprene) as the outer layer. Discard gloves immediately if contamination is suspected.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and airborne particles.
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of spillage, a chemical-resistant apron or a disposable coverall should be worn over the lab coat.
-
Respiratory Protection: For routine handling of small quantities within a fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosolization or if handling larger quantities, a NIOSH-approved respirator with P100 (HEPA) filters is recommended.
PPE Selection Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
